Dichloroacetic acid
描述
This compound is an organochlorine compound comprising acetic acid carrying two chloro substituents at the 2-position. It occurs in nature in seaweed, Asparagopsis taxiformis. It has a role as an astringent and a marine metabolite. It is a monocarboxylic acid and an organochlorine compound. It is functionally related to an acetic acid. It is a conjugate acid of a dichloroacetate.
This compound, often abbreviated DCA, is an acid analogue of acetic acid in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms. Salts of DCA are used as drugs since they inhibit the enzyme pyruvate dehydrogenase kinase. Early reports of its activity against brain cancer cells led patients to treat themselves with DCA, which is commercially available in non-pharmaceutical grade. A phase 1 study in 5 patients concluded that DCA was safe, but wasn't designed to establish effectiveness. DCA was approved for use in Canada in 1989 (as a topical formulation for treatment of warts and for cauterization and removal of a wide variety of skin and tissue lesions), but was cancelled post market.
This compound is a natural product found in Apis cerana, Euglena gracilis, and Asparagopsis taxiformis with data available.
This compound can cause cancer, developmental toxicity and male reproductive toxicity according to The Environmental Protection Agency (EPA).
This compound, often abbreviated DCA, is an acid analogue of acetic acid in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms. The salts and esters of this compound are called dichloroacetates. Salts of DCA are used as drugs since they inhibit the enzyme pyruvate dehydrogenase kinase. Early reports of its activity against brain cancer cells led patients to treat themselves with DCA, which is commercially available in non-pharmaceutical grade. A phase 1 study in 5 patients concluded that DCA was safe, but wasn't designed to establish effectiveness.
A derivative of ACETIC ACID that contains two CHLORINE atoms attached to its methyl group.
属性
IUPAC Name |
2,2-dichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHNDFMNIQAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O2, Array | |
| Record name | DICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13425-80-4 (Parent) | |
| Record name | Dichloroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2020428 | |
| Record name | Dichloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichloroacetic acid appears as a colorless crystalline solid melting at 49 °F. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR., A colorless crystalline solid. | |
| Record name | DICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1644 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/695 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
381 °F at 760 mmHg (NTP, 1992), 193 °C, 194 °C, 381 °F | |
| Record name | DICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dichloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/695 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
greater than 235 °F (NTP, 1992), 113 °C (235 °F) - closed cup, >235 °F | |
| Record name | DICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/695 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 59 °F (NTP, 1992), Miscible with water, Miscible with ethanol, diethyl ether; soluble in acetone; slightly soluble in carbon tetrachloride, Solubility in water: miscible | |
| Record name | DICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dichloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.563 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5634 g/cu cm at 20 °C, Relative density (water = 1): 1.56, 1.563 | |
| Record name | DICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/695 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.45 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4 | |
| Record name | DICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/695 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 111 °F ; 5 mmHg at 157.6 °F (NTP, 1992), 0.17 [mmHg], 0.179 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 20 °C: 19, 1 mmHg at 111 °F | |
| Record name | DICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1644 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dichloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/695 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Liquid, Colorless liquid, Colorless crystalline solid melting at 49 °C | |
CAS No. |
79-43-6, 63403-57-6, 173470-70-7 | |
| Record name | DICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloroacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DICHLOROACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloroacetic acid-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 173470-70-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LSH52S3LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dichloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/695 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
49.5 °F (NTP, 1992), 45 °F, 12 °C, Liquid molar volume = 0.083010 cu m/kmol; Heat of fusion at melting point = 1.2343X10+7 J/kmol, 13.5 °C, "49.5 °F" | |
| Record name | DICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dichloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1644 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dichloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/695 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Dichloroacetic Acid for Pharmaceutical and Research Applications
An in-depth overview of prevalent synthesis methodologies and purification strategies for producing high-purity dichloroacetic acid (DCA), tailored for researchers, scientists, and professionals in drug development.
This compound (DCA), a halogenated carboxylic acid, has garnered significant interest in the scientific community for its therapeutic potential, particularly in oncology and in the treatment of metabolic disorders. Its role as an inhibitor of pyruvate dehydrogenase kinase has been a key focus of research.[1] The production of high-purity DCA is paramount for its application in pharmaceutical formulations and rigorous scientific investigation, as impurities can significantly impact its biological activity and toxicity. This technical guide provides a comprehensive overview of the principal methods for synthesizing and purifying this compound.
Synthesis of this compound
Several synthetic routes to this compound have been established, ranging from laboratory-scale preparations to industrial production methods. The choice of method often depends on the desired scale, available starting materials, and required purity of the final product. The most common methods include the oxidation of trichloroethylene, the chlorination of acetic acid, the reduction of trichloroacetic acid, and the reaction of chloral hydrate with a cyanide source.
Oxidation of Trichloroethylene
The most prevalent industrial method for DCA production is the oxidation of trichloroethylene (TCE) to form dichloroacetyl chloride, which is subsequently hydrolyzed.[2][3] This process is favored for its efficiency in large-scale manufacturing.[4] The reaction is typically carried out using an oxidizing agent and can be initiated by short-wave light.[5] The use of catalysts, such as salts of aliphatic nitrogenous bases or ammonium salts, can improve the yield and purity of the dichloroacetyl chloride intermediate.[5][6]
Experimental Protocol: Oxidation of Trichloroethylene and Hydrolysis
A detailed experimental protocol for this industrial process is often proprietary. However, the general steps are as follows:
-
Oxidation of Trichloroethylene: Liquid trichloroethylene is oxidized with oxygen in the presence of a catalyst. The reaction can be initiated by UV irradiation.[7] The temperature and pressure are carefully controlled to optimize the formation of dichloroacetyl chloride and minimize the production of byproducts like phosgene.[7]
-
Hydrolysis of Dichloroacetyl Chloride: The resulting dichloroacetyl chloride is then hydrolyzed with water to produce crude this compound and hydrochloric acid.
-
Purification: The crude DCA is then purified using methods such as vacuum distillation or esterification followed by hydrolysis to remove unreacted starting materials, byproducts, and residual hydrochloric acid.
Chlorination of Acetic Acid or Monochloroacetic Acid
Direct chlorination of acetic acid or monochloroacetic acid (MCA) is another significant industrial route to DCA.[2][4][8] This method typically yields a mixture of monochloroacetic, dichloroacetic, and trichloroacetic acids, which then requires extensive purification to isolate the desired DCA.[9][10][11] The reaction is often catalyzed by substances like sulfur or iodine.[11][12]
Experimental Protocol: Chlorination of Acetic Acid Mother Liquor
The following protocol is adapted from a patented industrial process for producing DCA from the mother liquor of monochloroacetic acid crystallization.[10]
-
Chlorination: A mother liquor from monochloroacetic acid production, containing MCA, DCA, and acetic acid, is heated to 140-190°C in a chlorinator.[10] Chlorine gas is introduced until the specific gravity of the mixture reaches approximately 1.57 to 1.58.[10] This enriches the mixture in DCA and trichloroacetic acid (TCA).
-
Hydrolysis of Trichloroacetic Acid: The chlorinated mixture is then diluted with water and heated to a temperature not exceeding 100°C.[10] This step selectively hydrolyzes the trichloroacetic acid to chloroform and carbon dioxide, which are then removed.[10]
-
Extraction: The remaining aqueous solution containing DCA is cooled and extracted with a suitable solvent, such as ethyl ether.[10]
-
Distillation: The solvent is distilled from the extract to yield crude this compound.[10] This crude product typically requires further purification. A yield of 72% with a purity of approximately 91% has been reported for this process.[10]
Reduction of Trichloroacetic Acid
The reduction of trichloroacetic acid (TCA) is a common laboratory-scale method for preparing DCA.[1][9][13] This can be achieved through various reducing agents, including catalytic hydrogenation, electrolytic reduction, or the use of metals like copper or zinc.[2][4][8][9][14][15]
Experimental Protocol: Catalytic Reduction of Trichloroacetic Acid
The catalytic dechlorination of TCA using a palladium catalyst is a known method for producing DCA.[2][16]
-
Reaction Setup: Trichloroacetic acid or its ester, ethyl trichloroacetate, is dissolved in a suitable solvent.
-
Catalyst Addition: A palladium-based catalyst (e.g., palladium on carbon) is added to the solution.
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere under controlled pressure and temperature. The catalyst facilitates the replacement of a chlorine atom with a hydrogen atom, converting TCA to DCA.
-
Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield crude DCA, which is then purified.
Synthesis from Chloral Hydrate
A well-established and high-yield laboratory synthesis of DCA involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide, followed by acidification.[1][4][13] This method is particularly suitable for producing moderate quantities of DCA with good purity.
Experimental Protocol: this compound from Chloral Hydrate [4][17]
-
Reaction Mixture Preparation: A solution of 250 g (1.5 moles) of chloral hydrate in 450 cc of warm water (50–60°C) is placed in a 3-liter round-bottomed flask equipped with a reflux condenser and a thermometer.[4][17]
-
Addition of Reagents: To this solution, 152.5 g (1.52 moles) of precipitated calcium carbonate, 2 cc of amyl alcohol (to reduce foaming), and a solution of 10 g of sodium cyanide in 25 cc of water are added.[4][17]
-
Reaction: The mixture is heated to 75°C over about ten minutes. The exothermic reaction causes the temperature to rise further to 80–85°C.[4][17] Once the temperature begins to drop, the solution is heated to boiling and refluxed for twenty minutes.[4][17]
-
Acidification and Extraction: The mixture is cooled to 0–5°C in an ice bath and acidified with 215 cc of concentrated hydrochloric acid. The aqueous solution is then extracted with five 100-cc portions of ether.[4][17]
-
Drying and Distillation: The combined ether extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is distilled under vacuum.[4][17]
-
Product: The yield of this compound, boiling at 99–104°C/23 mm, is 172–180 g (88–92% of the theoretical amount).[4][17]
Comparative Data for this compound Synthesis Methods
| Synthesis Method | Starting Material(s) | Typical Yield | Typical Crude Purity | Scale | Key Considerations |
| Oxidation of Trichloroethylene | Trichloroethylene, Oxygen | High (up to 90% for dichloroacetyl chloride)[7] | Varies, requires significant purification | Industrial | Efficient for large scale, but involves hazardous materials like phosgene.[7] |
| Chlorination of Acetic Acid | Acetic Acid/MCA, Chlorine | Moderate (e.g., 72%)[10] | ~91% before final purification[10] | Industrial | Produces a mixture of chlorinated acetic acids requiring complex separation.[9][11] |
| Reduction of Trichloroacetic Acid | Trichloroacetic Acid | Varies | Generally high | Laboratory | Several reduction methods available (catalytic, electrolytic, metal-based).[2][14] |
| From Chloral Hydrate | Chloral Hydrate, NaCN, CaCO3 | 88-92%[4][17] | High | Laboratory | High-yielding and reliable laboratory method.[4] |
Purification of this compound
The purification of this compound is a critical step in its production, as residual starting materials and byproducts, particularly other chloroacetic acids, can be difficult to remove. The choice of purification method depends on the nature of the impurities and the desired final purity.
Vacuum Distillation
This compound decomposes at its atmospheric boiling point, making vacuum distillation the primary method for its purification by distillation.[4][17] It is effective for removing non-volatile impurities and solvents. However, separating DCA from monochloroacetic acid and trichloroacetic acid by simple fractional distillation is challenging due to their close boiling points.[8][9]
Purification via Esterification and Hydrolysis
A highly effective method for obtaining pure DCA involves its conversion to a lower aliphatic ester, such as methyl or ethyl dichloroacetate.[12][18] These esters have boiling points that are more distinct from the esters of other chloroacetic acids, facilitating their separation by fractional distillation. The purified ester is then hydrolyzed back to high-purity this compound.[18][19]
Experimental Protocol: Esterification-Hydrolysis Purification [12][18]
-
Esterification: Crude this compound is heated with an excess of a lower aliphatic alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester. Water formed during the reaction is removed to drive the equilibrium towards the ester.
-
Purification of the Ester: The resulting ester mixture is purified by fractional distillation to isolate the pure dichloroacetate ester.
-
Hydrolysis: The purified ester is then hydrolyzed by heating with a stoichiometric excess of water.[12] The alcohol produced is removed by distillation to drive the hydrolysis to completion.[12]
-
Final Purification: The resulting aqueous solution of this compound is rectified to separate the pure acid from the water.[12] This method can yield DCA of very high purity.[19]
Extractive Distillation
For the industrial-scale separation of DCA from MCA, extractive distillation is a promising technique.[6][14][19][20] This method involves adding a solvent (an extractive agent) to the mixture of chloroacetic acids. The solvent selectively interacts with one of the components, altering its volatility and facilitating separation by distillation.[14][20] Solvents such as diethylene glycol dipentylether have been shown to be effective for this purpose.[6][19][20]
Other Purification Methods
Other methods for purifying DCA include recrystallization, although this is more commonly applied to its salts or derivatives.[21] For removing DCA from aqueous solutions, such as in water treatment, methods like adsorptive ozonation have been explored.[22]
Purity Analysis
The purity of this compound is typically assessed using chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for separating and quantifying DCA and its potential impurities.[1][9][22][23][24][25][26][27][28] Due to the polar nature of DCA, derivatization to its methyl or other esters is often employed prior to GC analysis to improve volatility and chromatographic performance.[2][26][28][29]
Visualization of Workflows
Synthesis of this compound from Chloral Hydrate
Caption: Workflow for the laboratory synthesis of DCA from chloral hydrate.
Purification of this compound via Esterification-Hydrolysis
Caption: General workflow for the purification of DCA via esterification and subsequent hydrolysis.
References
- 1. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of this compound and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US3884785A - Method of making dichloroacetyl chloride - Google Patents [patents.google.com]
- 6. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 7. US3509210A - Preparation of dichloroacetyl chloride - Google Patents [patents.google.com]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. US1921717A - Method of making this compound - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
- 12. US2495440A - this compound purification - Google Patents [patents.google.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. research.utwente.nl [research.utwente.nl]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. This compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. This compound | CHCl2COOH | CID 6597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
- 21. CN1129210A - Process for production of this compound - Google Patents [patents.google.com]
- 22. HPLC Method for Analysis of Chloroacetic acid, this compound and Trichloroacetic acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Analysis of this compound in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of this compound and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Conversion of trichloroacetic acid to this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Metabolic Modulator: A Technical History of Dichloroacetic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Scientific Journey of Dichloroacetic Acid (DCA) as a Research Compound.
Executive Summary
This compound (DCA), a simple halogenated carboxylic acid, has traversed a remarkable scientific journey from its 19th-century synthesis to its contemporary status as a pivotal research tool in metabolic diseases and oncology. Initially explored for its effects on lactic acidosis, the discovery of its potent and specific inhibition of pyruvate dehydrogenase kinase (PDK) unveiled a powerful mechanism to modulate cellular metabolism. This technical guide provides a comprehensive historical account of DCA's discovery, the elucidation of its mechanism of action, and its evolution into a widely studied research compound. It offers a detailed repository of quantitative data, experimental protocols from seminal studies, and visual representations of its core signaling pathway and historical development, intended to serve as a valuable resource for the scientific community.
Discovery and Early History
This compound was first synthesized in 1864 through the chlorination of monochloroacetic acid.[1][2] While the name of the original discoverer is not prominently documented in readily available historical records, the synthesis marked the addition of a new chlorinated acetic acid analogue to the chemical compendium. For much of its early history, DCA was primarily utilized as a chemical intermediate in various industrial syntheses and as a cauterizing agent in medicine.
Its journey as a significant biological research compound began in the mid-20th century with investigations into its metabolic effects. A pivotal figure in this transition was Dr. Peter Stacpoole, whose extensive research beginning in the 1970s focused on the therapeutic potential of DCA for congenital and acquired lactic acidosis.[3][4][5][6] These early clinical investigations laid the groundwork for understanding DCA's role in regulating lactate metabolism and foreshadowed its later application in other metabolic disorders, most notably cancer.
Timeline of Key Milestones
Below is a DOT script generating a timeline of the key milestones in the history of DCA as a research compound.
A timeline of key milestones in the history of this compound research.
Elucidation of the Core Mechanism of Action: PDK Inhibition
The watershed moment in the history of DCA as a research compound was the definitive identification of its molecular target: pyruvate dehydrogenase kinase (PDK) . This discovery transformed the understanding of DCA's biological effects from phenomenological observations to a precise molecular mechanism.
Pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of PDC is tightly regulated by reversible phosphorylation. PDKs are a family of four isoenzymes (PDK1-4) that phosphorylate and thereby inactivate PDC. Conversely, pyruvate dehydrogenase phosphatases (PDPs) dephosphorylate and activate PDC.
DCA acts as a structural analogue of pyruvate and is a potent inhibitor of all four PDK isoforms, albeit with varying potencies.[7][8][9][10] By inhibiting PDK, DCA prevents the inactivation of PDC, leading to a metabolic shift from glycolysis towards glucose oxidation. This fundamental mechanism underpins the therapeutic and research applications of DCA.
Signaling Pathway of DCA Action
The following DOT script illustrates the signaling pathway of DCA's action on the pyruvate dehydrogenase complex.
DCA inhibits PDK, leading to increased active PDC and a shift from lactate production to the TCA cycle.
Quantitative Data from Seminal Studies
The following tables summarize key quantitative data from early and influential studies that characterized the inhibitory effects of DCA on PDK isoforms.
Table 1: Inhibitory Constants (Ki) of Dichloroacetate for Pyruvate Dehydrogenase Kinase Isoforms
| PDK Isoform | Apparent Ki (mM) | Species | Reference |
| PDK1 | ~1.0 | Bovine | Bowker-Kinley et al., 1998 |
| PDK2 | ~0.2 | Human | Bowker-Kinley et al., 1998[10] |
| PDK3 | ~8.0 | Human | Bowker-Kinley et al., 1998[7] |
| PDK4 | ~0.5 | Rat | Bowker-Kinley et al., 1998 |
Table 2: IC50 Values of Dichloroacetate in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| A549 | Non-small cell lung cancer | ~50 | Roh et al., 2015[11] |
| H1299 | Non-small cell lung cancer | ~50 | Roh et al., 2015[11] |
| MeWo | Melanoma | 13.3 | Tiersma et al., 2022[12] |
| A375 | Melanoma | 14.9 | Tiersma et al., 2022[12] |
| SK-MEL-2 | Melanoma | 27.0 | Tiersma et al., 2022[12] |
| SK-MEL-28 | Melanoma | >20 | Tiersma et al., 2022 |
Key Experimental Protocols
This section provides an overview of the methodologies employed in seminal studies to characterize the effects of DCA.
In Vitro Pyruvate Dehydrogenase Kinase Activity Assay
A common method to determine the inhibitory effect of DCA on PDK activity involves measuring the rate of PDC phosphorylation by PDK in the presence and absence of the inhibitor.
-
Principle: This assay indirectly measures PDK activity by quantifying the remaining activity of its substrate, PDC, after the kinase reaction.
-
Materials:
-
Purified recombinant PDK isoforms (1, 2, 3, or 4)
-
Purified pyruvate dehydrogenase complex (PDC)
-
This compound solutions of varying concentrations
-
ATP (adenosine triphosphate)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Reagents for measuring PDC activity (see section 5.2)
-
-
Procedure:
-
Pre-incubate purified PDC with a specific PDK isoform in the reaction buffer.
-
Add ATP to initiate the phosphorylation of PDC by PDK.
-
Incubate for a defined period to allow for PDC inactivation.
-
Stop the kinase reaction (e.g., by adding a chelator like EDTA).
-
Measure the residual PDC activity using a suitable assay (e.g., a spectrophotometric assay).
-
Perform parallel reactions with the inclusion of various concentrations of DCA to determine its inhibitory effect.
-
Calculate Ki or IC50 values from the dose-response curves.
-
Measurement of Pyruvate Dehydrogenase Complex Activity
The activity of the PDC enzyme complex is typically measured using a coupled spectrophotometric assay.[13][14]
-
Principle: The production of NADH during the conversion of pyruvate to acetyl-CoA by PDC is coupled to the reduction of a chromogenic substrate, allowing for the measurement of enzyme activity by monitoring the change in absorbance over time.
-
Materials:
-
Cell or tissue extracts containing PDC
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Substrates: Pyruvate, Coenzyme A (CoA), NAD+
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl2
-
Coupling enzyme: Dihydrolipoamide dehydrogenase (if not measuring NADH directly)
-
Chromogenic substrate (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide - MTT)
-
-
Procedure:
-
Prepare cell or tissue lysates ensuring the preservation of mitochondrial integrity.
-
Add the lysate to a reaction mixture containing the buffer, substrates, and cofactors.
-
Initiate the reaction by adding the final substrate (e.g., pyruvate).
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 340 nm for NADH or a different wavelength for the reduced chromogen) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the PDC activity.
-
In Vivo Experimental Workflow for Cancer Studies
The following DOT script outlines a typical experimental workflow for evaluating the efficacy of DCA in a preclinical cancer model.
A typical workflow for in vivo studies of DCA in cancer models.
Conclusion
From its obscure origins in 19th-century organic chemistry, this compound has evolved into a cornerstone research tool for investigating cellular metabolism. The elucidation of its function as a pyruvate dehydrogenase kinase inhibitor has provided scientists with a powerful means to manipulate the critical juncture between glycolysis and mitochondrial respiration. This has not only advanced our understanding of fundamental metabolic processes but has also opened new avenues for therapeutic intervention in a range of diseases, most notably cancer. The continued exploration of DCA and the development of novel, more specific PDK inhibitors promise to further unravel the complexities of metabolic regulation and offer new hope for patients with metabolic and proliferative disorders.
References
- 1. A controlled clinical trial of dichloroacetate for treatment of lactic acidosis in adults. The Dichloroacetate-Lactic Acidosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acpjournals.org [acpjournals.org]
- 4. publications.aap.org [publications.aap.org]
- 5. Evaluation of long-term treatment of children with congenital lactic acidosis with dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acpjournals.org [acpjournals.org]
- 7. ijper.org [ijper.org]
- 8. Differential inhibition of PDKs by phenylbutyrate and enhancement of pyruvate dehydrogenase complex activity by combination with dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 14. Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902) | Abcam [abcam.com]
The Double-Edged Sword: A Technical Review of Dichloroacetic Acid's Role in Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic landscape of cancer cells presents a compelling target for therapeutic intervention. One of the most prominent metabolic alterations in cancer is the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This metabolic shift provides cancer cells with a growth advantage and contributes to an acidic tumor microenvironment that promotes invasion and suppresses the immune response. Dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has emerged as a promising agent that can reverse the Warburg effect and selectively induce apoptosis in cancer cells. This in-depth technical guide explores the core mechanisms of DCA's action on cancer metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Reversing the Warburg Effect
The primary molecular target of this compound (DCA) is pyruvate dehydrogenase kinase (PDK).[1][2] In cancer cells, PDK is often upregulated, leading to the phosphorylation and subsequent inhibition of the pyruvate dehydrogenase (PDH) complex.[3][4] This enzymatic "gatekeeper" prevents pyruvate, the end product of glycolysis, from entering the tricarboxylic acid (TCA) cycle in the mitochondria for oxidative phosphorylation.[4] Instead, pyruvate is shunted towards lactate production.
DCA, as a structural analog of pyruvate, competitively inhibits PDK.[5] This inhibition prevents the phosphorylation of PDH, thereby reactivating the enzyme complex.[4] The reactivation of PDH allows for the conversion of pyruvate to acetyl-CoA, which then fuels the TCA cycle and oxidative phosphorylation.[6] This metabolic reprogramming from glycolysis to glucose oxidation has profound consequences for cancer cells, including increased production of reactive oxygen species (ROS) and the induction of apoptosis.[6][7]
Quantitative Effects of this compound on Cancer Cells
The metabolic reprogramming induced by DCA translates into measurable changes in cancer cell physiology. Key quantitative effects include a reduction in lactate production, decreased cell viability, and an increase in apoptosis. The following tables summarize findings from various studies on different cancer cell lines.
Table 1: Effect of DCA on Lactate Production in Cancer Cell Lines
| Cell Line | Cancer Type | DCA Concentration | Duration of Treatment | Lactate Reduction (%) | Reference |
| MAT | Metastatic Breast Cancer | 5 mM | 12 hours | 16.3 ± 5.3% | [1] |
| SiHa | Cervical Cancer | Not Specified | 24 hours | Significant reduction (p=0.0348) | [8] |
| Neuroblastoma cell lines | Neuroblastoma | low mM range | Not Specified | Significant reduction | [6] |
| MCF7 | Breast Cancer | 5 mM | Not Specified | Significant reduction | [9] |
Table 2: Effect of DCA on Cell Viability and Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | DCA Concentration (IC50) | Apoptosis Induction | Reference |
| A2780 | Ovarian Cancer | 81.03 mM | Significant increase with 80 mM DCA | [2] |
| Endometrial Cancer Lines | Endometrial Cancer | Not Specified | 50% to 325% increase in early apoptotic cells | [3] |
| BT474 and MCF-7 | Breast Cancer | 20mM - 30mM | Increased apoptosis at IC50 | [5] |
| HepG2 and HepG3B | Liver Cancer | Dose-dependent reduction | Increased apoptosis with 80 mM DCA | [10] |
Key Signaling Pathways Modulated by this compound
Beyond the core metabolic shift, DCA influences several signaling pathways that are critical for cancer cell survival and proliferation.
Induction of Apoptosis via Reactive Oxygen Species
The increased mitochondrial respiration triggered by DCA leads to a significant elevation in the production of reactive oxygen species (ROS).[7] This surge in ROS can induce the intrinsic pathway of apoptosis. Elevated ROS levels lead to the permeabilization of the mitochondrial outer membrane, facilitating the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5][11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[11] Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving key cellular proteins.[11]
References
- 1. dcaguide.org [dcaguide.org]
- 2. This compound upregulates apoptosis of ovarian cancer cells by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thedcasite.com [thedcasite.com]
- 6. Influence of dichloroacetate (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dcaguide.org [dcaguide.org]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Dichloroacetic Acid as a Modulator of Pyruvate Dehydrogenase Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroacetic acid (DCA), a small molecule pyruvate analog, is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, DCA activates the pyruvate dehydrogenase complex (PDC), a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. This action effectively shifts cellular metabolism from anaerobic glycolysis towards glucose oxidation. This metabolic reprogramming holds significant therapeutic potential, particularly in oncology, where the Warburg effect (a reliance on glycolysis even in the presence of oxygen) is a hallmark of many cancers. DCA has also been investigated for the treatment of congenital and acquired lactic acidosis. This document provides an in-depth technical overview of DCA's mechanism of action, its effects on cellular metabolism, isoform-specific activity, and relevant experimental protocols for its study.
The Pyruvate Dehydrogenase Complex and its Regulation
The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex located in the mitochondrial matrix. It plays a pivotal role in cellular energy metabolism by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, which then enters the TCA cycle for complete oxidation.[1][2][3] The activity of the PDC is tightly regulated by two key enzymes:
-
Pyruvate Dehydrogenase Kinases (PDKs): These enzymes phosphorylate specific serine residues on the E1α subunit of the PDC, leading to its inactivation.[1][3][4][5] There are four known PDK isoforms in mammals (PDK1, PDK2, PDK3, and PDK4), which exhibit tissue-specific expression and varying regulatory properties.[6] High mitochondrial concentrations of ATP, NADH, and acetyl-CoA activate PDKs, thus inhibiting the PDC when energy levels are high.[1][5]
-
Pyruvate Dehydrogenase Phosphatases (PDPs): These enzymes dephosphorylate the E1α subunit, thereby reactivating the PDC.[1][3]
This reversible phosphorylation provides a critical control point in cellular metabolism, determining whether glucose-derived pyruvate is converted to lactate in the cytosol or oxidized in the mitochondria.[2][7]
This compound: Mechanism of Action
DCA functions as a modulator of the PDC by directly inhibiting the activity of PDK.[6][8]
-
Competitive Inhibition: As a structural analog of pyruvate, DCA competes for the pyruvate-binding site on the N-terminal regulatory domain of PDK.[6][9] This binding prevents PDK from phosphorylating and inactivating the PDC.
-
PDC Activation: By inhibiting PDK, DCA shifts the equilibrium of the PDC regulation cycle towards the active, dephosphorylated state.[4][10] This leads to an increased conversion of pyruvate into acetyl-CoA.[11]
-
Metabolic Shift: The resulting increase in mitochondrial acetyl-CoA promotes glucose oxidation via the TCA cycle and the electron transport chain, effectively reversing the glycolytic phenotype seen in many cancer cells (the Warburg effect).[6][12][13][14] This metabolic switch leads to decreased lactate production and can increase the generation of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.[13][15]
Quantitative Data and Isoform Specificity
The four PDK isoforms exhibit different sensitivities to inhibition by DCA. Additionally, DCA has been shown to reduce the protein abundance of specific isoforms in certain cell types, representing a second, more prolonged mechanism of action beyond direct enzymatic inhibition.[16]
Table 1: DCA Sensitivity Across PDK Isoforms
| Isoform | Relative Sensitivity to DCA Inhibition | Effect of DCA on Protein Abundance | References |
|---|---|---|---|
| PDK1 | Less Sensitive | Reduced in breast and prostate cancer cells; Reduced in skeletal muscle cells | [6][16][17] |
| PDK2 | Most Sensitive | Reduced in skeletal muscle cells | [6][16][17] |
| PDK3 | Most Resistant | No significant change reported | [6][16] |
| PDK4 | Relatively Sensitive | Not consistently reported to be altered |[6][16] |
Note: The relative sensitivity ranking is generally accepted as PDK2 > PDK4 > PDK1 > PDK3.[16]
Table 2: Pharmacokinetic Parameters of DCA
| Parameter | Value / Observation | Population | References |
|---|---|---|---|
| Bioavailability | ~100% (Oral) | Humans | [8] |
| Effective Dose | 35-50 mg/kg | Humans (for lactate reduction) | [8][18] |
| Clearance | Decreases with multiple dosing | Humans | [19] |
| Clearance (Cirrhosis) | Markedly decreased (~36% of controls) | Patients with Cirrhosis | [20][21] |
| Adverse Effects | Reversible peripheral neuropathy (long-term use) | Humans |[6][22] |
Therapeutic Applications
Cancer Therapy
The ability of DCA to counteract the Warburg effect makes it an attractive candidate for cancer therapy.[13] By forcing cancer cells to switch to mitochondrial glucose oxidation, DCA can inhibit tumor growth and induce apoptosis.[6][8][23]
-
Preclinical Evidence: DCA has demonstrated anti-cancer effects in numerous cell lines and animal models, including glioblastoma, breast, lung, colon, and pancreatic cancer.[6][13][24][25]
-
Clinical Trials: Early-phase clinical trials have been conducted to evaluate the safety and efficacy of DCA in cancer patients. A trial in patients with recurrent malignant brain tumors found that chronic oral DCA was feasible and well-tolerated.[26] Another phase 1 trial investigated DCA in patients with metastatic breast or non-small cell lung cancer.[27] However, despite promising preclinical data, DCA is not yet approved for clinical use in cancer therapy.[13][28]
Table 3: Summary of Selected Clinical Investigations of DCA in Oncology
| Cancer Type | Phase | Key Findings / Observations | Reference |
|---|---|---|---|
| Malignant Brain Tumors | Phase 1 | Chronic oral DCA was feasible and well-tolerated. No dose-limiting toxicities occurred in the first cycle. | [26] |
| Metastatic Breast & NSCLC | Phase 1 | To determine the response rate using RECIST criteria with an oral dose of 6.25mg/kg twice daily. | [27] |
| Glioblastoma | Pilot Study (n=5) | Some responses observed, but interpretation is difficult due to co-treatments. |[28] |
Lactic Acidosis
DCA has been used investigationally for decades to treat both congenital and acquired forms of lactic acidosis.[6][29] By stimulating the PDC, DCA enhances the oxidation of pyruvate, thereby reducing its conversion to lactate and lowering circulating lactate levels.[22] Studies in children with severe malaria complicated by lactic acidosis showed that a single dose of DCA rapidly improved the condition.[30]
Experimental Protocols
Protocol: Luminescence-Based PDK Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from standard luminescence-based kinase assays and is suitable for measuring PDK activity and screening for inhibitors like DCA.[31] The principle involves quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PDK enzyme (e.g., PDK1, PDK2, PDK3, or PDK4)
-
PDC E1α peptide substrate
-
DCA (or other test compounds)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of DCA in DMSO. Create a serial dilution in Kinase Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 1%.
-
Plate Setup:
-
Add 5 µL of the DCA dilutions to the appropriate wells of a 96-well plate.
-
For positive control (100% activity) and negative control (no enzyme) wells, add 5 µL of buffer with the equivalent percentage of DMSO.
-
-
Enzyme Addition:
-
Prepare a working dilution of the PDK enzyme in Kinase Assay Buffer with DTT (final concentration ~50 µM).
-
Add 10 µL of the diluted PDK enzyme to the inhibitor and positive control wells.
-
Add 10 µL of Kinase Assay Buffer to the negative control wells.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the peptide substrate and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells. The total reaction volume is now 25 µL.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.
-
ATP Depletion: Equilibrate the plate to room temperature. Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence of each well using a microplate reader. The light signal is directly proportional to the ADP produced and thus to PDK activity.
-
Data Analysis: Calculate the percentage of PDK inhibition relative to the positive control after subtracting the background (negative control) luminescence.
Protocol: Cell Viability Assay (CCK-8)
This protocol measures the effect of DCA on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3, A549)
-
Complete cell culture medium
-
DCA
-
96-well cell culture plates
-
CCK-8 (Cell Counting Kit-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
DCA Treatment: Prepare serial dilutions of DCA in culture medium. Remove the old medium from the wells and add 100 µL of the DCA-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Protocol: Western Blot for PDH Phosphorylation
This protocol assesses the direct effect of DCA on its intracellular target by measuring the phosphorylation status of the PDC.
Materials:
-
Cancer cell lines
-
DCA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PDH-E1α (e.g., Ser293), anti-total-PDH-E1α
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of DCA for a specified time (e.g., 6, 12, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary anti-phospho-PDH-E1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total-PDH-E1α antibody to normalize the phosphorylation signal to the total amount of the protein.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated PDH to total PDH. A decrease in this ratio indicates DCA activity.[15]
Conclusion
This compound is a potent and specific modulator of cellular metabolism through its inhibition of pyruvate dehydrogenase kinase. This action reactivates the PDC, shunting pyruvate away from lactate production and towards mitochondrial oxidation. This mechanism provides a strong rationale for its investigation as a targeted therapy for cancers exhibiting the Warburg effect and for the treatment of lactic acidosis. While early clinical data has shown that DCA is generally well-tolerated, further large-scale clinical trials are necessary to establish its therapeutic efficacy and safety profile. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of DCA.
References
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Regulation of pyruvate dehydrogenase complex activity by reversible phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 6. dcaguide.org [dcaguide.org]
- 7. researchgate.net [researchgate.net]
- 8. Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | Comparison Between Dichloroacetate and Phenylbutyrate Treatment for Pyruvate Dehydrogenase Deficiency [frontierspartnerships.org]
- 10. Activation of pyruvate dehydrogenase in perfused rat heart by dichloroacetate (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Dichloroacetate: population pharmacokinetics with a pharmacodynamic sequential link model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and pharmacodynamics of dichloroacetate in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. ccnm.edu [ccnm.edu]
- 26. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. cancerquest.org [cancerquest.org]
- 29. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pharmacokinetics and pharmacodynamics of dichloroacetate in children with lactic acidosis due to severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Dichloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant interest for its potential as a targeted cancer therapeutic. By reversing the Warburg effect and promoting mitochondrial glucose oxidation, DCA selectively induces apoptosis in cancer cells. The efficacy of DCA is fundamentally dependent on its entry into the target cells. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of DCA, focusing on the key protein families involved: the Monocarboxylate Transporters (MCTs) and the Sodium-Coupled Monocarboxylate Transporters (SMCTs). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound is a synthetic organic compound that has been investigated for various therapeutic applications.[1] In the context of oncology, DCA's primary mechanism of action is the inhibition of PDK, which leads to the activation of the pyruvate dehydrogenase (PDH) complex.[2][3] This enzymatic activation shifts cancer cell metabolism from glycolysis towards glucose oxidation, thereby increasing the production of reactive oxygen species (ROS) and inducing apoptosis.[2][3] Understanding how DCA traverses the cell membrane to reach its mitochondrial target is crucial for optimizing its therapeutic potential.
Primary Transporters of this compound
The cellular uptake of DCA is primarily mediated by two families of solute carriers: the proton-coupled Monocarboxylate Transporters (MCTs) and the Sodium-Coupled Monocarboxylate Transporters (SMCTs).
-
Monocarboxylate Transporters (MCTs): These transporters, belonging to the SLC16A family, facilitate the proton-linked transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane. MCT1 (SLC16A1) and MCT2 (SLC16A7) are the isoforms most implicated in DCA transport. Notably, the hepatocyte monocarboxylate transporter, likely MCT2, has been shown to have a lower Michaelis constant (Km) for dichloroacetate compared to MCT1, indicating a higher affinity.[4][5]
-
Sodium-Coupled Monocarboxylate Transporters (SMCTs): These transporters, including SMCT1 (SLC5A8), utilize the sodium gradient to drive the uptake of monocarboxylates.[6] SMCT1 has been identified as a high-affinity transporter for DCA.[6]
Quantitative Data on DCA Transport
The efficiency of transport is characterized by the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum transport velocity). While comprehensive kinetic data for DCA transport across all relevant transporters is not yet fully available in the literature, the following table summarizes the currently known values.
| Transporter | Substrate | Km/Kt (µM) | Vmax | Cell System/Organism | Citation |
| SMCT1 (SLC5A8) | Dichloroacetate | 36 ± 7 | Not Reported | Xenopus laevis oocytes | [7] |
| MCT1 (SLC16A1) | Dichloroacetate | Not Reported | Not Reported | ||
| MCT2 (SLC16A7) | Dichloroacetate | Lower than MCT1 | Not Reported | Rat Hepatocytes | [4][5] |
Note: The transport of pyruvate, a structural analog of DCA, via MCT1 has been reported with a Km of 2.14 ± 0.03 mM.[3] This may provide an approximate reference for DCA's affinity for MCT1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular uptake and transport of DCA.
Radiolabeled this compound Uptake Assay
This protocol is adapted from methods for radiolabeled pyruvate uptake and can be used to quantify the rate of DCA transport into cells.[8][9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Radiolabeled [1-¹⁴C]this compound
-
Unlabeled this compound
-
Scintillation fluid
-
Scintillation counter
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well or 24-well plates and culture until they reach 80-90% confluency.
-
Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Initiation of Uptake: Add pre-warmed transport buffer (e.g., PBS) containing a known concentration of [1-¹⁴C]DCA to each well. For competition assays, include a molar excess of unlabeled DCA.
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the uptake over time to determine the initial rate of transport. For kinetic analysis, perform the assay with varying concentrations of [1-¹⁴C]DCA to determine Km and Vmax.
Western Blotting for MCT1 and SMCT1 Expression
This protocol outlines the procedure for detecting the expression levels of DCA transporters in cell lysates.
Materials:
-
Cell lysate samples
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MCT1, anti-SMCT1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MCT1 diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target transporter to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by DCA and a typical experimental workflow for studying its cellular transport.
Signaling Pathways
Experimental Workflow
Discussion and Future Directions
The cellular uptake of this compound is a critical determinant of its therapeutic efficacy. The existing data points to MCT1, MCT2, and SMCT1 as the primary conduits for DCA entry into cancer cells. However, a significant gap remains in the comprehensive quantitative understanding of DCA transport kinetics across different cancer types and their respective transporter expression profiles. Future research should focus on:
-
Determining the Km and Vmax values for DCA transport by MCT1 and MCT2 in various cancer cell lines. This will provide crucial information for predicting cellular DCA accumulation and response.
-
Investigating the regulation of MCT and SMCT expression in response to DCA treatment and other microenvironmental factors such as hypoxia.
-
Elucidating the precise molecular interactions between DCA and the PI3K/Akt/mTOR and HIF-1α signaling pathways to identify potential synergistic therapeutic targets.
A more profound understanding of these transport mechanisms will undoubtedly pave the way for the development of more effective DCA-based cancer therapies and personalized treatment strategies.
Conclusion
The transport of this compound into cancer cells is a multifaceted process orchestrated by specific monocarboxylate transporters. While significant progress has been made in identifying the key players, further quantitative and mechanistic studies are required to fully harness the therapeutic potential of DCA. This technical guide provides a foundational resource for researchers dedicated to advancing our understanding of DCA's cellular journey and its application in oncology.
References
- 1. cusabio.com [cusabio.com]
- 2. Modulation of monocarboxylic acid transporter-1 kinetic function by the cAMP signaling pathway in rat brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of hyperpolarized 13C1-pyruvate transport and metabolism in living human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics, substrate, and inhibitor specificity of the monocarboxylate (lactate) transporter of rat liver cells determined using the fluorescent intracellular pH indicator, 2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Sodium-coupled monocarboxylate transporter 1 - Wikipedia [en.wikipedia.org]
- 7. Sodium-coupled Monocarboxylate Transporters in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of 13C and 14C labeling in pyruvate and lactate in tumor and blood of lymphoma‐bearing mice injected with 13C‐ and 14C‐labeled pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dichloroacetic Acid in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of dichloroacetic acid (DCA) in preclinical models. It is designed to serve as a detailed resource, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying biological processes.
Introduction to this compound (DCA)
This compound, or dichloroacetate, is a small molecule compound that has garnered significant interest as an investigational drug for various conditions, including congenital lactic acidosis and cancer.[1][2][3] Its primary mechanism of action involves the modulation of cellular metabolism, specifically by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK).[1][4] This inhibition reactivates the pyruvate dehydrogenase (PDH) complex, shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[1][4][5] This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) of DCA, as well as its biochemical and physiological effects observed in preclinical animal models.
Pharmacokinetics of this compound
The pharmacokinetics of DCA are complex and notably nonlinear, primarily due to its auto-inhibition of its own metabolism.[6][7][8][9] This means that chronic or repeated exposure to DCA can lead to decreased clearance and a significant accumulation of the drug.[6][7][9]
Data on Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of DCA observed in various preclinical studies, primarily in rat models.
Table 1: Pharmacokinetic Parameters of DCA in Naive vs. Pretreated F344 Rats
| Parameter | Naive Rats | Pretreated Rats (2.0 g/L DCA in water for 14 days) | Reference |
| Total Body Clearance (ml/hr/kg) | 267.4 | 42.7 | [6][7] |
| Area Under the Curve (AUC₀→∞ in µg·hr/ml) | 433.3 | 2406 | [6][7] |
Table 2: Pharmacokinetic Parameters of DCA in Sprague-Dawley Rats by Age (after 5 days of 50 mg/kg/day oral dosing)
| Parameter | Young Rats (5-6 weeks) | Adult Rats (7 months) | Old Rats (15 months) | Reference |
| Plasma Half-life (t½ in hours) | 4.5 ± 1.5 | - | 7.0 ± 1.1 | [8] |
| Max Concentration (Cmax) | Significantly lower than old rats | Significantly higher than young rats | Similar to young rats | [8] |
| Area Under the Curve (AUC₀→∞) | Increases with age | Increases with age | Increases with age | [8] |
Table 3: Oral Bioavailability of DCA in Fischer-344 Rats
| Condition | Dose | Oral Bioavailability | Reference |
| Naive Rats | 20 mg/kg | 0 - 13% | [10] |
| GST-zeta-depleted Rats | ≤ 5 mg/kg | 14 - 75% | [10] |
Metabolism
The primary pathway for DCA biotransformation is its dechlorination to glyoxylate, a reaction catalyzed by the enzyme glutathione transferase zeta-1 (GSTz1).[8] Glyoxylate is then further metabolized to oxalate, glycine, and CO₂.[8] A critical aspect of DCA's pharmacology is its ability to inhibit its own metabolism by irreversibly inactivating GSTz1.[8][9] This mechanism-based inhibition explains the observed decrease in clearance and accumulation upon repeated dosing.[6][9]
Pharmacodynamics of this compound
The pharmacodynamic effects of DCA are a direct consequence of its metabolic modulation. By inhibiting PDK, DCA promotes the activity of the PDH complex, leading to a variety of downstream effects.
Primary Mechanism of Action
DCA is a well-established inhibitor of all pyruvate dehydrogenase kinase (PDK) isoforms.[4][11] PDKs phosphorylate and inactivate the pyruvate dehydrogenase (PDH) complex.[11] By inhibiting PDK, DCA keeps the PDH complex in its active, unphosphorylated state.[12] This enhances the conversion of pyruvate to acetyl-CoA, which then enters the Krebs cycle for oxidative phosphorylation.[4][11] This metabolic shift is particularly relevant in cancer cells, which often exhibit a preference for glycolysis even in the presence of oxygen (the Warburg effect).[1]
Pharmacodynamic Effects
The primary pharmacodynamic effect of DCA is the reduction of lactate levels in blood, cerebrospinal fluid, and tissues.[2][13] This is achieved by shunting pyruvate away from lactate production and towards oxidation in the mitochondria.[4][14]
Table 4: Pharmacodynamic Effects of DCA in Preclinical Models
| Preclinical Model | DCA Dose/Regimen | Key Pharmacodynamic Outcome | Reference |
| Exercising Rats | 5 mg/kg, IV | Attenuated increase in plasma lactate (28 vs 40 mg/dl); Increased run time (169 vs 101 min) | [14] |
| Diabetic ob/ob Mice | Three-week treatment | Decreased fructosamine levels; Lowered plasma glucose | [11][15] |
| Rats with Resistive Load Breathing | 100 mg/kg, IV | Prevented loading-induced increases in diaphragm lactate | [13] |
| A549 Lung Tumor Xenografts (Rats) | Oral administration | Significant tumor growth delay; Increased apoptosis and reduced proliferation | [16] |
| Neuroblastoma Xenografts (Mice) | 300 mg/l in drinking water | Significantly increased tumor volumes (study showed tumor promotion) | [17] |
| Murine Melanoma Models | - | Preserved physical function by reducing circulating lactate | [18] |
Note: The response to DCA can be heterogeneous, with some models showing tumor growth inhibition while others show no effect or even accelerated growth.[16][17]
Experimental Protocols in Preclinical Studies
Detailed and consistent experimental design is crucial for interpreting PK/PD data. Below are summaries of common protocols used in preclinical DCA research.
Logical Relationship between Pharmacokinetics and Pharmacodynamics
The therapeutic and toxic effects of DCA are directly linked to its concentration in plasma and at the target tissue. The unique auto-inhibition of its metabolism means that dosing strategies must be carefully considered to avoid excessive accumulation and potential toxicity.
Animal Models
-
Species: The most commonly used species are rats (Fischer-344, Sprague-Dawley) and mice (B6C3F1, nude mice for xenografts).[6][8][10][17]
-
Husbandry: Animals are typically housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, unless fasting is required for the experiment.[19]
Drug Administration
-
Oral Gavage: A common route for precise dose delivery.[10][19] DCA is dissolved in a vehicle like saline or water.
-
Drinking Water: Used for chronic administration studies. DCA is dissolved in the drinking water at specified concentrations (e.g., 0.2 to 2.0 g/L).[6][7][10]
-
Intravenous (IV): Used for determining absolute bioavailability and studying immediate effects.[10] Administration is often via a cannula in a major vein (e.g., jugular vein) as a bolus or infusion.[10]
-
Intraperitoneal (IP): Another common route for systemic administration in rodent models.
Sample Collection and Processing
-
Blood/Plasma: Serial blood samples are collected at various time points post-dosing.[10] For rats, this is often done via a jugular vein cannula.[10] Blood is processed to plasma for analysis of DCA and its metabolites.
-
Urine: Urine is collected to assess the urinary clearance and excretion of DCA and its metabolites.[8]
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): A validated method for the simultaneous measurement of DCA and its metabolites (monochloroacetate, glyoxylate, glycolate, oxalate) in plasma.[20] The method typically involves derivatization of the analytes to their methyl esters before extraction and analysis.[20]
-
High-Performance Liquid Chromatography (HPLC): A rapid and sensitive HPLC method using an anion-exchange column and a conductivity detector has been developed to simultaneously detect DCA and its major metabolites in blood and urine with minimal sample preparation.[21]
General Experimental Workflow
Conclusion
The study of this compound in preclinical models reveals a compound with a unique and complex pharmacokinetic profile, characterized by dose-dependent elimination and auto-inhibition of its own metabolism.[6][8] Its pharmacodynamics are directly tied to its ability to inhibit PDK, thereby shifting cellular metabolism towards oxidative phosphorylation and reducing lactate levels.[2][4] While showing promise in models of metabolic disorders and certain cancers, the heterogeneity in response and the complexities of its pharmacokinetics necessitate careful consideration in the design of future preclinical and clinical studies.[16][17] This guide provides a foundational understanding of these aspects to aid researchers in the continued investigation of DCA's therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Efficacy of dichloroacetate as a lactate-lowering drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water | Journal Article | PNNL [pnnl.gov]
- 8. Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mechanism-Based Pharmacokinetic Enzyme Turnover Model for this compound Autoinhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance of Gender-Related Anticancer Research on Mitochondrial Regulator Sodium Dichloroacetate in Preclinical Studies In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. The effects of dichloroacetate on lactate accumulation and endurance in an exercising rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dcaguide.org [dcaguide.org]
- 17. DCA promotes progression of neuroblastoma tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dichloroacetate as a novel pharmaceutical treatment for cancer-related fatigue in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dichloroacetate derivatives. Metabolic effects and pharmacodynamics in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of this compound and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Warburg Effect: A Metabolic Hallmark of Cancer and its Interruption by Dichloroacetic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cell metabolism is fundamentally reprogrammed to support rapid proliferation and survival. A key feature of this reprogramming is the War-burg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This metabolic shift provides cancer cells with a growth advantage by supplying anabolic precursors and creating an acidic tumor microenvironment that promotes invasion and suppresses the immune response. Dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has emerged as a promising therapeutic agent that targets this metabolic vulnerability. By inhibiting PDK, DCA reactivates the pyruvate dehydrogenase (PDH) complex, shunting pyruvate from lactate production into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic switch reverses the Warburg phenotype, leading to decreased proliferation, induction of apoptosis, and inhibition of tumor growth and metastasis in a variety of preclinical cancer models. This guide provides a comprehensive overview of the biochemical underpinnings of the Warburg effect, the mechanism of DCA intervention, detailed experimental protocols for its study, and a summary of key quantitative findings.
The Biochemical Core of the Warburg Effect
The Warburg effect, first described by Otto Warburg, is the observation that cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in aerobic conditions.[1][2] This is in stark contrast to normal differentiated cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production.[3] While seemingly inefficient in terms of ATP yield per molecule of glucose, this metabolic reprogramming offers several advantages to cancer cells:
-
Rapid ATP Production: Although oxidative phosphorylation yields more ATP per glucose molecule, the rate of ATP production via glycolysis is much faster, meeting the high energy demands of rapidly proliferating cells.[1]
-
Biosynthetic Precursor Supply: Increased glycolytic flux allows for the diversion of intermediates into various biosynthetic pathways, such as the pentose phosphate pathway for nucleotide synthesis and the serine synthesis pathway, which are essential for producing the building blocks of new cells.[4]
-
Redox Homeostasis: The conversion of pyruvate to lactate regenerates NAD+, which is crucial for sustaining a high glycolytic rate.[5]
-
Acidic Microenvironment: The secretion of lactate leads to acidification of the tumor microenvironment, which promotes tumor invasion, angiogenesis, and immune evasion.[6][7]
This metabolic phenotype is not a result of defective mitochondria, as was initially hypothesized, but rather an active reprogramming driven by oncogenic signaling pathways.[1][8]
Key Signaling Pathways Driving the Warburg Effect
The shift to aerobic glycolysis is orchestrated by a complex network of signaling pathways that are commonly dysregulated in cancer. Two central players in this metabolic reprogramming are the Hypoxia-Inducible Factor 1 (HIF-1) and the PI3K/Akt pathways.[9]
The HIF-1 Signaling Pathway
Hypoxia is a common feature of the tumor microenvironment, and HIF-1 is a master transcriptional regulator of the adaptive response to low oxygen levels.[10] Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a plethora of target genes involved in metabolic reprogramming.[11][12]
Key HIF-1 target genes that promote the Warburg effect include:
-
Glucose Transporters (GLUT1 and GLUT3): Upregulation of these transporters increases glucose uptake into the cancer cell.[11]
-
Glycolytic Enzymes: HIF-1 activates the transcription of nearly all enzymes involved in the glycolytic pathway, including hexokinase 2 (HK2) and phosphofructokinase (PFK).[11][13]
-
Pyruvate Dehydrogenase Kinase 1 (PDK1): PDK1 phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, which is the gatekeeper enzyme that converts pyruvate to acetyl-CoA for entry into the TCA cycle.[11] This effectively shunts pyruvate away from the mitochondria.
-
Lactate Dehydrogenase A (LDHA): LDHA catalyzes the conversion of pyruvate to lactate, regenerating NAD+ to sustain glycolysis.[4]
-
BNIP3 and BNIP3L: These proteins induce selective mitochondrial autophagy (mitophagy), which can help cancer cells survive under prolonged hypoxia.[11][12]
Even in the presence of oxygen (normoxia), oncogenic signaling pathways can activate HIF-1, contributing to the Warburg phenotype.[9]
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[9][14] This pathway also plays a crucial role in promoting the Warburg effect through multiple mechanisms:[14][15]
-
Glucose Uptake and Glycolysis: Akt promotes the translocation of GLUT1 to the plasma membrane, thereby increasing glucose uptake.[16][17] It also directly phosphorylates and activates key glycolytic enzymes like hexokinase 2 (HK2) and phosphofructokinase 2 (PFK2).[4][14]
-
mTORC1 Activation: Akt activates the mammalian target of rapamycin complex 1 (mTORC1), which in turn promotes the synthesis of HIF-1α, even under normoxic conditions.[16]
-
Regulation of Transcription Factors: Akt can phosphorylate and regulate the activity of other transcription factors, such as MYC, which also upregulates the expression of glycolytic genes.[14]
This compound (DCA): A Targeted Intervention
This compound (DCA) is a small molecule that acts as an inhibitor of pyruvate dehydrogenase kinase (PDK).[18][19] By inhibiting all four isoforms of PDK, DCA prevents the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex.[20][21] This leads to the reactivation of PDH, which then converts pyruvate to acetyl-CoA, shunting glucose metabolism from glycolysis towards mitochondrial oxidative phosphorylation.[6][22]
The key consequences of DCA's mechanism of action in cancer cells include:
-
Reversal of the Warburg Effect: DCA promotes glucose oxidation over glycolysis, thereby reducing lactate production.[3][23]
-
Induction of Apoptosis: The shift to mitochondrial respiration increases the production of reactive oxygen species (ROS), which can trigger apoptosis.[8][19] DCA can also induce apoptosis by altering the mitochondrial membrane potential.[3]
-
Inhibition of Proliferation and Angiogenesis: By reversing the metabolic advantages of the Warburg effect, DCA can inhibit cancer cell proliferation.[18] Some studies also suggest that DCA can inhibit angiogenesis by downregulating HIF-1α.[21][22]
Quantitative Data on DCA's Efficacy
The efficacy of DCA has been evaluated in numerous preclinical and a limited number of clinical studies. The following tables summarize key quantitative findings.
In Vitro Studies
| Cell Line | Cancer Type | DCA Concentration (mM) | Effect | Reference |
| C6 | Glioma | Not specified | Inhibited proliferation, induced apoptosis, and arrested cells in S phase. | [24] |
| High-Grade Glioma Stem Cells | Glioma | 15-40 | IC50 for cell survival/viability. | [8] |
| Immortalized Human Glioma | Glioma | 20-28 | IC50 for cell survival/viability. | [8] |
| Rodent Glioma | Glioma | 27-28 | IC50 for cell survival/viability. | [8] |
| Primary Glioblastoma | Glioblastoma | 0.1 and 1 | Induced radiosensitization, decreased clonogenic survival, and increased apoptosis. | [8] |
| Melanoma Cell Lines | Melanoma | 9-38 | IC50 values for growth reduction. | [25] |
| MeWo | Melanoma | 13.3 | IC50 value. | [25] |
| SK-MEL-2 | Melanoma | 27.0 | IC50 value. | [25] |
| Lewis Lung Carcinoma (LLC/R9) | Lung Cancer | 50.8 (Day 1), 26.7 (Day 2), 24.2 (Day 3) | Time-dependent IC50 values. | [26] |
| Non-Small Cell Lung Cancer | Lung Cancer | >2 | Single-agent IC50 under normoxic conditions. | [7] |
In Vivo Studies
| Cancer Model | Animal Model | DCA Dosage | Treatment Duration | Effect | Reference |
| C6 Glioma | Rats | 25, 75, and 125 mg/kg | Not specified | Marked inhibition of tumor growth (P < 0.01). | [24] |
| C6 Glioma | Nude Mice | Not specified | Not specified | Marked inhibition of tumor growth (P < 0.01). | [24] |
| 13762 MAT Mammary Adenocarcinoma | Rats | Not specified | Not specified | 58% reduction in lung metastases (P = 0.0001). | [27] |
| Neuroblastoma (SKNBE2 cells) | NOD/SCID Mice | 2.5 mg/kg/dose | 4 weeks | 30% reduction in tumor volume. | [5] |
| Neuroblastoma (SKNBE2 cells) | NOD/SCID Mice | 25 mg/kg/dose | 4 weeks | 55% reduction in tumor volume (p = 0.0008). | [5] |
Clinical Studies
| Cancer Type | Phase | DCA Dosage | Key Findings | Reference |
| Metastatic Breast and Non-Small Cell Lung Cancer | II | 6.25 mg/kg orally twice daily | Study closed early due to safety concerns; one breast cancer patient had stable disease for 8 weeks before progression. | [7] |
| Recurrent Malignant Brain Tumors | I | Genotype-based dosing | Chronic oral DCA was feasible and well-tolerated. Patients remained clinically stable for an average of 75.5 days. | [15] |
| Locally Advanced Head and Neck Squamous Cell Carcinoma | II (with chemoradiotherapy) | Not specified | Higher rates of all-grade drug-related fevers and decreased platelet count. End-of-treatment complete response rates were significantly higher in the DCA group (71.4% vs 37.5%, p = 0.0362), but no significant difference in survival. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Warburg effect and the effects of DCA.
Measurement of Cellular Metabolism (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.[11]
Principle: The instrument uses a sensor cartridge with fluorescent probes sensitive to oxygen and pH. By transiently creating a micro-chamber, it can measure the rates of change in oxygen and proton concentration in the media surrounding the cells.[11]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF24 or XF96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with unbuffered DMEM (or other appropriate assay medium) and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Mito Stress Test (for OCR):
-
Load the sensor cartridge with the following compounds for sequential injection:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential)
-
Port C: Rotenone/Antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration)
-
-
Run the assay on the Seahorse XF Analyzer to measure basal OCR and the response to each inhibitor. This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[9]
-
-
Glycolysis Stress Test (for ECAR):
-
Load the sensor cartridge with the following compounds for sequential injection:
-
Port A: Glucose (to initiate glycolysis)
-
Port B: Oligomycin (to force maximal glycolysis by inhibiting mitochondrial ATP production)
-
Port C: 2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)
-
-
Run the assay to measure basal ECAR and the response to each compound. This allows for the calculation of glycolysis, glycolytic capacity, and glycolytic reserve.[23]
-
Lactate Production Assay
Principle: Lactate concentration in the cell culture medium can be measured using a colorimetric or fluorometric assay. Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is proportional to the lactate concentration and can be detected by a specific probe.[17]
Protocol:
-
Sample Collection: Collect cell culture supernatant at desired time points.
-
Standard Curve: Prepare a standard curve using a known concentration of lactate standard.
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing lactate dehydrogenase, NAD+, and a probe.
-
Add the reaction mix to all wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the lactate concentration in the samples by comparing their readings to the standard curve.[28]
PDK Activity Assay
Principle: PDK activity can be measured by quantifying the amount of ATP consumed during the phosphorylation of its substrate, the PDH complex. The ADP-Glo™ Kinase Assay is a common method for this.[1][18]
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant PDK enzyme, PDH substrate, and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., DCA).
-
Reaction Setup:
-
Add the inhibitor or vehicle to the wells of a 384-well plate.
-
Add the PDK enzyme and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the PDH substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's protocol. This involves converting the ADP to ATP and then using luciferase to generate a luminescent signal.
-
Measurement: Read the luminescence using a microplate reader.
-
Calculation: Calculate the percentage of PDK inhibition based on the luminescence signal.[1]
Apoptosis Assay (Flow Cytometry)
Principle: Apoptosis can be quantified using flow cytometry by staining cells with Annexin V and a viability dye like Propidium Iodide (PI). In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[3]
Protocol:
-
Cell Treatment: Treat cells with DCA or a control vehicle for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]
-
Western Blot for PDH Phosphorylation
Principle: Western blotting can be used to assess the phosphorylation status of the PDH E1α subunit, which is a direct measure of PDK activity.
Protocol:
-
Cell Lysis: Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated PDH E1α.
-
As a loading control, a separate blot or stripping and re-probing of the same blot can be done with an antibody against total PDH E1α.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated PDH.[22]
Immunohistochemistry for HIF-1α
Principle: Immunohistochemistry (IHC) allows for the visualization of HIF-1α protein expression and localization within tumor tissue sections.
Protocol:
-
Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin. Cut thin sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol washes.
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the antigenic sites. A common method is to use a citrate buffer (pH 6.0) in a pressure cooker or microwave.
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against HIF-1α.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an HRP-conjugated streptavidin complex.
-
Develop the signal with a chromogen such as DAB, which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization (nuclear vs. cytoplasmic) of HIF-1α staining.
Experimental Workflow Visualization
Conclusion and Future Directions
The Warburg effect represents a fundamental metabolic adaptation in cancer that provides a clear therapeutic window. This compound, by targeting the key regulatory enzyme PDK, effectively reverses this metabolic phenotype, leading to promising anti-cancer effects in preclinical models. While early clinical trials have shown mixed results and some safety concerns, the rationale for targeting cancer metabolism with DCA remains strong. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to DCA therapy, exploring combination strategies with conventional chemotherapeutics and other metabolic inhibitors, and developing novel drug delivery systems to enhance tumor-specific accumulation and reduce systemic toxicity. A deeper understanding of the intricate interplay between oncogenic signaling and metabolic reprogramming will be crucial for the successful clinical translation of DCA and other metabolism-targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcaguide.org [dcaguide.org]
- 6. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
- 7. Dichloroacetate should be considered with platinum-based chemotherapy in hypoxic tumors rather than as a single agent in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. kumc.edu [kumc.edu]
- 11. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Muscle Stem Cells Using a Seahorse Analyzer: Applicability for Aging Studies | Springer Nature Experiments [experiments.springernature.com]
- 13. Phase II study of dichloroacetate, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.7. Oxygen Consumption Rate (OCR)—Seahorse Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. esmed.org [esmed.org]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. abcam.cn [abcam.cn]
- 20. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. benchchem.com [benchchem.com]
- 23. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antitumor activity of dichloroacetate on C6 glioma cell: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Time-dependent cytotoxicity of dichloroacetate and metformin against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dcaguide.org [dcaguide.org]
- 28. cellbiolabs.com [cellbiolabs.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Dichloroacetic acid (DCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experimental studies using Dichloroacetic acid (DCA). DCA is a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK) that has shown potential as an anti-cancer agent by shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation.[1][2][3][4]
Mechanism of Action
This compound's primary mechanism of action in cancer therapy involves the inhibition of pyruvate dehydrogenase kinase (PDK).[1][2] In many cancer cells, aerobic glycolysis, known as the Warburg effect, is the predominant metabolic pathway.[1][3] PDK plays a crucial role in this process by phosphorylating and inactivating the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA leads to the reactivation of PDH, which in turn facilitates the conversion of pyruvate to acetyl-CoA.[1] This metabolic shift promotes oxidative phosphorylation in the mitochondria, leading to decreased lactate production and an increase in reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.[1][5]
Signaling Pathway Diagram
References
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dcaguide.org [dcaguide.org]
- 3. Dichloroacetate is an effective treatment for sarcoma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichloroacetate affects proliferation but not apoptosis in canine mammary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dichloroacetate Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels | PLOS One [journals.plos.org]
Application Notes and Protocols for Dichloroacetic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetic acid (DCA) is a small molecule compound that has garnered significant interest in cancer research due to its ability to modulate cellular metabolism.[1][2][3][4] Primarily, DCA inhibits pyruvate dehydrogenase kinase (PDK), an enzyme that is often upregulated in cancer cells.[1][2][3] This inhibition leads to the reactivation of the pyruvate dehydrogenase (PDH) complex, shifting the cell's energy production from glycolysis towards oxidative phosphorylation, a process known as the Warburg effect reversal.[1][2][5] This metabolic reprogramming can induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to conventional therapies.[1][4] These application notes provide a comprehensive guide for utilizing DCA in cell culture experiments, including its mechanism of action, experimental protocols, and data presentation guidelines.
Mechanism of Action
DCA's primary mechanism of action is the inhibition of all four isoforms of pyruvate dehydrogenase kinase (PDK).[2] PDK phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle.[6] By inhibiting PDK, DCA maintains PDH in its active, unphosphorylated state.[7] This promotes the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[2][8]
This metabolic shift has several downstream consequences in cancer cells:
-
Increased Reactive Oxygen Species (ROS) Production: The increased mitochondrial respiration leads to higher levels of reactive oxygen species, which can induce oxidative stress and trigger apoptosis.[9][10]
-
Induction of Apoptosis: DCA can induce programmed cell death through various mechanisms, including the release of cytochrome c from the mitochondria and the activation of caspases.[3][4] It can also modulate the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Studies have shown that DCA can cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation.[11]
-
Modulation of Signaling Pathways: DCA has been shown to influence several key signaling pathways involved in cancer progression, including the Akt/mTOR, p53, and HIF-1α pathways.[5][12]
Quantitative Data Summary
The following tables summarize typical concentration ranges, incubation times, and observed effects of DCA across various cancer cell lines as reported in the literature. It is crucial to note that the optimal conditions will vary depending on the specific cell line and experimental objectives.
| Cell Line Type | Effective DCA Concentration Range | Incubation Time | Key Observed Effects |
| Breast Cancer | 10 - 30 mM | 24 - 48 hours | Increased apoptosis, decreased mitochondrial activity, cytotoxicity.[3] |
| Pancreatic Cancer | 4 - 10 mM | 24 - 72 hours | Decreased cell proliferation and migration, cytostatic effects, reduced mitochondrial oxygen consumption, increased ROS production.[13][14][15] |
| Neuroblastoma | 5 - 50 mM | Not Specified | Dose-dependent cell cycle delay.[16] |
| Liver Cancer | 20 - 80 mM | 24 - 48 hours | Reduced cell viability, cell cycle arrest at G2/M, induction of apoptosis.[11] |
| Glioblastoma | Not Specified | Not Specified | Induction of apoptosis.[3] |
| Endometrial Cancer | 10 mM | 24 - 40 hours | Induction of apoptosis.[17] |
| Non-Small Cell Lung | Not Specified | Not Specified | Increased efficacy of paclitaxel through autophagy inhibition.[1] |
| Assay Type | Typical DCA Concentration | Typical Incubation Time | Expected Outcome |
| Cell Viability (MTT) | 20 - 80 mM | 24 - 48 hours | Dose-dependent decrease in cell viability.[11] |
| Apoptosis (Annexin V/PI) | 10 - 80 mM | 24 hours | Increase in the percentage of apoptotic cells.[11][13] |
| Lactate Production | 4 - 10 mM | 72 hours | Decrease in intracellular and extracellular lactate levels.[13] |
| Mitochondrial Respiration | EC50 dose | Not Specified | Increased maximal respiration.[10] |
| Cell Cycle Analysis | 20 - 80 mM | 24 hours | Arrest in the G2/M phase.[11] |
Experimental Protocols
Preparation of DCA Stock Solution
-
Dissolving DCA: this compound is typically available as a sodium salt (sodium dichloroacetate), which is readily soluble in water or cell culture medium. Prepare a high-concentration stock solution (e.g., 1 M) in sterile phosphate-buffered saline (PBS) or water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[18][19]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
DCA Treatment: Prepare fresh working solutions of DCA in complete culture medium at various concentrations. Remove the old medium from the wells and add 100 µL of the DCA-containing medium. Include a vehicle control (medium without DCA).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[13][18]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of DCA for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Lactate Production Assay
This protocol is a general guideline for measuring lactate in cell culture supernatant.[13] Commercially available lactate assay kits are recommended for accurate quantification.[20][21][22][23][24]
-
Sample Collection: After treating cells with DCA for the desired time, collect the cell culture supernatant.
-
Sample Preparation: If necessary, deproteinize the samples according to the kit manufacturer's instructions. This typically involves precipitation with an acid followed by neutralization.
-
Assay Procedure: Follow the protocol provided with the commercial lactate assay kit. This usually involves mixing the sample with a reaction mixture containing lactate dehydrogenase and a probe, followed by incubation and measurement of absorbance or fluorescence.
-
Normalization: Normalize the lactate concentration to the cell number or total protein content of the corresponding well.
Visualizations
Signaling Pathways Affected by this compound
References
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Exploring the potential benefits and role of DCA in cancer care – BMS Clinic [bmsclinic.com.hk]
- 5. Frontiers | Unraveling the therapeutic mechanisms of this compound in lung cancer through integrated multi-omics approaches: metabolomics and transcriptomics [frontiersin.org]
- 6. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. oncotarget.com [oncotarget.com]
- 9. ccnm.edu [ccnm.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound and rapamycin synergistically inhibit tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dcaguide.org [dcaguide.org]
- 17. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Dichloroacetic Acid (DCA) in Murine Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dichloroacetic acid (DCA) is a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase (PDH) complex, shifting cancer cell metabolism from aerobic glycolysis (the Warburg effect) back towards glucose oxidation via the Krebs cycle in the mitochondria.[1][3][2][4] This metabolic shift can lead to decreased tumor growth, increased apoptosis, and sensitization to other therapies.[2][5] These notes provide a summary of effective dosages and protocols for the use of DCA in preclinical murine cancer models based on published literature.
Data Summary: DCA Dosage and Administration in Murine Cancer Models
The optimal dosage and administration route of DCA can vary depending on the cancer model, mouse strain, and experimental goals. The following tables summarize quantitative data from various preclinical studies.
Table 1: Oral Administration of DCA in Murine Cancer Models
| Cancer Type | Mouse/Rat Strain | Dosage | Administration Method | Efficacy/Observations | Reference |
| Glioblastoma (U87-MG, U118-MG) | BALB/c SCID or Athymic Nude Mice | 50 mg/kg, twice daily | Oral Gavage | Dramatically blocked tumor growth when combined with bevacizumab. | [6] |
| Neuroblastoma | NOD-SCID Mice | 2.5 mg/kg and 25 mg/kg | Intragastric | Dose-dependent reduction in tumor volume (30% and 55% respectively). | [7][8] |
| Non-Small-Cell Lung Cancer (A549) | Nude Athymic Rats | 75 mg/L in drinking water | Drinking Water | Induced apoptosis and decreased tumor growth. | [7][9] |
| Non-Small-Cell Lung Cancer (A549) | BALB/c-nu Mice | 1.4 g/L in drinking water | Drinking Water | Little effect alone, but enhanced capecitabine efficacy. | [10] |
| Metastatic Breast Cancer (13762 MAT) | Fischer 344 Rats | 86 mg/kg/day (0.75 g/L) | Drinking Water | Reduced number of lung metastases. | [11] |
| Neuroblastoma (Neuro-2a) | NMRI nu/nu Mice | 300 mg/L in drinking water | Drinking Water | Promoted tumor growth in this specific cell line. | [7][9] |
| Hepatocellular Carcinoma | B6C3F1 Mice | 0.5 g/L to 5 g/L | Drinking Water | Long-term exposure (60 weeks) at higher concentrations was hepatocarcinogenic. | [7][12] |
Table 2: Intraperitoneal (IP) Administration of DCA in Murine Cancer Models
| Cancer Type | Mouse/Rat Strain | Dosage | Administration Method | Efficacy/Observations | Reference |
| Non-Small-Cell Lung Cancer (A549, H1975) | Nude Mice (BALB/c) | 100 mg/kg/day | Intraperitoneal (IP) Injection | Inhibited tumor growth when combined with paclitaxel. | [13] |
| Metastatic Breast Cancer (13762 MAT) | Fischer 344 Rats | 200 mg/kg/day (in addition to oral) | Intraperitoneal (IP) Injection | Significantly reduced lung metastases. | [11] |
| Non-Small-Cell Lung Cancer (A549-ASC1) | Nude Athymic Rats | 250 mg/kg, twice daily | Intraperitoneal (IP) Injection | Was not effective in decreasing tumor growth via this route in one study. | [7][9] |
Signaling Pathways and Experimental Workflow
DCA's Mechanism of Action
DCA's primary mechanism is the inhibition of Pyruvate Dehydrogenase Kinase (PDK).[3][4] In cancer cells, which often exhibit the Warburg effect, PDK is frequently overexpressed, leading to the inactivation of the Pyruvate Dehydrogenase (PDH) complex. This inactivation shunts pyruvate away from mitochondrial oxidative phosphorylation and towards lactate production. By inhibiting PDK, DCA reactivates PDH, allowing pyruvate to be converted to acetyl-CoA, which then enters the Krebs cycle for efficient ATP production.[1][2] This metabolic reprogramming can increase reactive oxygen species (ROS) and restore apoptotic pathways.[2]
General Experimental Workflow for In Vivo DCA Studies
The following diagram outlines a typical workflow for assessing the efficacy of DCA in a murine xenograft model.
Experimental Protocols
Protocol 1: Preparation and Administration of DCA via Oral Gavage
This protocol is adapted from studies using daily oral administration.[6]
-
Materials:
-
Sodium Dichloroacetate (DCA), powder form
-
Sterile water or phosphate-buffered saline (PBS)
-
Weighing scale and appropriate weighing paper/boats
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
1 mL syringes
-
-
DCA Solution Preparation:
-
Calculation: Determine the total volume of DCA solution needed for the study duration. For a dose of 100 mg/kg in a 25g mouse, the mouse receives 2.5 mg. If the administration volume is 100 µL, the required concentration is 25 mg/mL.
-
Procedure:
-
On the day of use, weigh the required amount of sodium DCA powder and place it in a sterile conical tube.
-
Add the calculated volume of sterile water or PBS to the tube.
-
Vortex thoroughly until the DCA is completely dissolved.
-
Ensure the final solution is clear. If necessary, filter-sterilize through a 0.22 µm filter.
-
-
-
Administration Procedure (Oral Gavage):
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Draw the calculated volume of DCA solution into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the side of the mouse's mouth, pass it over the tongue, and gently advance it down the esophagus. Do not force the needle.
-
Slowly dispense the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for a few minutes for any signs of distress.
-
For the control group, administer an equivalent volume of the vehicle (sterile water or PBS).
-
Protocol 2: Administration of DCA in Drinking Water
This protocol is suitable for long-term studies and avoids the stress of daily gavage.[7][9][10]
-
Materials:
-
Sodium Dichloroacetate (DCA), powder form
-
Animal water bottles
-
Graduated cylinder
-
Sterile water
-
-
DCA Solution Preparation:
-
Calculation: Determine the desired concentration (e.g., 1 g/L). Weigh 1 gram of DCA powder for every 1 liter of water.
-
Procedure:
-
Measure the required volume of water.
-
Dissolve the DCA powder in the water. Mix thoroughly.
-
Fill the animal water bottles with the prepared DCA solution.
-
-
Note: The pH of the DCA solution should be checked and neutralized if necessary, as high acidity may deter animals from drinking.
-
-
Administration and Monitoring:
-
Replace the standard water bottles in the cages of the treatment group with the DCA-containing bottles. Control animals receive standard water bottles.
-
Measure water consumption 2-3 times per week to monitor the actual dose ingested by the animals. Average daily water consumption for a mouse is approximately 150 mL/kg/day.
-
Prepare fresh DCA-water solutions at least once a week to ensure stability and hygiene.
-
Protocol 3: Tumor Growth Monitoring and Endpoint Determination
This protocol is standard for subcutaneous xenograft models.[6][13]
-
Materials:
-
Digital calipers
-
Animal scale
-
Log sheet or electronic database for recording data
-
-
Tumor Measurement Procedure:
-
Measure the length (longest diameter) and width (shortest diameter) of the subcutaneous tumor using digital calipers, typically 2-3 times per week.
-
Record the measurements for each animal.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Width² × Length) / 2 .
-
At each measurement, also record the body weight of the animal as an indicator of general health and treatment toxicity. Significant weight loss (>15-20%) may require euthanasia.
-
-
Endpoint Criteria:
-
The study should be terminated for an individual animal or the entire group when specific endpoint criteria are met.
-
Tumor-related endpoints: Tumor volume reaches a predetermined maximum size (e.g., 1500 mm³ or 2000 mm³) or becomes ulcerated.
-
Health-related endpoints: Significant loss of body weight, signs of distress (lethargy, hunched posture, rough coat), or inability to access food or water.
-
All procedures must be in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. people.musc.edu [people.musc.edu]
- 5. dcaguide.org [dcaguide.org]
- 6. dcaguide.org [dcaguide.org]
- 7. DCA promotes progression of neuroblastoma tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dcaguide.org [dcaguide.org]
- 9. e-century.us [e-century.us]
- 10. dcaguide.org [dcaguide.org]
- 11. dcaguide.org [dcaguide.org]
- 12. The carcinogenicity of this compound in the male B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dichloroacetic Acid (DCA) in Glioblastoma Multiforme Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of dichloroacetic acid (DCA) in glioblastoma multiforme (GBM) research. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the critical signaling pathways and experimental workflows involved.
Introduction
Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation and resistance to conventional therapies. A key metabolic feature of GBM and many other cancers is the "Warburg effect," a phenomenon where cancer cells predominantly rely on aerobic glycolysis for energy production, even in the presence of ample oxygen. This metabolic switch is believed to confer a survival advantage to tumor cells.
This compound (DCA) is a small molecule that has garnered significant interest as a potential anti-cancer agent due to its ability to reverse the Warburg effect. DCA inhibits pyruvate dehydrogenase kinase (PDK), an enzyme that negatively regulates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA activates PDH, thereby facilitating the conversion of pyruvate to acetyl-CoA and promoting mitochondrial oxidative phosphorylation over glycolysis.[1][2] This metabolic reprogramming in cancer cells has been shown to induce apoptosis, reduce proliferation, and inhibit tumor growth in preclinical models of glioblastoma.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of DCA on glioblastoma.
| Cell Line | Assay | DCA Concentration | Effect | Reference |
| U-87 MG | MTT Assay | 1-100 mM | IC50: 19.79 mM | [1] |
| U-87 MG | Apoptosis Assay (Flow Cytometry) | 10 mM (48h) | Significant increase in early and late apoptosis | [1] |
| GL-261 (murine) | In vivo tumor growth | 150 mg/kg/day | Significant inhibition of tumor growth | [1] |
| Patient-derived GBM cells | Apoptosis Assay (TUNEL) | 0.5 mM (72h) | Increased apoptosis | [2] |
| U87 MG | Tumor Invasion (CAM model) | 5 mM & 10 mM | Significant reduction in tumor invasion |
Table 1: In Vitro and In Vivo Efficacy of DCA in Glioblastoma Models
| Cell Line | Parameter Measured | DCA Treatment | Result | Reference |
| U-87 MG | Oxygen Consumption Rate (OCR) | 10 mM | Increased OCR | [1] |
| U-87 MG | Extracellular Acidification Rate (ECAR) | 10 mM | Decreased ECAR | [1] |
| U-87 MG | Lactate Production | 10 mM | Reduced lactate levels in culture media | [1] |
| Patient-derived GBM cells | Mitochondrial Reactive Oxygen Species (mROS) | 0.5 mM (90 min) | Increased mROS production | [2] |
Table 2: Metabolic Effects of DCA on Glioblastoma Cells
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of DCA and a typical experimental workflow for evaluating its effects on glioblastoma cells.
Caption: Mechanism of action of this compound (DCA) in glioblastoma cells.
Caption: A typical experimental workflow for evaluating DCA in glioblastoma research.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in DCA-glioblastoma research. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Culture and DCA Treatment
Objective: To culture glioblastoma cells and treat them with DCA for subsequent downstream assays.
Materials:
-
Glioblastoma cell line (e.g., U-87 MG, ATCC HTB-14)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (DCA), sodium salt
-
Sterile, nuclease-free water
-
T-75 cell culture flasks
-
6-well, 24-well, or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Culture:
-
Maintain GBM cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
-
DCA Stock Solution Preparation:
-
Prepare a 1 M stock solution of sodium DCA by dissolving it in sterile, nuclease-free water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
-
-
DCA Treatment:
-
Seed the GBM cells in the appropriate cell culture plates (e.g., 96-well for MTT, 6-well for protein extraction) at a predetermined density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired final concentrations of DCA (e.g., ranging from 1 mM to 100 mM for dose-response studies).[1]
-
Include a vehicle control group (treated with the same volume of sterile water).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of DCA on the viability and proliferation of glioblastoma cells.
Materials:
-
DCA-treated and control GBM cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Following DCA treatment, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following DCA treatment.
Materials:
-
DCA-treated and control GBM cells from 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Metabolic Analysis (Seahorse XF Analyzer)
Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of GBM cells treated with DCA.
Materials:
-
Seahorse XF Cell Culture Microplates
-
DCA-treated and control GBM cells
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Glycolysis Stress Test Kit or Mito Stress Test Kit
-
Seahorse XF Analyzer
Protocol:
-
Seed GBM cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treat the cells with DCA for the desired duration.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate at 37°C in a non-CO₂ incubator.
-
Load the injector ports of the sensor cartridge with the appropriate metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A for the Mito Stress Test).
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay protocol.
-
The analyzer will measure baseline OCR and ECAR, and then sequentially inject the modulators to determine key metabolic parameters.
-
Normalize the data to cell number or protein concentration.
In Vivo Glioblastoma Model
Objective: To evaluate the anti-tumor efficacy of DCA in an animal model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells (e.g., U-87 MG, GL-261)
-
Stereotactic apparatus
-
DCA for in vivo administration
-
Vehicle control (e.g., PBS)
Protocol:
-
Orthotopic Xenograft Implantation:
-
Anesthetize the mice.
-
Using a stereotactic apparatus, inject a suspension of GBM cells (e.g., 1 x 10⁵ cells in 5 µL PBS) into the striatum of the mouse brain.
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
-
DCA Administration:
-
Randomize the mice into treatment and control groups.
-
Administer DCA (e.g., 150 mg/kg/day) or vehicle control via a suitable route, such as oral gavage or intraperitoneal injection.[1]
-
-
Tumor Growth Monitoring and Survival Analysis:
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells, or MRI).
-
Monitor the health and body weight of the mice regularly.
-
Record the survival of the mice in each group.
-
At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for glioblastoma multiforme by targeting the metabolic hallmark of these aggressive tumors. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of DCA in preclinical GBM models. Future research should focus on optimizing dosing strategies, exploring combination therapies to enhance its anti-tumor effects, and further elucidating the downstream signaling consequences of DCA-induced metabolic reprogramming in glioblastoma.
References
- 1. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Dichloroacetic Acid (DCA) for Studying Metabolic Reprogramming in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using dichloroacetic acid (DCA) as a tool to investigate and manipulate metabolic reprogramming in cancer. DCA, a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), offers a valuable approach to reversing the Warburg effect and studying the consequences of shifting tumor metabolism from glycolysis towards oxidative phosphorylation.
Introduction
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This adaptation allows for rapid ATP production and provides building blocks for anabolic processes, contributing to tumor growth and proliferation. This compound (DCA) is a well-characterized metabolic modulator that inhibits pyruvate dehydrogenase kinase (PDK).[1][2] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA effectively activates PDH, redirecting pyruvate from lactate production towards acetyl-CoA synthesis and subsequent oxidation in the mitochondria.[1][2] This metabolic switch has been shown to decrease lactate production, increase reactive oxygen species (ROS) generation, and induce apoptosis in various cancer cell lines, making DCA a powerful tool for studying the metabolic vulnerabilities of tumors.
Core Concepts and Signaling Pathways
DCA's primary mechanism of action is the inhibition of PDK, which leads to a cascade of metabolic and signaling events within the cancer cell. The following diagram illustrates the central role of DCA in reversing the Warburg effect.
Quantitative Data Summary
The following tables summarize the effects of DCA on various cancer cell lines, providing a comparative overview of its potency and metabolic impact.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Citation |
| A549 | Non-Small Cell Lung | ~20 | [3] |
| H1299 | Non-Small Cell Lung | ~25 | [4] |
| MCF-7 | Breast | 20-30 | [3] |
| MDA-MB-231 | Breast | ~25 | [3] |
| T-47D | Breast | ~20 | [3] |
| A2780 | Ovarian | 81.03 | [5] |
| HepG2 | Liver | ~40 | [6] |
| MeWo | Melanoma | 13.3 | [7] |
| SK-MEL-2 | Melanoma | >100 | [7] |
| PANC-1 | Pancreatic | ~75 | [8] |
| BxPC-3 | Pancreatic | ~75 | [8] |
Table 2: Effect of this compound on Lactate Production
| Cell Line | Cancer Type | DCA Concentration (mM) | % Reduction in Lactate | Citation |
| A549 | Non-Small Cell Lung | 50 | Significant Decrease | [4] |
| H1299 | Non-Small Cell Lung | 50 | Significant Decrease | [4] |
| MCF-7 | Breast | 5 | ~50 | [9] |
| 13762 MAT | Breast | 5 | 16.3 | [9] |
| SiHa | Cervical | Not Specified | Significant Decrease | [10] |
| Raji | Burkitt's Lymphoma | 10 | Significant Decrease | [11] |
Table 3: Effect of this compound on Oxygen Consumption Rate (OCR)
| Cell Line | Cancer Type | DCA Concentration (mM) | Fold Increase in OCR | Citation |
| MCF-7 | Breast | 5 | Significant Increase | [1] |
| Neuro-2a | Neuroblastoma | 1-10 | Slight Increase | [8] |
| A375 | Melanoma | 35 | Significant Increase | [12] |
| PANC-1 | Pancreatic | 10 | Reduced OCR | [13] |
| BxPC-3 | Pancreatic | 10 | Reduced OCR | [13] |
Table 4: Effect of this compound on Apoptosis
| Cell Line | Cancer Type | DCA Concentration (mM) | % Increase in Apoptotic Cells | Citation |
| AN3CA | Endometrial | 10 | 50-325 (early apoptosis) | [14] |
| Ishikawa | Endometrial | 10 | 50-325 (early apoptosis) | [14] |
| A2780 | Ovarian | 80 | Significant Increase | [5] |
| HepG2 | Liver | 80 | Significant Increase | [6] |
| BT474 | Breast | IC50 | Increased Apoptosis | [3] |
| MCF-7 | Breast | IC50 | Increased Apoptosis | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of DCA on tumor cell metabolism.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of DCA.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of DCA on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (DCA)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DCA in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the DCA-containing medium. Include a vehicle control (medium without DCA).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Lactate Production Assay
This protocol measures the amount of lactate secreted by cancer cells into the culture medium.
Materials:
-
Cancer cell lines cultured with and without DCA
-
Cell culture supernatant
-
Commercial lactate assay kit (e.g., from Sigma-Aldrich, Cayman Chemical, or similar)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture cells to ~80% confluency and treat with the desired concentrations of DCA for 24-48 hours.
-
Collect the cell culture supernatant and centrifuge at 2,000 x g for 10 minutes to remove any detached cells.
-
Prepare lactate standards and samples according to the manufacturer's protocol of the chosen lactate assay kit.[15][16][17]
-
Add the reaction mixture to the standards and samples in a 96-well plate.
-
Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol (typically 30-60 minutes).
-
Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Calculate the lactate concentration in the samples based on the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content of the corresponding cell lysate.
Protocol 3: Oxygen Consumption Rate (OCR) Measurement
This protocol uses the Seahorse XF Analyzer to measure the real-time oxygen consumption of cancer cells.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Complete cell culture medium
-
DCA
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF assay medium
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of DCA for the desired duration.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[18]
-
Prepare the mitochondrial stress test compounds in Seahorse XF assay medium.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.[19]
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
The instrument will measure basal OCR and then sequentially inject the inhibitors to determine key mitochondrial parameters.
-
Analyze the data using the Seahorse Wave software.
Protocol 4: Western Blot for PDK and PDH Phosphorylation
This protocol is for assessing the effect of DCA on the expression and phosphorylation status of PDK and its substrate, PDH.
Materials:
-
Cancer cells treated with and without DCA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDK1, anti-phospho-PDH (Ser293), anti-total PDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[20][21]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with and without DCA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of DCA for 24-48 hours.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Quantify the percentage of cells in each quadrant.
Conclusion
This compound is a valuable and versatile tool for researchers studying the metabolic reprogramming of cancer. By providing detailed protocols and a summary of expected quantitative outcomes, these application notes aim to facilitate the use of DCA in elucidating the role of metabolic shifts in tumor biology and in the development of novel anti-cancer therapeutic strategies.
References
- 1. dcaguide.org [dcaguide.org]
- 2. Dichloroacetate enhances apoptotic cell death via oxidative damage and attenuates lactate production in metformin-treated breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of dichloroacetate (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dcaguide.org [dcaguide.org]
- 10. researchgate.net [researchgate.net]
- 11. Restricting tumor lactic acid metabolism using dichloroacetate improves T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Western Blot Protocol – Mitophenome [mitophenome.org]
Application Notes and Protocols: Dichloroacetic Acid in Combination with Chemotherapy Agents In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of dichloroacetic acid (DCA) as a potential synergistic agent with various conventional chemotherapy drugs. The following sections detail the underlying mechanisms, quantitative data from published studies, and detailed experimental protocols to assess the efficacy of these combination therapies in cancer cell lines.
Introduction
This compound (DCA) is a small molecule that has garnered significant interest in cancer research due to its ability to modulate cellular metabolism.[1] Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[1] DCA inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex.[1] This metabolic shift promotes the conversion of pyruvate to acetyl-CoA, redirecting glucose metabolism from glycolysis towards oxidative phosphorylation in the mitochondria.[1] This "reversal" of the Warburg effect can lead to increased production of reactive oxygen species (ROS), mitochondrial-mediated apoptosis, and sensitization of cancer cells to conventional chemotherapeutic agents.[2]
This document outlines the in vitro effects of combining DCA with several common chemotherapy drugs, providing quantitative data and detailed protocols for researchers to investigate these synergistic interactions in their own laboratory settings.
Data Presentation: Synergistic Effects of DCA and Chemotherapy Agents
The following tables summarize the quantitative data from in vitro studies investigating the combination of DCA with various chemotherapy agents across different cancer cell lines.
Table 1: IC50 Values of Chemotherapy Agents in the Presence and Absence of this compound (DCA)
| Chemotherapy Agent | Cancer Cell Line | IC50 (Chemotherapy Alone) | DCA Concentration | IC50 (Combination) | Fold Change in IC50 | Reference |
| Cisplatin | DMS153 (SCLC) | 0.04 µM | 10 mM | 0.045 µM | 1.12 | [2] |
| HEK293 (Normal Kidney) | 0.11 µM | 10 mM | 0.05 µM | 0.48 | [2] | |
| Carboplatin | DMS153 (SCLC) | 0.37 µM | 10 mM | 0.17 µM | 0.46 | [2] |
| 5-Fluorouracil | SW620 (Colorectal) | 99.50 µM | 10 mM | Not explicitly stated, but synergistic | - | [3] |
| LoVo (Colorectal) | 127.23 µM | 10 mM | Not explicitly stated, but synergistic | - | [3] | |
| LS174t (Colorectal) | 177.45 µM | 10 mM | Not explicitly stated, but synergistic | - | [3] | |
| HT29 (Colorectal) | 798.38 µM | 10 mM | Not explicitly stated, but synergistic | - | [3] | |
| Temozolomide | SHG44 (Glioma) | Not explicitly stated | Not explicitly stated | Inhibition rate significantly higher than TMZ alone | - | [4] |
| Paclitaxel | A549/Taxol (Paclitaxel-Resistant Lung) | High | 10 mM | Significantly reduced | - |
Table 2: Apoptotic Effects of DCA and Chemotherapy Combinations
| Chemotherapy Agent | Cancer Cell Line | Treatment | Percentage of Apoptotic Cells (Early + Late) | Reference |
| Cisplatin | PC3 (Prostate) | Cisplatin | Increased | [5] |
| PC3 (Prostate) | Cisplatin + 5 mM DCA | Significantly enhanced | [5] | |
| 5-Fluorouracil | HCT116 (Colorectal) | 20 µM 5-FU | 20.20% | [6] |
| HCT116 (Colorectal) | 20 µM 5-FU + 20 µM Apigenin (as a sensitizer) | 70.92% | [6] | |
| Doxorubicin | U266 (Multiple Myeloma) | 1 µM Doxorubicin | 4.17% (Sub-G1) | [7] |
| U266 (Multiple Myeloma) | 80 µM Decursin (sensitizer) | 5.38% (Sub-G1) | [7] | |
| U266 (Multiple Myeloma) | 1 µM Doxorubicin + 80 µM Decursin | 14.07% (Sub-G1) | [7] | |
| Temozolomide | LN-229 (Glioblastoma) | 100 µM TMZ | ~25% (at 120h) | [8] |
Table 3: Combination Index (CI) Values for DCA and Chemotherapy Combinations
| Chemotherapy Agent | Cancer Cell Line | Combination Index (CI) Value | Interpretation | Reference |
| 5-Fluorouracil | SW620 (Colorectal) | 0.64 - 0.75 | Synergy | [3] |
| LoVo (Colorectal) | 0.75 - 0.94 | Synergy to Additive | [3] | |
| LS174t (Colorectal) | 0.46 - 0.61 | Synergy | [3] | |
| HT29 (Colorectal) | 0.42 - 0.52 | Strong Synergy | [3] |
Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
The synergistic effect of DCA in combination with chemotherapy agents often involves the modulation of key signaling pathways related to metabolism and apoptosis.
DCA's Mechanism of Action
DCA's primary target is Pyruvate Dehydrogenase Kinase (PDK), leading to the activation of the Pyruvate Dehydrogenase (PDH) complex. This metabolic switch from glycolysis to oxidative phosphorylation has several downstream consequences that contribute to its anticancer effects and synergy with chemotherapy.
Combination Therapy Workflow
A typical in vitro workflow to assess the synergy between DCA and a chemotherapy agent involves determining cell viability and apoptosis rates.
P53-Mediated Apoptosis Pathway
The combination of DCA with certain DNA-damaging chemotherapy agents like cisplatin can enhance the activation of the p53 tumor suppressor pathway, leading to increased apoptosis.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the synergistic effects of DCA and chemotherapy agents.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of DCA, a chemotherapy agent, and their combination on cancer cells and to calculate the IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (DCA)
-
Chemotherapy agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of DCA and the chemotherapy agent in complete medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the drugs at the desired concentrations (single agents and combinations). Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Analyze the interaction between DCA and the chemotherapy agent using the Combination Index (CI) method of Chou and Talalay.
-
Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with DCA, a chemotherapy agent, and their combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DCA and chemotherapy agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours to allow for attachment.
-
Treat the cells with DCA, the chemotherapy agent, their combination, or vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between four populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of DCA and chemotherapy combinations on the expression levels of key proteins involved in the apoptotic pathway (e.g., p53, Bax, Bcl-2, cleaved Caspase-3).
Materials:
-
Treated cell pellets (from Protocol 2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control to compare the relative protein levels between different treatment groups.
-
Conclusion
The in vitro combination of this compound with various chemotherapy agents demonstrates significant potential for enhancing anticancer efficacy. The data presented in these application notes, along with the detailed experimental protocols, provide a solid foundation for researchers to further explore and validate these synergistic interactions. By understanding the underlying molecular mechanisms and quantifying the effects on cell viability and apoptosis, the development of more effective combination cancer therapies can be advanced. It is crucial to optimize drug concentrations and treatment schedules for each specific cancer type and chemotherapy agent to maximize the therapeutic benefit.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bak and Mcl-1 are essential for Temozolomide induced cell death in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Dichloroacetic Acid Efficacy in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetic acid (DCA) is a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK) that has garnered significant interest as a potential anti-cancer agent.[1][2] By inhibiting PDK, DCA promotes the flux of pyruvate into the mitochondria, effectively shifting cancer cell metabolism from aerobic glycolysis (the Warburg effect) back to oxidative phosphorylation.[1][3] This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), induction of apoptosis, and inhibition of tumor growth, making DCA a promising candidate for lung cancer therapy.[3][4]
These application notes provide a comprehensive set of protocols for assessing the efficacy of DCA in lung cancer cell lines. The methodologies outlined below cover the evaluation of cell viability, induction of apoptosis, and analysis of key signaling pathways affected by DCA treatment.
Key Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of DCA on the viability and proliferation of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (DCA)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed lung cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of DCA in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing various concentrations of DCA. Include untreated control wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in lung cancer cells following DCA treatment using flow cytometry.[5][6]
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound (DCA)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of DCA for 24 to 48 hours.[1]
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of DCA on cell cycle progression.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound (DCA)
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with DCA for 48 hours.[7]
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[7]
Western Blot Analysis of Signaling Proteins
This protocol is for examining the effect of DCA on the expression levels of key proteins involved in metabolism and apoptosis signaling pathways.
Materials:
-
Lung cancer cell lines
-
This compound (DCA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDK1, anti-PDH, anti-p-Akt, anti-Akt, anti-mTOR, anti-MIF)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with DCA for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: Effect of DCA on the Viability of Lung Cancer Cell Lines (IC50 Values)
| Cell Line | Incubation Time | DCA IC50 (mM) | Reference |
| Lewis Lung Carcinoma (LLC/R9) | 24 hours | 50.8 ± 7.6 | [8] |
| Lewis Lung Carcinoma (LLC/R9) | 48 hours | ~26.7 | [8] |
| Lewis Lung Carcinoma (LLC/R9) | 72 hours | ~24.2 | [8] |
| A549 | 48 hours | Significant apoptosis observed | [1] |
| H1299 | 48 hours | Significant apoptosis observed | [1] |
Table 2: Summary of DCA's Effects on Cellular Processes in Lung Cancer Cells
| Parameter | Effect of DCA Treatment | Affected Proteins/Pathways | Reference |
| Cell Metabolism | Reverses Warburg Effect; Decreased glycolysis, increased oxidative phosphorylation | Inhibition of PDK1, Activation of PDH | [1][3] |
| Apoptosis | Induction of apoptosis | Increased ROS, modulation of p53 and PI3K/Akt/mTOR pathways | [4][5] |
| Cell Cycle | G1 phase block | - | [3] |
| Autophagy | Inhibition | Activation of PI3K-AKT-mTOR pathway | [5] |
| Gene Expression | Decreased MIF gene expression | - | [4][9] |
Visualizations
Caption: Workflow for assessing DCA efficacy in lung cancer cells.
Caption: DCA's mechanism of action in lung cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Unraveling the therapeutic mechanisms of this compound in lung cancer through integrated multi-omics approaches: metabolomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dcaguide.org [dcaguide.org]
- 8. Time-dependent cytotoxicity of dichloroacetate and metformin against Lewis lung carcinoma | Experimental Oncology [exp-oncology.com.ua]
- 9. Unraveling the therapeutic mechanisms of this compound in lung cancer through integrated multi-omics approaches: metabolomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichloroacetic Acid: A Tool for Investigating Lactate Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetic acid (DCA) is a small molecule compound that has garnered significant interest as a tool to investigate and manipulate lactate metabolism. It acts as an inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in cellular energy metabolism. By inhibiting PDK, DCA effectively activates the pyruvate dehydrogenase (PDH) complex, a gatekeeper enzyme that channels pyruvate from glycolysis into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][2][3][4] This metabolic shift from anaerobic glycolysis to aerobic respiration leads to a reduction in lactate production, making DCA a valuable instrument for studying the multifaceted roles of lactate in various physiological and pathological processes, including cancer, metabolic disorders, and ischemia.[1][5][6]
These application notes provide a comprehensive overview of the use of DCA in lactate metabolism research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data from preclinical and clinical studies.
Mechanism of Action
DCA's primary mechanism of action is the inhibition of all four isoforms of pyruvate dehydrogenase kinase (PDK).[3] PDKs are a family of enzymes that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase (PDH) complex.[2] The PDH complex is a critical mitochondrial enzyme that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle.[2][3]
In many pathological states, such as cancer (the "Warburg effect"), PDK is often overexpressed, leading to the inhibition of PDH and a metabolic shift towards aerobic glycolysis, characterized by increased glucose uptake and lactate production even in the presence of oxygen.[1][6] By inhibiting PDK, DCA maintains the PDH complex in its active, dephosphorylated state.[7] This activation of PDH promotes the flux of pyruvate into the mitochondria for oxidation, thereby reducing the conversion of pyruvate to lactate in the cytoplasm.[1][8] This fundamental mechanism underlies DCA's ability to lower lactate levels and modulate cellular energy metabolism.
Quantitative Data Summary
The following tables summarize the quantitative effects of DCA on various metabolic parameters as reported in the literature.
Table 1: Effect of DCA on Lactate Levels
| Condition/Model | DCA Dose | Change in Lactate | Reference |
| Healthy Humans (at rest) | 35 mg/kg IV | ~53% decrease in plasma lactate | [9] |
| Cirrhotic Patients (at rest) | 35 mg/kg IV | ~53% decrease in plasma lactate | [9] |
| Exercising Humans (<80% max O2 consumption) | Infusion | Significant lowering of lactate concentration | [10] |
| Exercising Rats | 5 mg/kg IV | Plasma lactate: 28 mg/dl (DCA) vs 40 mg/dl (control) | [11] |
| Asphyxial Cardiac Arrest in Rats | Not specified | Decreased blood lactate levels after ROSC | [12] |
| Metformin-treated Breast Cancer Cells | Not specified | Attenuated metformin-induced lactate production | [8] |
| Tumor Microenvironment | Not specified | Decreased concentration of tumor lactic acid | [13] |
Table 2: Effect of DCA on Glucose and Pyruvate Metabolism
| Condition/Model | DCA Dose | Effect on Metabolism | Reference |
| Healthy Humans & Cirrhotic Patients | 35 mg/kg IV | Decreased glycolysis (pyruvate production) by 24% | [9] |
| Healthy Humans & Cirrhotic Patients | 35 mg/kg IV | Increased fraction of pyruvate oxidized to CO2 by 26% | [9] |
| Healthy Humans & Cirrhotic Patients | 35 mg/kg IV | Decreased pyruvate transamination to alanine by 25% | [9] |
| Cultured Astroglia | 100 µM | Stimulated [14C]glucose oxidation by 34% | [14] |
| Cultured Astroglia | 100 µM | Stimulated [14C]lactate oxidation by 36% | [14] |
| Diabetic Rats | Not specified | Reduced blood glucose levels | [6] |
| Diabetic ob/ob Mice | Not specified | Lowered plasma glucose level | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing DCA to investigate lactate metabolism.
Protocol 1: In Vitro Treatment of Cancer Cells with DCA
Objective: To assess the effect of DCA on lactate production and cell viability in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (sodium salt)
-
Sterile, deionized water
-
Cell counting solution (e.g., trypan blue)
-
Lactate assay kit
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Multi-well cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cancer cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
DCA Preparation: Prepare a stock solution of DCA (e.g., 1 M) in sterile, deionized water and filter-sterilize. Prepare working concentrations by diluting the stock solution in complete cell culture medium.
-
DCA Treatment: Remove the old medium from the cells and replace it with a medium containing various concentrations of DCA (e.g., 0, 5, 10, 25, 50 mM). Include a vehicle control (medium without DCA).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Lactate Measurement:
-
At each time point, collect the cell culture medium.
-
Centrifuge the medium to remove any detached cells or debris.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
-
Cell Viability Assessment:
-
After collecting the medium, assess cell viability using an appropriate assay (e.g., MTT).
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis: Normalize lactate levels to the cell number or protein concentration. Compare the lactate levels and cell viability of DCA-treated cells to the control group.
References
- 1. thechi.ca [thechi.ca]
- 2. ashpublications.org [ashpublications.org]
- 3. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dcaguide.org [dcaguide.org]
- 9. Mechanism of dichloroacetate-induced hypolactatemia in humans with or without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of dichloroacetate on lactate concentration in exercising humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of dichloroacetate on lactate accumulation and endurance in an exercising rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Pyruvate Dehydrogenase Activity by Dichloroacetate Improves Survival and Neurologic Outcomes After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Restricting tumor lactic acid metabolism using dichloroacetate improves T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichloroacetic Acid (DCA) as a Novel Inducer of Regulatory T-Cell Differentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regulatory T-cells (Tregs) are critical mediators of immune tolerance and represent a promising therapeutic target for autoimmune diseases and transplantation. This document provides detailed application notes and experimental protocols for utilizing dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), to induce the differentiation of Tregs. DCA treatment has been shown to modulate T-cell metabolism, leading to an increase in the expression of the key Treg transcription factor FOXP3 and the production of the anti-inflammatory cytokine IL-10. The protocols outlined below provide a comprehensive guide for the in vitro induction of Tregs from naive CD4+ T-cells using DCA, and their subsequent analysis.
Introduction
T-cell activation and differentiation are intrinsically linked to cellular metabolism. While effector T-cells predominantly rely on aerobic glycolysis to support their rapid proliferation and pro-inflammatory functions, regulatory T-cells (Tregs) exhibit a more flexible metabolic profile. This compound (DCA) is a metabolic modulator that inhibits pyruvate dehydrogenase kinase (PDK), thereby promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation and reducing reliance on glycolysis.[1][2] This metabolic shift has been demonstrated to favor the differentiation of naive CD4+ T-cells into Tregs, characterized by the upregulation of the master regulator FOXP3 and the secretion of the immunosuppressive cytokine IL-10.[3] The mechanism of DCA-induced Treg differentiation appears to be independent of PDK inhibition and is linked to the production of reactive oxygen species (ROS).[4][5] These findings position DCA as a valuable tool for researchers studying Treg biology and for professionals in drug development exploring novel immunomodulatory therapies.
Data Presentation
The following tables summarize the quantitative effects of DCA on Treg differentiation and associated markers.
Table 1: Effect of this compound (DCA) Concentration on FOXP3+ Regulatory T-cell Induction
| DCA Concentration (mM) | Mean Percentage of FOXP3+ Cells (%) | Fold Change vs. Control |
| 0 (Control) | Baseline | 1.0 |
| 1 | Increased | >1.0 |
| 3 | Significantly Increased | > Baseline |
| 10 | Maximally Increased | Strongest Effect |
| 30 | Increased | > Baseline |
Note: Data compiled from a study by Makita et al. (2017), which demonstrated a significant induction of FOXP3+ population at concentrations above 3 mM, with the strongest effect observed at 10 mM.[1]
Table 2: Effect of this compound (DCA) on IL-10 and Other Cytokine Production
| Treatment | IL-10 Production | IFN-γ Production | IL-17 Production |
| Control | Baseline | Baseline | Baseline |
| DCA (10 mM) | Markedly Increased[3] | No significant change or slight increase[6][7] | Significantly Suppressed[1] |
Note: DCA treatment has been shown to markedly increase the production of the anti-inflammatory cytokine IL-10 while suppressing the pro-inflammatory cytokine IL-17.[1][3] The effect on IFN-γ production can vary.[6][7]
Signaling Pathways and Experimental Workflow
Signaling Pathway of DCA-Induced Treg Differentiation
Experimental Workflow for Investigating DCA's Effect on Treg Differentiation
Experimental Protocols
Protocol 1: Isolation of Naive CD4+ T-cells from Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Human Naive CD4+ T-cell Isolation Kit (e.g., magnetic-activated cell sorting [MACS] or other negative selection kits)
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS containing 2% FBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and count the cells.
-
Isolate naive CD4+ T-cells from the PBMC suspension using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that binds to non-naive CD4+ T-cells and other cell types, followed by magnetic separation.
-
The resulting untouched cells are the enriched naive CD4+ T-cell population. Assess purity by flow cytometry.
Protocol 2: In Vitro Differentiation of Regulatory T-cells using DCA
Materials:
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Recombinant human IL-2
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)
-
This compound (DCA) solution (prepare a stock solution in sterile water or PBS and filter-sterilize)
-
96-well flat-bottom culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Alternatively, use anti-CD3/CD28 coated beads according to the manufacturer's protocol.
-
Seed the isolated naive CD4+ T-cells at a density of 1 x 10^5 to 2 x 10^5 cells per well in the prepared 96-well plate.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and recombinant human IL-2 (e.g., 100 U/mL) to each well.
-
Add DCA to the wells at final concentrations ranging from 0 mM (control) to 30 mM. A concentration of 10 mM has been shown to be highly effective.[1]
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells for analysis and collect the supernatant for cytokine measurement.
Protocol 3: Flow Cytometry Analysis of Induced Regulatory T-cells
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD4, CD25, and FOXP3. An antibody against CD127 can also be included (Tregs are typically CD127-low).
-
Intracellular staining buffer kit (containing fixation and permeabilization buffers)
-
Flow cytometer
Procedure:
-
Harvest the cells from the in vitro differentiation culture and wash them with FACS buffer.
-
Perform surface staining by incubating the cells with anti-CD4 and anti-CD25 antibodies for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the cells with an anti-FOXP3 antibody for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gating Strategy:
Conclusion
This compound provides a straightforward and effective method for inducing the differentiation of regulatory T-cells in vitro. By modulating cellular metabolism, DCA promotes the expression of key Treg markers, offering a valuable tool for both basic research and the development of novel immunotherapies. The protocols provided herein offer a standardized approach to utilizing DCA for Treg induction and analysis, facilitating reproducible and reliable results. Further investigation into the in vivo effects and the full spectrum of the downstream signaling pathways of DCA will continue to enhance its potential therapeutic applications.
References
- 1. Human naive CD4 T cell isolation | The Ansel Lab [ansel.ucsf.edu]
- 2. Isolation of Untouched Human CD4+ T Cells from Peripheral Blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Dichloroacetate at therapeutic concentration alters glucose metabolism and induces regulatory T-cell differentiation in alloreactive human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichloroacetate induces regulatory T-cell differentiation and suppresses Th17-cell differentiation by pyruvate dehydrogenase kinase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. Dichloroacetate modulates cytokines toward T helper 1 function via induction of the interleukin-12–interferon-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dichloroacetic Acid (DCA) in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dichloroacetic acid (DCA) in aqueous solutions for experimental use. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DCA)?
A1: this compound's main pharmacological effect is the regulation of the mitochondrial pyruvate dehydrogenase (PDH) complex.[1] DCA acts as an inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that deactivates PDH through phosphorylation.[1][2] By inhibiting PDK, DCA keeps the PDH complex in its active, unphosphorylated state.[1][3] This promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[1][2][4]
Q2: What are the known degradation products of DCA in aqueous solutions?
A2: The degradation of DCA in aqueous solutions can lead to the formation of several byproducts, including monochloroacetic acid, acetic acid, formic acid, and oxalic acid.[2][5] Under certain conditions, the final degradation products are inorganic carbon and chloride ions.[2][5]
Q3: How should I prepare a stock solution of DCA for my experiments?
A3: To prepare a stock solution of DCA, it is recommended to dissolve sodium dichloroacetate in sterile, purified water (e.g., Milli-Q or equivalent). Due to the heat-labile nature of DCA in aqueous solutions, heat sterilization (autoclaving) should be avoided as it can promote decomposition.[6] Instead, sterile filtration through a 0.22 µm filter is the preferred method for sterilization.[6]
Q4: What are the optimal storage conditions for aqueous DCA solutions?
A4: Aqueous solutions of sodium dichloroacetate, prepared aseptically and sterilized by filtration, are stable for at least four years when stored at 4°C.[6] For general laboratory use, it is recommended to store stock solutions at 2-8°C and protected from light to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected experimental results or loss of DCA efficacy. | Degradation of the DCA solution due to improper storage (e.g., high temperature, exposure to light, incorrect pH). | Prepare a fresh solution of DCA from a reliable source. Ensure proper storage conditions (2-8°C, protected from light). Verify the pH of your experimental medium, as lower pH can accelerate DCA degradation.[6] |
| Precipitation in the DCA stock solution. | The concentration of DCA may be too high for the storage temperature, or there may be contamination. | Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution. If the precipitate does not dissolve or if you suspect contamination, discard the solution and prepare a fresh one using aseptic techniques. |
| Discoloration of the DCA solution. | This could indicate contamination or degradation of the DCA. | Discard the discolored solution immediately and prepare a fresh, sterile solution. Ensure all glassware and reagents are of high purity. |
| Inconsistent results between experiments. | Variability in the preparation of DCA solutions, different storage times, or fluctuations in experimental conditions. | Standardize your protocol for DCA solution preparation and storage. Use a fresh dilution from a stable stock for each experiment. Ensure all other experimental parameters are kept consistent. |
Stability of this compound in Aqueous Solutions
The stability of DCA in aqueous solutions is influenced by temperature and pH. The following table summarizes the known stability data.
| Parameter | Condition | Stability/Observations | Source |
| Temperature | Elevated temperatures (e.g., autoclaving) | DCA is heat-labile and will decompose. | [6] |
| 4°C | Aqueous solutions are stable for at least 4 years when prepared aseptically and filtered. | [6] | |
| Room Temperature | Chemically stable under standard ambient conditions. | [7] | |
| pH | Low pH | Decomposition is more rapid at lower pH values. | [6] |
| Neutral to High pH | Increased pH is favorable for the stability of DCA. | [2][5] |
Experimental Protocols
Preparation of a 1 M this compound Stock Solution
Materials:
-
Sodium Dichloroacetate (powder, high purity)
-
Sterile, purified water (e.g., Milli-Q)
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of sodium dichloroacetate powder to prepare a 1 M solution.
-
Add the powder to a sterile 50 mL conical tube.
-
Add a portion of the sterile water to the tube and vortex until the powder is completely dissolved.
-
Bring the final volume to the desired level with sterile water.
-
Attach a 0.22 µm sterile syringe filter to a new sterile syringe.
-
Draw the DCA solution into the syringe.
-
Filter the solution into a new, sterile 50 mL conical tube.
-
Label the tube clearly with the compound name, concentration, and date of preparation.
-
Store the stock solution at 4°C, protected from light.
Analytical Methods for Stability Assessment
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates DCA from its potential degradation products based on their affinity for a stationary phase, allowing for quantification.
-
Instrumentation:
-
HPLC system with a UV or conductivity detector.
-
Anion-exchange or reverse-phase C18 column.
-
-
Mobile Phase (Example):
-
Detection:
-
UV detection at a wavelength of approximately 210 nm.
-
Conductivity detection.
-
-
General Procedure:
-
Prepare a series of DCA standards of known concentrations.
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Inject the standards to generate a calibration curve.
-
Inject the DCA samples to be analyzed.
-
Quantify the DCA concentration in the samples by comparing their peak areas to the calibration curve.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method involves derivatizing the non-volatile DCA to a more volatile form, which is then separated by gas chromatography and detected by mass spectrometry.
-
Derivatization:
-
Esterification with acidic methanol.
-
Derivatization with pentafluorobenzyl bromide (PFBBr).
-
-
Instrumentation:
-
GC system coupled to a mass spectrometer.
-
A capillary column suitable for the separation of the derivatized analytes.
-
-
General Procedure:
-
Derivatize the DCA standards and samples.
-
Inject the derivatized standards to create a calibration curve.
-
Inject the derivatized samples.
-
Identify and quantify the DCA derivative based on its retention time and mass spectrum.
-
3. Ion Chromatography (IC)
-
Principle: IC separates ions based on their interaction with a resin. It is a sensitive method for the direct analysis of DCA in aqueous samples without derivatization.
-
Instrumentation:
-
Ion chromatograph with a conductivity detector.
-
Anion-exchange column.
-
-
Eluent (Example):
-
A gradient of potassium hydroxide (KOH).
-
-
General Procedure:
-
Prepare DCA standards of known concentrations.
-
Equilibrate the IC system.
-
Inject the standards to generate a calibration curve.
-
Inject the aqueous DCA samples.
-
Quantify the DCA concentration based on the peak area.
-
Signaling Pathways and Experimental Workflows
This compound (DCA) Mechanism of Action
References
- 1. Determination of this compound and trichloroacetic acid by liquid-liquid extraction and ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of Chloroacetic acid, this compound and Trichloroacetic acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 5. Dechlorination and Decomposition of this compound by Glow Discharge Plasma in Aqueous Solution | Atlantis Press [atlantis-press.com]
- 6. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Dichloroacetic Acid (DCA) Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of dichloroacetic acid (DCA) observed in animal research. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of DCA in animal research?
A1: The most frequently documented side effects of DCA in animal studies are hepatotoxicity (liver damage), neurotoxicity (nerve damage), and carcinogenicity (tumor formation), particularly in the liver.[1][2][3][4] The severity and incidence of these effects are generally dose-dependent.[2][5]
Q2: In which animal models have these side effects been observed?
A2: Side effects have been reported in various animal models, most notably in rodents (mice and rats) and canines (dogs).[2][6] Specific strains mentioned in the literature include B6C3F1 mice, Fischer-344 rats, and Beagle dogs.[2][5][6][7]
Q3: Is there a known "no-observed-adverse-effect level" (NOAEL) for DCA in animals?
A3: A "no observed effects level" (NOEL) of 0.05 g/L in drinking water (approximately 3.6 mg/kg/day) has been suggested for hepatocarcinogenicity in both male F344 rats and B6C3F1 mice.[7] However, for neurotoxicity in rats, effects were observed at the lowest tested dose of 16 mg/kg/day when administered in drinking water.[2] In a 90-day study in dogs, a no-adverse-effect level was not determined.[6]
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality
Q: We are observing unexpected mortality in our high-dose DCA group. What could be the cause and what should we do?
A: Unexpected mortality, especially at higher doses, can be a result of severe toxicity. In a 90-day study with Beagle dogs, mortality was observed in the high-dose group (72 mg/kg/day).[6]
Troubleshooting Steps:
-
Immediate Dose Reduction: Consider lowering the dose for subsequent cohorts to a level that is better tolerated.
-
Necropsy: Perform a thorough necropsy on deceased animals to identify the cause of death. Pay close attention to the liver, nervous system (brain, spinal cord), and pancreas, as these are known target organs.[6][7]
-
Monitor for Clinical Signs: In the remaining animals, intensify monitoring for clinical signs of distress such as lethargy, weight loss, hindlimb weakness, or paralysis.[2][6]
-
Review Dosing Regimen: Ensure the dosing solution is correctly prepared and administered. The route of administration can also influence toxicity; for instance, oral gavage has been shown to produce less toxicity than administration in drinking water for the same intake level in rats.[2]
Issue 2: Animals Exhibiting Neurological Symptoms
Q: Our rats treated with DCA are showing hindlimb weakness and altered gait. How can we quantify these effects and what is the underlying cause?
A: DCA is a known neurotoxicant in rats and dogs, producing neuromuscular toxicity that includes limb weakness, deficits in gait, and decreased grip strength.[2][6] These are often the earliest indicators of neurotoxicity.[2]
Troubleshooting and Assessment:
-
Detailed Behavioral Evaluation: Implement a neurobehavioral screening battery. Key assessments include:
-
Gait Analysis: Observe and score for any abnormalities in walking.
-
Grip Strength Test: Use a grip strength meter to quantify hindlimb and forelimb strength.
-
Righting Reflex: Measure the time it takes for an animal to right itself when placed on its back.
-
-
Histopathology: At the end of the study, or if animals are euthanized due to severe symptoms, perform histopathological analysis of the central and peripheral nervous systems. Look for vacuolization of myelinated white tracts in the cerebrum, cerebellum, and spinal cord.[6]
-
Mechanism of Neurotoxicity: The neurotoxicity is thought to involve the Schwann cells as a primary target.[8] It has been postulated that DCA stimulates mitochondrial activity in these normally glycolytic cells, leading to uncompensated oxidative stress.[8]
Issue 3: Elevated Liver Enzymes and Liver Abnormalities
Q: We are observing elevated serum alanine aminotransferase (ALT) and seeing liver abnormalities upon necropsy in our DCA-treated mice. What should we look for and what is the mechanism?
A: DCA is a well-documented hepatotoxin and hepatocarcinogen in rodents.[1][4][5][7] Elevated liver enzymes are a common indicator of liver damage.
Troubleshooting and Assessment:
-
Quantitative Liver Data:
-
Histopathology: Examine liver sections for:
-
Mechanism of Hepatotoxicity: The mechanism is multifactorial and may involve:
-
Oxidative Stress: DCA can induce the production of reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage.[11]
-
Cell Proliferation: While DCA may decrease overall cell proliferation, it can selectively enhance the growth of certain initiated cells.[12]
-
Epigenetic Effects: DCA has been shown to cause global DNA hypomethylation.[12]
-
Quantitative Data Summary
Table 1: Carcinogenicity of this compound in Rodents
| Animal Model | DCA Concentration in Drinking Water | Duration | Key Findings |
| Male B6C3F1 Mice | 3.5 g/L | 60 weeks | 100% tumor prevalence (average 4.0 tumors/animal).[5] |
| Male B6C3F1 Mice | 5.0 g/L | 60 weeks | 90% prevalence of liver neoplasia (average 4.50 tumors/animal).[5] |
| Male B6C3F1 Mice | 0.5 g/L | 60-75 weeks | No significant difference in tumor prevalence or multiplicity compared to control.[5] |
| Male F344 Rats | 1.6 g/L | 100 weeks | Significant increase in hepatocellular carcinomas (21.4% vs 3.0% in controls).[10] |
| Male F344 Rats | 0.5 g/L | 100 weeks | Increased combined incidence of hepatocellular adenomas and carcinomas.[7] |
Table 2: Neurotoxicity of this compound in Animal Models
| Animal Model | Dose | Duration | Key Findings |
| Rats (Fischer-344 & Long-Evans) | As low as 16 mg/kg/day (in drinking water) | Subchronic | Progressive neuromuscular toxicity (altered gait, decreased hindlimb grip strength).[2] |
| Juvenile Beagle Dogs | 12.5, 39.5, and 72 mg/kg/day (oral capsules) | 90 days | Hindlimb partial paralysis observed in many high-dose dogs.[6] Vacuolization of myelinated white tracts in cerebrum, cerebellum, and/or spinal cord in dogs from all dose groups.[6] |
Table 3: Hepatotoxicity of this compound in Animal Models
| Animal Model | Dose / Concentration | Duration | Key Findings |
| Male B6C3F1 Mice | 3.5 g/L and 5 g/L in drinking water | 60 weeks | Relative liver weights increased to 230% and 351% of control, respectively.[5][13] |
| Tg.AC and p53 Haploinsufficient Mice | 500, 1000, and 2000 mg/L in drinking water | up to 41 weeks | Increased incidence and severity of cytoplasmic vacuolization of hepatocytes.[1][14] |
| Juvenile Beagle Dogs | 12.5, 39.5, and 72 mg/kg/day (oral capsules) | 90 days | Hepatic vacuolar change and chronic hepatitis appeared only in DCA-treated dogs.[6] |
Experimental Protocols
Protocol 1: Assessment of Hepatocarcinogenicity in Mice
This is a generalized protocol based on methodologies described in the literature.[5][13]
-
Animal Model: Male B6C3F1 mice, 28 days of age.
-
Acclimation: House animals for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to control and DCA treatment groups (e.g., n=50 per group).
-
DCA Administration:
-
Administer DCA in the drinking water at desired concentrations (e.g., 0.05, 0.5, 3.5, 5 g/L). Neutralize the DCA solution with sodium hydroxide.
-
The control group should receive drinking water with an equivalent amount of sodium chloride to control for sodium content.
-
-
Monitoring:
-
Record body weights weekly.
-
Monitor water consumption to calculate the average daily dose.
-
Observe animals daily for any clinical signs of toxicity.
-
-
Termination: Euthanize animals at predetermined time points (e.g., 60 weeks).
-
Necropsy and Data Collection:
-
Perform a complete necropsy.
-
Record terminal body weight and liver weight. Calculate the liver-to-body weight ratio.
-
Examine the liver for gross lesions. Count and measure all visible tumors.
-
Preserve liver tissue in 10% neutral buffered formalin for histopathological analysis.
-
-
Histopathology: Process, embed, section, and stain liver tissues with hematoxylin and eosin (H&E). A pathologist should blindly evaluate the slides for hyperplastic nodules, hepatocellular adenomas, and hepatocellular carcinomas.
Protocol 2: Neurobehavioral Screening in Rats
This protocol is a composite of methods described for assessing DCA-induced neurotoxicity.[2]
-
Animal Model: Adult male and female Fischer-344 or Long-Evans rats.
-
DCA Administration: Administer DCA in the drinking water or via oral gavage daily.
-
Behavioral Testing: Conduct a battery of tests at baseline and at regular intervals (e.g., weekly or bi-weekly) throughout the study.
-
Functional Observational Battery (FOB):
-
Home Cage Observation: Note posture, activity level, and any tremors.
-
Open Field Assessment: Observe gait, arousal, and any unusual behaviors (e.g., chest-clasping).
-
Sensory Tests: Assess response to stimuli (e.g., click, tail pinch).
-
Neuromuscular Tests:
-
Grip Strength: Use a grip strength meter to measure forelimb and hindlimb grip strength.
-
Righting Reflex: Measure the time to right when placed in a supine position.
-
-
-
-
Data Analysis: Compare the performance of DCA-treated groups to the control group over time. Statistical analysis (e.g., ANOVA) should be used to determine significant differences.
Visualizations
Caption: Proposed signaling pathways in DCA-induced hepatotoxicity.
Caption: General experimental workflow for assessing DCA toxicity in rodents.
References
- 1. Evaluation of this compound for Carcinogenicity in Genetically Modified Tg.AC Hemizygous and p53 Haploinsufficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral evaluation of the neurotoxicity produced by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of the drinking water disinfection by-product, this compound, in the medaka small fish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The carcinogenicity of this compound in the male B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 90-Day toxicity study of dichloroacetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thedcasite.com [thedcasite.com]
- 8. Dichloroacetate-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound pretreatment of male and female rats increases chloroform-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. The Effects of Mixtures of Dichloroacetate and Trichloroacetate on Induction of Oxidative Stress in Livers of Mice after Subchronic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Evaluation of this compound for carcinogenicity in genetically modified Tg.AC hemizygous and p53 haploinsufficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dichloroacetic acid (DCA) Treatment for Cancer Xenografts
Welcome to the technical support center for researchers utilizing dichloroacetic acid (DCA) in cancer xenograft models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DCA in cancer cells?
A1: Dichloroacetate (DCA) primarily targets cancer cell metabolism. It inhibits the enzyme pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex.[1][2][3][4][5][6][7] This action shifts cancer cell metabolism from aerobic glycolysis (the Warburg effect) back to mitochondrial glucose oxidation (oxidative phosphorylation).[1][2][4] This metabolic switch leads to increased production of reactive oxygen species (ROS), which can induce apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What is a typical starting dose for DCA in a mouse xenograft model?
A2: Based on preclinical studies, a common starting dose for DCA administered orally via drinking water or oral gavage in mouse xenograft models ranges from 50 to 100 mg/kg/day.[2][8][9][10] Intraperitoneal injections are also used.[8] It is crucial to consult literature specific to your cancer model and cell line to determine the most appropriate starting dose and administration route.
Q3: How long should I treat the animals with DCA to observe an anti-tumor effect?
A3: The duration of DCA treatment required to observe an anti-tumor effect can vary depending on the tumor model and the dose administered. Some studies report observing significant tumor growth delay after several weeks of continuous treatment.[11] It is recommended to establish clear endpoints for your study, such as a specific tumor volume or a predetermined time point, based on pilot experiments or existing literature.
Q4: Is DCA toxic to the animals? What are the common side effects?
A4: While generally considered to have a manageable toxicity profile, DCA can cause side effects. The most commonly reported dose-limiting toxicity in both preclinical and clinical studies is reversible peripheral neuropathy.[1][2] Other potential side effects include hepatotoxicity (liver damage), particularly with chronic high-dose administration in rodents.[12][13] It is essential to monitor the animals closely for any signs of toxicity, such as weight loss, changes in behavior, or neurological symptoms.
Q5: Can DCA be combined with other cancer therapies?
A5: Yes, several studies have shown that DCA can act synergistically with conventional cancer treatments like chemotherapy and radiation.[2][14][15] By shifting the metabolic state of cancer cells, DCA can potentially enhance their sensitivity to other therapeutic agents.[2][16] For instance, it has been shown to enhance the efficacy of drugs like paclitaxel and doxorubicin.[2][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No significant anti-tumor effect observed. | - Insufficient dose or treatment duration.- The specific cancer cell line may be resistant to DCA.- Poor bioavailability of the administered DCA. | - Conduct a dose-response study to determine the optimal dose for your model.- Extend the treatment duration, ensuring animal welfare is maintained.- Test DCA in combination with other chemotherapeutic agents to look for synergistic effects.[2][9]- Consider a different administration route (e.g., oral gavage instead of drinking water for more precise dosing).[8] |
| Animals are showing signs of toxicity (e.g., weight loss, lethargy, neurological symptoms). | - The administered dose is too high.- Chronic administration is leading to cumulative toxicity. | - Reduce the DCA dosage.- Implement a cyclical dosing schedule (e.g., 2 weeks on, 1 week off) to allow for recovery.[1]- Supplement the diet with compounds that may mitigate neurotoxicity, such as acetyl-L-carnitine or R-alpha lipoic acid, as has been explored in clinical settings.[17]- Closely monitor animal health and establish clear humane endpoints. |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | - Inaccurate dosing, especially if DCA is administered in drinking water where consumption can vary.- Variability in the tumor microenvironment of individual xenografts. | - Switch to oral gavage or intraperitoneal injection for more precise and consistent dosing.- Ensure uniform tumor implantation and monitor tumor growth closely before initiating treatment to start with similar tumor volumes. |
| Unexpected increase in tumor hypoxia. | - Increased mitochondrial oxygen consumption induced by DCA can lead to a more hypoxic tumor microenvironment.[11][16] | - This may be an intended effect that can be exploited. Consider combining DCA with therapies that target hypoxic cells.- Monitor hypoxia markers in the tumor tissue to understand the dynamic changes. |
Data Presentation: Summary of DCA Dosing in Xenograft Models
| Cancer Type | Animal Model | DCA Dose & Administration | Observed Effect | Reference |
| Glioblastoma | Athymic Nude Mice (U87-MG & U118-MG xenografts) | 50 mg/kg/dose, oral gavage, twice daily | Dramatically blocked tumor growth when combined with bevacizumab. | [8][18] |
| Non-Small-Cell Lung Cancer | Nude Mice (A549 xenografts) | 100 mg/kg/day | Reduced tumor growth by 60% when combined with paclitaxel. | [9] |
| Hepatocellular Carcinoma | Mice (HCC-LM3 xenografts) | 0.75 g/L in drinking water | Reduced tumor growth and enhanced the efficacy of Adriamycin. | [19] |
| Hepatocellular Carcinoma | Nude Mice (HepG2 xenografts) | 100 mg/kg, intraperitoneally | Significantly smaller and lighter tumors compared to the control group. | [10] |
| Pancreatic Cancer | Mice (SU86.86 xenografts) | Daily treatment (dose not specified) | Significant tumor growth delay. | [11] |
Experimental Protocols
General Protocol for a DCA Xenograft Study
This protocol provides a general framework. Specific details should be optimized for your particular cell line and research question.
-
Cell Culture and Animal Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor formation.
-
-
Tumor Growth Monitoring and Animal Grouping:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
DCA Administration:
-
Oral Gavage: Prepare a fresh solution of DCA in sterile water or saline at the desired concentration. Administer the solution directly into the stomach using a gavage needle. A typical dose is 50-100 mg/kg/day.[8][9]
-
Drinking Water: Dissolve DCA in the drinking water at a concentration calculated to provide the desired daily dose based on average water consumption. A typical concentration is around 0.75 g/L.[19] Note that this method offers less precise dosing.
-
Intraperitoneal Injection: Prepare a sterile solution of DCA and inject it into the peritoneal cavity.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E, IHC for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blot, metabolomics).
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Monitor animals for signs of distress or toxicity and have clear humane endpoints.
-
Visualizations
Signaling Pathway of DCA's Action
Caption: Mechanism of DCA in reversing the Warburg effect in cancer cells.
Experimental Workflow for a DCA Xenograft Study
References
- 1. ccnm.edu [ccnm.edu]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]
- 6. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dcaguide.org [dcaguide.org]
- 9. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dcaguide.org [dcaguide.org]
- 12. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thedcasite.com [thedcasite.com]
- 14. researchgate.net [researchgate.net]
- 15. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications [pubmed.ncbi.nlm.nih.gov]
- 16. Dichloroacetate induces tumor-specific radiosensitivity in vitro but attenuates radiation-induced tumor growth delay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term stabilization of stage 4 colon cancer using sodium dichloroacetate therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dichloroacetate reverses the hypoxic adaptation to bevacizumab and enhances its antitumor effects in mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dichloroacetate Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels | PLOS One [journals.plos.org]
Technical Support Center: Analysis of Dichloroacetic Acid (DCAA) Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to determine the purity of dichloroacetic acid (DCAA).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of DCAA using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC).
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Highly polar nature of DCAA interacting with the column.[1] - Column degradation or contamination.[2] - Improper derivatization. | - Derivatization: Derivatize DCAA to increase volatility and reduce polarity. Pentafluorobenzyl bromide (PFBBr) is a common derivatization reagent.[1] - Column Maintenance: Bake out the column to remove contaminants or replace it if degraded.[2] - Optimize Injection: Ensure proper sample preparation and injection techniques. |
| Irreproducible Results | - Inconsistent derivatization. - Leaks in the GC system (e.g., septum leak).[2] - Fluctuations in carrier gas flow or temperature. | - Standardize Derivatization: Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature. - System Check: Perform a leak check on the GC system, particularly around the injector septum.[2] - Instrument Calibration: Calibrate the GC system to ensure stable flow rates and temperatures. |
| Ghost Peaks or Carryover | - Contamination from previous injections. - Syringe contamination. | - Bakeout: Bake out the column and injector port at a high temperature.[2] - Solvent Washes: Flush the syringe with an appropriate solvent between injections. |
| Low Sensitivity/Poor Detection Limits | - Inefficient derivatization. - Detector not optimized or contaminated. - Use of an inappropriate detector. | - Optimize Derivatization: Ensure complete reaction to maximize the formation of the derivative. - Detector Maintenance: Clean or service the detector as needed. An Electron Capture Detector (ECD) is often used for halogenated compounds like DCAA derivatives.[3][4] - Check Detector Settings: Ensure the detector settings are optimized for the target analyte. |
| Analyte Degradation | - Trichloroacetic acid (TCA), a potential impurity, can be converted to DCAA by some derivatizing reagents.[5][6] | - Method Selection: Consider HPLC or IC methods that do not require derivatization to avoid this artifact.[5][6] - Alternative Derivatization: Use a derivatization method that does not cause the conversion of TCA to DCAA, such as acidic methanol esterification.[3] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Retention of DCAA | - DCAA is a small, polar compound, making it difficult to retain on traditional reversed-phase columns.[5][6] | - Column Selection: Use a column designed for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.[5][6][7] - Mobile Phase Modification: Adjust the mobile phase composition, for example, by using an ion-pairing reagent. |
| Variable Retention Times | - Changes in mobile phase pH. A small change of 0.1 pH units can significantly shift retention times for ionizable compounds.[8] - Column equilibration issues.[8] - Fluctuations in temperature. | - pH Control: Use a suitable buffer to maintain a consistent mobile phase pH.[8] - Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[8] - Temperature Control: Use a column oven to maintain a stable temperature. |
| Poor Peak Shape | - Column overload. - Inappropriate sample solvent. - Secondary interactions with the stationary phase. | - Sample Concentration: Reduce the concentration of the injected sample. - Solvent Matching: Dissolve the sample in the mobile phase or a weaker solvent. - Column Choice: Use a column with low silanol activity.[9] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector. - Leaks in the system. - Incomplete column equilibration.[8] | - Mobile Phase Preparation: Filter and degas the mobile phase. - System Flush: Flush the system with a strong solvent to remove contaminants. - Leak Check: Check all fittings for leaks. |
Ion Chromatography (IC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Interference from Common Ions | - High concentrations of common ions like chloride, nitrate, and sulfate in the sample matrix can interfere with DCAA detection.[10] | - Gradient Elution: Use a gradient elution program to separate DCAA from interfering ions.[10] - Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering ions. |
| Poor Resolution | - Inappropriate eluent concentration or gradient. - Column degradation. | - Optimize Eluent: Adjust the eluent concentration or the gradient profile to improve separation. - Column Replacement: Replace the column if it has lost its efficiency. |
| Low Conductivity Signal | - Suppressor exhaustion or failure. - Incorrect eluent concentration. | - Suppressor Regeneration/Replacement: Regenerate or replace the suppressor according to the manufacturer's instructions. - Eluent Check: Verify the correct preparation and concentration of the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining DCAA purity?
A1: The most common methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC).[1][11][12][13]
Q2: Why is derivatization often necessary for GC analysis of DCAA?
A2: DCAA is a highly polar and acidic compound, which can lead to poor peak shape and low volatility in GC analysis.[1] Derivatization converts DCAA into a less polar and more volatile derivative, improving its chromatographic behavior.[1] Common derivatization reagents include pentafluorobenzyl bromide (PFBBr) and acidic methanol.[1][3]
Q3: What are the potential impurities in DCAA that I should be aware of?
A3: Potential impurities can include monochloroacetic acid, trichloroacetic acid, and water.[14][15] In some applications, impurities from the synthesis process, such as chloral, may also be present.[16]
Q4: Can I use HPLC to analyze DCAA without derivatization?
A4: Yes, HPLC is a suitable method for analyzing DCAA without derivatization, which can avoid potential issues like the conversion of trichloroacetic acid to DCAA during the derivatization process.[5][6] However, due to the polar nature of DCAA, specialized columns like HILIC or mixed-mode columns are often required for good retention and separation.[5][6][7]
Q5: What detectors are typically used for DCAA analysis?
A5: For GC analysis of derivatized DCAA, an Electron Capture Detector (ECD) is common due to its high sensitivity to halogenated compounds.[3][4] For HPLC, a UV detector set at a low wavelength (e.g., 210 nm) or a conductivity detector can be used.[12][13] For IC, a suppressed conductivity detector is typically employed.[10][11] Mass spectrometry (MS) can be coupled with either GC or HPLC for higher selectivity and sensitivity.[17][18]
Q6: How can I improve the retention of DCAA in reversed-phase HPLC?
A6: To improve retention in reversed-phase HPLC, you can use a highly aqueous mobile phase, a polar-embedded or polar-endcapped column, or add an ion-pairing reagent to the mobile phase. Alternatively, switching to a different chromatographic mode like HILIC is a very effective strategy.[5][6]
Experimental Protocols
Protocol 1: GC-ECD Analysis of DCAA with PFBBr Derivatization
This protocol is based on the principles of extractive alkylation for the analysis of chlorinated acetic acids.[1]
1. Sample Preparation and Derivatization: a. To 1 mL of aqueous sample, add a suitable internal standard. b. Add a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate. c. Add a buffer to maintain the optimal pH for the reaction. d. Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), in an organic solvent (e.g., methyl tert-butyl ether). e. Shake the mixture vigorously for at least 30 minutes at room temperature. f. Allow the layers to separate and collect the organic layer for GC injection.
2. GC-ECD Conditions:
-
Column: 5% Phenyl Methypolysiloxane phase column (e.g., TRACE TR-5).[1]
-
Injector Temperature: 250 °C
-
Oven Program: 80 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: Electron Capture Detector (ECD) at 300 °C.
-
Injection Volume: 1 µL.
Protocol 2: HPLC-UV Analysis of DCAA
This protocol is a general method for the direct analysis of DCAA.[7][9]
1. Sample Preparation: a. Dissolve the DCAA sample in the mobile phase to a known concentration. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: Newcrom R1 or a similar reversed-phase column suitable for polar compounds.[9]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[7][9] A typical starting point is 20:80 acetonitrile:water with 0.1% acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 210 nm.[13]
-
Injection Volume: 10 µL.
Protocol 3: Ion Chromatography with Suppressed Conductivity Detection
This method is suitable for determining DCAA in aqueous samples, particularly in the presence of other haloacetic acids.[10][11]
1. Sample Preparation: a. Dilute the sample with deionized water to bring the DCAA concentration within the calibration range. b. Filter the sample through a 0.45 µm IC-certified syringe filter.
2. IC Conditions:
-
Analytical Column: Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS19-HC).[19]
-
Guard Column: Compatible guard column (e.g., AG19).[19]
-
Eluent: Potassium hydroxide (KOH) gradient. A typical gradient might start at 10 mM KOH and ramp up to 35 mM KOH.[19]
-
Flow Rate: 1.0 mL/min.
-
Suppressor: Anion self-regenerating suppressor.[19]
-
Detector: Suppressed conductivity detector.
-
Injection Volume: 25 µL.
Diagrams
Caption: Workflow for GC analysis of DCAA with derivatization.
Caption: General workflow for direct HPLC analysis of DCAA.
Caption: Workflow for Ion Chromatography analysis of DCAA.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Determination of this compound and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of this compound in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of this compound and trichloroacetic acid by liquid-liquid extraction and ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of this compound and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.iarc.who.int [publications.iarc.who.int]
- 14. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN108008061B - Method for detecting monochloroacetic acid, this compound, trichloroacetic acid and sulfate radical in chloroacetic acid by ion chromatography - Google Patents [patents.google.com]
Technical Support Center: Overcoming Dichloroacetic Acid (DCA) Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichloroacetic acid (DCA) in cancer cell models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming DCA resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to DCA treatment. What are the possible reasons for this resistance?
A1: Resistance to this compound (DCA) can arise from several molecular mechanisms within cancer cells. The primary reasons for a lack of response include:
-
Impaired Drug Uptake: The primary transporter for DCA into cells is the Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1), encoded by the SLC5A8 gene. If the cancer cells have low or absent expression of SLC5A8 due to, for example, gene silencing via methylation, DCA uptake will be limited, rendering the drug ineffective.[1]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to circumvent the effects of DCA. While DCA inhibits Pyruvate Dehydrogenase Kinase (PDK), forcing a shift from glycolysis to oxidative phosphorylation, some cancer cells can rely on alternative energy sources like glutamine. This metabolic flexibility can compensate for the block in glycolysis.
-
Upregulation of Lactate Efflux Transporters: The monocarboxylate transporter 4 (MCT4) is primarily responsible for exporting lactate out of highly glycolytic cells.[2][3] Increased expression of MCT4 can counteract the metabolic shift induced by DCA by efficiently removing lactate, thereby maintaining a high glycolytic rate and promoting resistance.[2][3] While MCT1 can also transport lactate, its expression and role can vary between cancer types.[4][5]
-
Enhanced Autophagy: Some cancer cells utilize autophagy, a cellular recycling process, as a survival mechanism in response to metabolic stress induced by DCA. This protective autophagy can contribute to drug resistance.
Q2: How can I determine if my cells are resistant due to low SLC5A8 expression?
A2: To investigate the role of SLC5A8 in DCA resistance in your cell line, you can perform the following experiments:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression level of SLC5A8 in your cancer cells compared to a DCA-sensitive cell line or normal cells from the same tissue of origin.
-
Protein Expression Analysis: Perform a Western blot to determine the protein level of SLC5A8.
-
DNA Methylation Analysis: Since SLC5A8 is often silenced by promoter hypermethylation in cancer, you can assess the methylation status of the SLC5A8 promoter using techniques like methylation-specific PCR (MSP) or bisulfite sequencing.[1]
-
Functional Rescue Experiment: Transfect your cells with a plasmid expressing SLC5A8. If the cells become more sensitive to DCA after transfection, it confirms that low SLC5A8 expression is a key resistance mechanism.
Q3: What are some strategies to overcome DCA resistance in my cancer cell line?
A3: Several strategies can be employed to overcome DCA resistance, primarily through combination therapies that target the identified resistance mechanisms:
-
Combination with DNA Methylation Inhibitors: If SLC5A8 expression is silenced by methylation, co-treatment with a DNA methyltransferase (DNMT) inhibitor, such as 5-azacytidine (Vidaza), can restore SLC5A8 expression and sensitize the cells to DCA.
-
Combination with other Chemotherapeutic Agents: DCA has been shown to have synergistic effects when combined with various chemotherapeutic drugs. For example, it can enhance the efficacy of 5-fluorouracil (5-FU) in colorectal cancer cells and certain platinum-based drugs.[6][7][8]
-
Targeting Lactate Transport: If your cells exhibit high levels of MCT4, consider co-treatment with an MCT4 inhibitor. Although specific and potent MCT4 inhibitors are still under development, this is a promising area of research.
-
Inhibition of Autophagy: If protective autophagy is contributing to resistance, combining DCA with an autophagy inhibitor, such as chloroquine (CQ) or 3-methyladenine (3-MA), can enhance DCA-induced cell death.
-
Targeting Glutamine Metabolism: For cells that rely on glutamine, combining DCA with a glutaminase inhibitor, such as CB-839, can create a dual metabolic blockade and lead to a synergistic anti-cancer effect.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after DCA treatment. | 1. Suboptimal DCA concentration: The IC50 of DCA can vary significantly between cell lines. 2. Intrinsic resistance: The cell line may have inherent resistance mechanisms (e.g., low SLC5A8, high MCT4). 3. Short treatment duration: The effects of DCA on cell metabolism and viability may take time to manifest. | 1. Perform a dose-response curve: Determine the IC50 of DCA for your specific cell line by testing a wide range of concentrations (e.g., 1-100 mM) for 48-72 hours. 2. Investigate resistance mechanisms: Assess the expression of SLC5A8 and MCT4 (see FAQ 2). Consider metabolic profiling to understand the cell's reliance on different energy sources. 3. Extend treatment duration: Treat cells for longer periods (e.g., up to 7 days) and monitor viability at different time points. |
| High variability in experimental results. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to inconsistent results. 2. Instability of DCA in solution: DCA solutions may degrade over time if not stored properly. 3. Cell line heterogeneity: The cancer cell line may consist of a mixed population with varying sensitivities to DCA. | 1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well/plate. 2. Prepare fresh DCA solutions: Prepare DCA solutions fresh for each experiment from a powder stock and store stock solutions appropriately (e.g., at -20°C). 3. Consider single-cell cloning: If heterogeneity is suspected, you may need to isolate and characterize single-cell clones to obtain a more uniform population. |
| Unexpected cell death in control (untreated) group. | 1. Poor cell health: The cells may be stressed due to over-confluency, nutrient depletion, or contamination. 2. Solvent toxicity: If using a solvent to dissolve DCA, the solvent itself might be toxic at the concentration used. | 1. Optimize cell culture conditions: Ensure cells are passaged regularly, maintained at an appropriate density, and the medium is fresh. Check for mycoplasma contamination. 2. Perform a solvent control: Treat a set of cells with the highest concentration of the solvent used to dissolve DCA to rule out solvent-induced toxicity. |
| Difficulty in detecting apoptosis after DCA treatment. | 1. Apoptosis may be a late event: The induction of apoptosis by DCA can be delayed. 2. Cell line may undergo other forms of cell death: DCA might induce necrosis or other forms of programmed cell death. 3. Insensitive apoptosis assay: The chosen assay may not be sensitive enough to detect low levels of apoptosis. | 1. Perform a time-course experiment: Analyze apoptosis at multiple time points after DCA treatment (e.g., 24, 48, 72 hours). 2. Use multiple cell death assays: In addition to Annexin V/PI staining, consider assays for necrosis (e.g., LDH release) or other cell death markers. 3. Optimize the apoptosis assay: Ensure proper controls are included and that the assay is performed according to the manufacturer's protocol. |
Data Presentation
Table 1: IC50 Values of this compound (DCA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| A549 | Non-Small Cell Lung Cancer | >50 | [9] |
| NCI-H460 | Non-Small Cell Lung Cancer | ~20 | [9] |
| HT-29 | Colorectal Cancer | ~25 | [6] |
| LS174t | Colorectal Cancer | ~30 | [6] |
| SW620 | Colorectal Cancer | ~40 | [6] |
| LoVo | Colorectal Cancer | ~50 | [6] |
| B16F10 | Murine Melanoma | 1.49 x 10^5 µM (149 M) - Note: This value appears unusually high and may be a typo in the source. It is more likely in the mM range. | [10][11] |
| MCF-7 | Breast Cancer | ~20 | [12] |
| MDA-MB-231 | Breast Cancer | ~25 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell density, treatment duration, assay method).
Table 2: Synergistic Effects of DCA in Combination with Other Anti-Cancer Agents
| Cancer Type | Combination Agent | Effect | Quantitative Measure | Reference |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | Synergistic | Combination Index (CI) < 1 | [6][8] |
| Melanoma | Doxorubicin (DOX) | Synergistic | 95% decrease in cell viability with combination | [11] |
| Melanoma | Cisplatin (CIS) | Synergistic | 60% decrease in cell viability with combination | [11] |
| Small Cell Lung Cancer, Ovarian Cancer, Ewing's Sarcoma | Carboplatin, Satraplatin | Synergistic | Significant increase in cytotoxicity | [7] |
| Non-Small Cell Lung Cancer | Sirtinol (SIRT2 inhibitor) | Synergistic | Enhanced anti-tumor efficacy in vitro and in vivo | [13] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of DCA on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (DCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of DCA in complete medium.
-
Remove the medium from the wells and add 100 µL of the DCA dilutions to the respective wells. Include a vehicle control (medium without DCA).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after DCA treatment.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (DCA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of DCA for the specified time. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
3. Western Blot for PDK Phosphorylation
-
Objective: To assess the effect of DCA on the phosphorylation status of Pyruvate Dehydrogenase (PDH), a downstream target of PDK.
-
Materials:
-
Cancer cell line of interest
-
DCA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-PDH (Ser293), anti-PDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with DCA for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total PDH and a loading control (e.g., β-actin) to normalize the results.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (DCA) in cancer cells.
Caption: Overview of DCA resistance mechanisms and corresponding therapeutic strategies.
References
- 1. SLC5A8, a sodium transporter, is a tumor suppressor gene silenced by methylation in human colon aberrant crypt foci and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic Indications of Elevated MCT4 and CD147 across Cancer Types: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Antitumor Effect of Dichloroacetate in Combination with 5-Fluorouracil in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic antitumor effect of dichloroacetate in combination with 5-fluorouracil in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alliedacademies.org [alliedacademies.org]
- 11. alliedacademies.org [alliedacademies.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound (DCA) synergizes with the SIRT2 inhibitor Sirtinol and AGK2 to enhance anti-tumor efficacy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dichloroacetic Acid (DCA)-Induced Neuropathy in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mouse models to study dichloroacetic acid (DCA)-induced neuropathy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind DCA-induced peripheral neuropathy?
A1: The leading hypothesis is that DCA-induced peripheral neuropathy stems from mitochondrial oxidative stress.[1] DCA inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC).[1][2][3] This activation enhances mitochondrial respiration and ATP synthesis.[1][2] In Schwann cells, which are considered a primary target of DCA toxicity, this heightened metabolic activity can lead to an overproduction of reactive oxygen species (ROS), causing uncompensated oxidative stress and subsequent damage to peripheral nerves.[1][2]
Q2: At what doses is peripheral neuropathy typically observed in rodent models?
A2: The onset and severity of peripheral neuropathy are generally dose-dependent. In rodent studies, particularly in rats, oral doses ranging from 50 to 500 mg/kg/day have been shown to induce signs of peripheral neuropathy.[1][4][5] In clinical trials, a dose of 25 mg/kg/day was associated with a high incidence of peripheral neuropathy in patients.[1][6] Typical therapeutic doses in investigational studies range from 10-50 mg/kg per day.[2]
Q3: Is DCA-induced peripheral neuropathy reversible?
A3: Yes, in many reported cases, DCA-induced peripheral neuropathy is reversible upon discontinuation of the compound.[1] However, the extent and timeframe for recovery can vary.
Q4: Are there any strategies to mitigate or prevent DCA-induced peripheral neuropathy?
A4: Preliminary evidence from rodent models suggests that antioxidants may help mitigate DCA-induced neurotoxicity.[1][2][7] Thiamine (Vitamin B1) supplementation has also been investigated, though its effectiveness has been questioned.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High incidence or severity of neuropathy | High dose of DCA, prolonged exposure, or increased sensitivity of the mouse strain. | Review and potentially lower the DCA dosage and/or duration of administration. Consider using a different, less sensitive rodent strain if applicable.[1] |
| Difficulty in detecting early signs of neuropathy | Insensitive assessment methods. | Employ a battery of behavioral tests, such as the von Frey test for tactile allodynia and the hot plate test for thermal hypoalgesia, in addition to nerve conduction velocity measurements.[1][8] |
| Variability in Nerve Conduction Velocity (NCV) measurements | Inconsistent animal body temperature, improper electrode placement, or variations in stimulation intensity. | Maintain the animal's body temperature at 37°C during the procedure.[1][9] Ensure consistent and correct placement of stimulating and recording electrodes. Use supramaximal stimulation for all measurements.[1][9] |
| Conflicting results from behavioral tests | Insufficient animal acclimatization, experimenter bias, or inappropriate testing parameters. | Allow for adequate acclimatization of the animals to the testing environment.[10] Implement blinding procedures for the experimenter. Ensure consistent application of stimuli and recording of responses. |
| No observable neuropathy | Insufficient DCA dose or duration, or insensitive mouse strain. | Gradually increase the DCA dose or the duration of the treatment. If no neuropathy is observed at higher doses, consider screening different mouse strains for their sensitivity to DCA. |
Experimental Protocols & Data
DCA Administration in Rodent Models
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley rats (female) | [4] |
| Dosage Range | 50-500 mg/kg/day | [4][5] |
| Administration Route | Oral gavage | [4] |
| Duration | Up to 16 weeks | [4][5] |
| Vehicle | Tap water | [4] |
Note: These parameters are based on rat studies and may require optimization for mouse models.
Key Experimental Methodologies
Behavioral Testing
A battery of behavioral tests is recommended to assess sensory deficits.[8][11]
-
Von Frey Test (Mechanical Allodynia): This test assesses the withdrawal threshold to a mechanical stimulus. Calibrated filaments are applied to the plantar surface of the paw to determine the force at which the animal withdraws its paw.[11]
-
Hot Plate Test (Thermal Hyperalgesia): This test measures the latency to a thermal stimulus. The animal is placed on a heated surface, and the time until a nocifensive response (e.g., licking or jumping) is recorded.[1]
-
Cold Plate Test (Cold Allodynia): This test measures the response to a cold stimulus. The animal is placed on a cooled plate, and the latency to a nocifensive response is recorded.[12]
Nerve Conduction Velocity (NCV)
NCV studies are a key electrophysiological assessment of peripheral nerve function.[10][13]
Objective: To measure the speed at which an electrical impulse travels along a nerve.
Procedure Outline:
-
Anesthetize the mouse and maintain its core body temperature at 37°C.[1][9]
-
Place stimulating electrodes at two points along the nerve (e.g., sciatic nerve).
-
Place recording electrodes over the muscle innervated by the nerve.
-
Deliver a supramaximal electrical stimulus at each stimulation point and record the compound muscle action potential (CMAP).[1]
-
Measure the latency from the stimulus to the onset of the CMAP for both stimulation sites.
-
Measure the distance between the two stimulation points.
-
Calculate the NCV using the formula: NCV = Distance / (Latency 2 - Latency 1).
| Parameter | Typical Values in Healthy Mice | Reference |
| Sciatic Motor NCV | ~47-55 m/s | [13] |
| CMAP Amplitude | ~17.4 mV | [14] |
| Distal Latency | ~1.11 ms | [14] |
Note: These values can be affected by factors such as age, sex, and anesthetic used.[13][15]
Histopathology
Objective: To examine the structural integrity of peripheral nerves.
Procedure Outline:
-
Perfuse the animal and dissect the peripheral nerves (e.g., sciatic nerve).
-
Fix the nerve tissue in an appropriate fixative (e.g., glutaraldehyde).
-
Process the tissue and embed it in resin.
-
Cut semi-thin sections and stain with toluidine blue for light microscopy.
-
Analyze for axonal degeneration, demyelination, and other morphological changes. In DCA-treated rats, a reduction in the mean axonal caliber of myelinated fibers has been observed.[4][5]
Visualizations
Caption: DCA-induced peripheral neuropathy signaling pathway.
Caption: Experimental workflow for studying DCA-induced neuropathy.
References
- 1. benchchem.com [benchchem.com]
- 2. Dichloroacetate-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral Neuropathy in Rats Exposed to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral neuropathy in rats exposed to dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peripheral neuropathy caused by DCA-induced oxidative stress [escholarship.org]
- 8. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diacomp.org [diacomp.org]
- 10. PHENOTYPING PERIPHERAL NEUROPATHY IN MOUSE MODELS OF DIABETES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review | MDPI [mdpi.com]
- 12. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NONINVASIVE MODEL OF SCIATIC NERVE CONDUCTION IN HEALTHY AND SEPTIC MICE: RELIABILITY AND NORMATIVE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography Methods for Dichloroacetic Acid Quantification in Plasma
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quantification of dichloroacetic acid (DCA) in plasma using gas chromatography (GC). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.
Experimental Protocols
Two common and robust methods for the derivatization and analysis of DCA in plasma are presented below: Methylation using Boron Trifluoride-Methanol and Pentafluorobenzyl Bromide (PFBBr) derivatization.
Method 1: Methylation with Boron Trifluoride-Methanol followed by GC-MS Analysis
This method is based on the conversion of DCA to its more volatile methyl ester, methyl dichloroacetate, for GC-MS analysis.
Materials and Reagents:
-
Plasma samples
-
This compound (DCA) standard
-
Internal Standard (e.g., ¹³C-labeled DCA)
-
12% Boron trifluoride-methanol complex (BF₃-Methanol)
-
Methylene chloride (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
-
Centrifuge tubes
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a centrifuge tube, add 100 µL of plasma.
-
Spike with an appropriate amount of internal standard.
-
Add 500 µL of deionized water and vortex to mix.
-
-
Derivatization:
-
Add 250 µL of 12% BF₃-Methanol reagent to the sample mixture.[1]
-
Cap the tubes tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Allow the tubes to cool to room temperature.
-
-
Extraction:
-
Add 500 µL of methylene chloride to the cooled mixture.
-
Vortex vigorously for 1 minute to extract the methyl dichloroacetate.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (methylene chloride) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the dried extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: 5% phenyl methypolysiloxane phase column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for methyl dichloroacetate (e.g., m/z 83, 85, 111, 113) and the internal standard.
-
-
Method 2: Derivatization with Pentafluorobenzyl Bromide (PFBBr) followed by GC-ECD or GC-MS Analysis
This method involves the formation of a pentafluorobenzyl ester of DCA, which is highly responsive to an electron capture detector (ECD) and can also be analyzed by GC-MS.[2]
Materials and Reagents:
-
Plasma samples
-
DCA standard
-
Internal Standard (e.g., ¹³C-labeled DCA)
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Acetone
-
Aqueous buffer (e.g., phosphate buffer, pH 7)
-
Hexane or Ethyl Acetate
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Heating block or water bath
-
GC-ECD or GC-MS system
Procedure:
-
Sample Preparation:
-
In a centrifuge tube, add 100 µL of plasma.
-
Spike with an appropriate amount of internal standard.
-
Add 500 µL of aqueous buffer and vortex.
-
-
Derivatization:
-
Add 100 µL of PFBBr solution.
-
Cap the tubes tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 1 hour.
-
Allow the tubes to cool to room temperature.
-
-
Extraction:
-
Add 500 µL of hexane or ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate.
-
-
GC-ECD/MS Analysis:
-
Inject 1-2 µL of the dried extract into the GC system.
-
GC Conditions (Example):
-
Column: Similar to Method 1 (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Adjust as needed to achieve good separation of the PFB-DCA derivative. A typical program might start at 80°C and ramp to 280°C.
-
Carrier Gas: Nitrogen or Argon/Methane for ECD; Helium for MS.
-
-
ECD Conditions (Example):
-
Detector Temperature: 300°C
-
Makeup Gas Flow: As per manufacturer's recommendation.
-
-
MS Conditions (Example):
-
Ionization Mode: Negative Chemical Ionization (NCI) can provide high sensitivity for the PFB derivative.
-
-
Quantitative Data Summary
The following table summarizes typical quantitative data for GC-based DCA quantification methods in plasma.
| Parameter | Methylation Method (GC-MS) | PFBBr Derivatization Method (GC-ECD/MS) | Reference(s) |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µM | Can achieve lower detection limits, often in the low µg/L range. | [1] |
| Linearity (r²) | 0.9882 - 0.9996 | Typically > 0.99 | [1] |
| Recovery | 46.9% - 78.5% | Generally > 80% | [1] |
| Intra-day Precision (%CV) | < 15% | < 10% | |
| Inter-day Precision (%CV) | < 15% | < 15% |
Troubleshooting Guide
Q1: I am seeing a broad or tailing peak for my DCA derivative. What could be the cause?
-
Possible Causes & Solutions:
-
Active Sites in the GC System: The GC inlet liner, column, or detector can have active sites that interact with the analyte.
-
Solution: Deactivate the glass wool in the liner or use a liner with no glass wool. Condition the column according to the manufacturer's instructions.
-
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion.
-
Solution: Ensure reagents are fresh and not expired. Optimize reaction time and temperature. Ensure the sample is dry if required by the derivatization chemistry.
-
-
Column Overloading: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Q2: My results are not reproducible. What should I check?
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in pipetting, extraction, or derivatization steps can lead to poor reproducibility.
-
Solution: Use calibrated pipettes and ensure consistent vortexing and incubation times. The use of an internal standard is crucial to correct for variability.
-
-
GC System Leaks: Leaks in the carrier gas lines or at the injector can cause fluctuating flow rates.
-
Solution: Perform a leak check of the GC system.
-
-
Septum Bleed: Old or cored septa can introduce contaminants.
-
Solution: Replace the injector septum regularly.
-
-
Q3: I am observing "ghost peaks" in my chromatograms. Where are they coming from?
-
Possible Causes & Solutions:
-
Carryover from Previous Injections: Highly concentrated samples can contaminate the syringe and injector.
-
Solution: Implement a thorough syringe and injector cleaning protocol between injections. Run solvent blanks to check for carryover.
-
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can elute as broad peaks.
-
Solution: Use high-purity carrier gas and install traps to remove moisture and hydrocarbons.
-
-
Septum Bleed: As mentioned above, a degrading septum can be a source of ghost peaks.
-
Q4: My recovery of DCA is low. How can I improve it?
-
Possible Causes & Solutions:
-
Inefficient Extraction: The solvent and extraction conditions may not be optimal for recovering the DCA derivative from the plasma matrix.
-
Solution: Experiment with different extraction solvents or multiple extraction steps. Ensure pH is appropriate for the analyte's charge state during extraction.
-
-
Incomplete Derivatization: If the DCA is not fully derivatized, it will not be efficiently extracted into the organic solvent.
-
Solution: Re-optimize the derivatization conditions (reagent concentration, temperature, time).
-
-
Analyte Degradation: The DCA derivative may be unstable under the analytical conditions.
-
Solution: Analyze samples promptly after preparation. Check for potential degradation in the GC inlet by lowering the injector temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
This compound is a polar and non-volatile compound, making it unsuitable for direct analysis by gas chromatography. Derivatization converts DCA into a more volatile and less polar derivative, allowing it to be vaporized in the GC inlet and separated on the chromatographic column.[2]
Q2: I am concerned about the potential conversion of trichloroacetic acid (TCA) to DCA during my analysis. How can I mitigate this?
This is a known issue, particularly with certain derivatization methods. The use of milder derivatization conditions can help minimize this conversion. Alternatively, using a method that does not involve harsh derivatizing reagents, or employing a different analytical technique like LC-MS/MS, can avoid this problem. Stable isotope-labeled internal standards for both DCA and TCA can also help to monitor and correct for such conversions if they occur.
Q3: What are the advantages of using an Electron Capture Detector (ECD) for DCA analysis?
An ECD is highly sensitive to halogenated compounds like the PFB-DCA derivative.[3][4] This can lead to very low limits of detection, which is beneficial when quantifying low concentrations of DCA in plasma.
Q4: How do I deal with plasma matrix effects in my DCA analysis?
Plasma is a complex matrix that can interfere with the analysis. Matrix effects can cause ion suppression or enhancement in MS-based detection.
-
Strategies to Minimize Matrix Effects:
-
Efficient Sample Cleanup: Use protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering components.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank plasma matrix that is free of DCA to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard: A ¹³C-labeled DCA internal standard that co-elutes with the analyte is the best way to correct for matrix effects as it will be affected in the same way as the analyte of interest.
-
Q5: Which internal standard is best for DCA quantification in plasma?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₂-dichloroacetic acid. This is because it has nearly identical chemical and physical properties to the unlabeled DCA and will behave similarly during sample preparation, derivatization, and chromatographic analysis, thus providing the most accurate correction for any losses or variations.
Visualizations
Caption: Experimental workflow for DCA quantification in plasma.
Caption: Troubleshooting decision tree for DCA analysis.
References
Technical Support Center: LC/MS/MS Analysis of Dichloroacetic Acid in Drinking Water
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the quantitative analysis of Dichloroacetic Acid (DCA) in drinking water using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical approach for DCA in drinking water by LC/MS/MS?
A1: The most prevalent modern approach is direct injection of the water sample with minimal preparation.[1][2] This method, exemplified by protocols similar to U.S. EPA Method 557, utilizes Ion Chromatography (IC) or reverse-phase Liquid Chromatography (LC) coupled with a triple quadrupole mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode.[3][4][5] This avoids tedious derivatization steps which can sometimes artificially inflate DCA levels.[6][7]
Q2: Why is DCA analyzed in negative ionization mode?
A2: this compound is an acidic compound that readily loses a proton (deprotonates) in the ESI source to form a negative ion, [M-H]⁻. This process is highly efficient and provides excellent sensitivity for detection. Analysis in positive mode is generally unsuccessful.[8][9]
Q3: What type of LC column is best for DCA analysis?
A3: DCA is a small, polar molecule, which makes it challenging to retain on traditional C18 reversed-phase columns.[6] Several column chemistries are successfully used:
-
Ion Exchange Columns: Specifically designed for separating charged analytes like haloacetic acids from common water matrix anions (e.g., chloride, sulfate).[4] This is the approach used in EPA Method 557.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Columns such as amino columns are effective at retaining and separating small polar compounds like DCA.[6][7][10]
-
Modern Reversed-Phase Columns: Some newer reversed-phase columns, like those with polar endcapping or phenyl-hexyl phases, can provide adequate retention for DCA, often with faster run times than IC methods.[1][11]
Q4: Is sample preparation necessary for drinking water samples?
A4: For most drinking water matrices, extensive sample preparation is not required. The standard procedure involves:
-
Quenching: Adding ammonium chloride to the sample upon collection to neutralize any residual chlorine, which prevents the further formation of disinfection byproducts like DCA during storage.[1][4][12]
-
Preservation: Storing samples at or below 6°C and protecting them from light.[4]
-
Fortification: Spiking the sample with an isotopically labeled internal standard, such as this compound-2-¹³C, just before analysis to ensure accurate quantification.[3][12]
Q5: What are typical MRM transitions for DCA?
A5: For this compound (DCA), which has two chlorine isotopes (³⁵Cl and ³⁷Cl), multiple precursor ions exist. The most abundant is m/z 127. A common quantification transition is m/z 127 → 83 . For its labeled internal standard, this compound-2-¹³C, a typical transition is m/z 129 → 84 .
Experimental Protocol: Direct Injection Method
This protocol is a generalized procedure based on common practices and methods like EPA 557.
-
Sample Collection & Preservation:
-
Preparation of Standards and Samples:
-
Prepare calibration standards in reagent water, ranging from approximately 0.02 to 100 µg/L.[1]
-
Allow samples and standards to reach room temperature before analysis.
-
Just prior to placing vials in the autosampler, add an internal standard (e.g., this compound-2-¹³C) to all samples, standards, and blanks to a final concentration of ~5 µg/L.[1][12]
-
-
LC/MS/MS System Conditions:
-
The following tables summarize typical starting conditions. These must be optimized for the specific instrument and column used.
Table 1: Example Liquid Chromatography Conditions
Parameter Setting LC Column Anion Exchange (e.g., for IC) or Polar Reversed-Phase (e.g., Poroshell HPH-C18) Mobile Phase A Water with 20 mM Acetic Acid Mobile Phase B Methanol or Acetonitrile Flow Rate 0.3 - 0.5 mL/min Injection Volume 10 - 100 µL Column Temp 30 - 40 °C | Gradient | Optimized for separation of HAAs from matrix interferences (example: start at 5% B, ramp to 95% B) |
Table 2: Example Mass Spectrometry Conditions
Parameter Setting Ionization Mode Electrospray Ionization (ESI), Negative Scan Type Multiple Reaction Monitoring (MRM) Capillary Voltage 3.0 - 4.0 kV Source Temp 120 - 150 °C Desolvation Temp 350 - 500 °C Gas Flow Rates Optimize for instrument (Nebulizer, Drying, Cone) | Collision Gas | Argon |
Table 3: Example MRM Transitions for DCA
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound (DCA) 127 83 50 10 - 15 | This compound-2-¹³C (IS) | 129 | 84 | 50 | 10 - 15 |
-
Troubleshooting Guide
This guide addresses common issues encountered during the LC/MS/MS analysis of DCA.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. Ensure the concentration is within the linear range of the method. |
| Incompatible Injection Solvent | The sample solvent should be as close as possible to the initial mobile phase conditions ("weak" solvent). High organic content in the sample can cause peak distortion, especially for early-eluting compounds like DCA.[13] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. Use a guard column to extend column lifetime. |
| Secondary Interactions | DCA can interact with active sites on the column or in the LC system. Try adding a small amount of a weak acid (e.g., 0.1% acetic acid) to the mobile phase to improve peak shape.[9][14] |
| Insufficient Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. This is critical for HILIC and for gradient methods.[13][15] |
Problem 2: Low Sensitivity / Poor Recovery
| Possible Cause | Recommended Solution |
| Ion Suppression (Matrix Effects) | The most common cause in LC/MS/MS. Co-eluting compounds from the sample matrix compete with DCA for ionization.[16] • Solution: Improve chromatographic separation to move DCA away from the interfering peaks. Dilute the sample. Use an isotopically labeled internal standard that co-elutes with DCA to compensate for the suppression. |
| Incorrect Mobile Phase pH | For negative ESI, the mobile phase should facilitate deprotonation. While acidic mobile phases are often needed for chromatography, a very low pH can suppress ionization.[9] A weak acid like acetic acid is often a good compromise. |
| Suboptimal MS Source Conditions | Re-optimize source parameters (temperatures, gas flows, capillary voltage) by infusing a DCA standard. Ensure the ESI spray is stable. |
| Analyte Degradation | Ensure samples were properly preserved and stored. Check the stability of stock and working standards. |
| Sample Loss During Preparation | Although minimal for direct injection, ensure proper quenching and handling steps are followed. For methods with extraction, evaluate the efficiency of each step. |
Problem 3: High Background Noise / Contamination
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC/MS-grade solvents and reagents. Filter mobile phases if necessary. Contamination is a primary threat to MS systems.[17] |
| System Contamination / Carryover | Inject a blank solvent run. If the DCA peak appears, there is carryover.[17] • Solution: Implement a robust needle wash protocol using a strong organic solvent. Clean the injection port and sample loop. |
| Leaking Fittings | Check all LC fittings for leaks, which can introduce noise. |
| Contaminated Glassware or Vials | Use new or properly cleaned vials and glassware. Some plastics can leach contaminants. |
Problem 4: Retention Time Shifts
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Prepare mobile phases carefully and consistently. Premixing can improve stability. Ensure solvents are properly degassed.[17] |
| Fluctuating Column Temperature | Use a thermostatted column compartment and ensure it is stable. |
| LC Pump Issues / Pressure Fluctuations | Check for air bubbles in the pump lines and purge the system.[15] Monitor the pump pressure trace for instability, which may indicate a need for pump maintenance. |
| Column Aging | Over time, column performance will degrade, leading to shifts in retention. This is a common cause of retention time drift.[17] Replace the column when shifts become unacceptable. |
Visualizations
The following diagrams illustrate the standard experimental workflow and a logical approach to troubleshooting common analytical issues.
Caption: A typical experimental workflow for DCA analysis in drinking water.
Caption: A decision tree for troubleshooting low signal issues.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. NEMI Method Summary - 557 [nemi.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Analysis of this compound in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Why is best to run acids in negative mode in LC/MS/MS ? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. zefsci.com [zefsci.com]
Technical Support Center: Dichloroacetic Acid Esterification for GC Analysis
This technical support center is designed for researchers, scientists, and drug development professionals who are using esterification techniques for the analysis of dichloroacetic acid (DCAA) and other haloacetic acids (HAAs) by gas chromatography (GC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist with your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification and analysis of this compound.
| Problem | Potential Causes | Solutions |
| Low or No Product (Ester) Peak | Incomplete Derivatization: Insufficient reagent, suboptimal reaction temperature or time.[1][2][3] | - Ensure the derivatizing agent is not expired and has been stored correctly. - Optimize reaction time and temperature. For acidic methanol esterification, heating at 55-70°C for 10-30 minutes is often required.[4][5] - Ensure the catalyst (e.g., H₂SO₄, BF₃) is active and used in the correct concentration.[6][7] |
| Presence of Water: Water can hydrolyze the ester back to the acid or interfere with the esterification reaction, especially with BF₃-methanol.[8][9] | - Ensure all glassware is dry. - Use anhydrous solvents and reagents. - Consider adding a water scavenger like 2,2-dimethoxypropane.[9] | |
| Degradation of Analyte: DCAA can be unstable under certain conditions. | - Avoid excessively high temperatures or prolonged heating during derivatization and sample evaporation. | |
| Poor Peak Shape (Tailing or Fronting) | Active Sites in GC System: Polar nature of DCAA esters can lead to interaction with active sites in the injector, column, or detector.[10] | - Use a deactivated inlet liner and column. - Perform regular maintenance on the GC system, including cleaning the injector port. |
| Co-elution with Interferences: Matrix components can interfere with the analyte peak. | - Optimize the GC temperature program to improve separation. - Use a more selective detector, such as a mass spectrometer (MS), if available. | |
| Extraneous Peaks in Chromatogram | Reagent Artifacts: The derivatization reagent itself or byproducts can produce peaks.[11] This is a known issue with diazomethane and PFBBr.[10][11] | - Prepare a reagent blank (all reagents without the sample) to identify artifact peaks.[9] - Optimize the amount of derivatizing agent to use the minimum necessary for complete reaction. |
| Sample Matrix Interference: Other compounds in the sample may be derivatized and detected. Haloacetamides, for instance, can interfere with HAA analysis when using acidic methanol.[12] | - Employ a sample cleanup step (e.g., solid-phase extraction) before derivatization. - If interference from haloacetamides is suspected, consider a correction method or an alternative analytical technique like LC/MS/MS.[12] | |
| Poor Reproducibility (High %RSD) | Inconsistent Derivatization: Variations in reaction time, temperature, or reagent addition.[13] | - Use a heating block or water bath for consistent temperature control. - Use a calibrated pipette for accurate reagent addition. |
| Sample Loss During Extraction/Evaporation: Inconsistent handling during liquid-liquid extraction or solvent evaporation steps. | - Ensure consistent and gentle evaporation of the solvent. - Use an internal standard to correct for variations in sample preparation and injection volume. |
Frequently Asked Questions (FAQs)
Q1: Which esterification reagent should I choose for DCAA analysis?
A1: The choice of reagent depends on several factors including the sample matrix, available equipment, and safety considerations.
-
Acidic Methanol (with H₂SO₄ or BF₃ catalyst): A common, effective, and relatively safe method for converting DCAA to its methyl ester.[4][13][14] BF₃-methanol is particularly effective but is sensitive to water.[8][15]
-
Diazomethane: Reacts quickly and quantitatively at room temperature to form methyl esters.[11][16][17] However, it is highly toxic and explosive, requiring special handling precautions.[17][18]
-
Pentafluorobenzyl Bromide (PFBBr): A versatile reagent that can be used for various acidic compounds, creating derivatives that are highly sensitive to electron capture detection (ECD).[10]
-
Dimethyl Sulfate: Can be used for in-situ derivatization in aqueous samples, followed by solid-phase microextraction (SPME).[1][2][19]
Q2: My DCAA is in an aqueous sample. Do I need to extract it first?
A2: Yes, for most GC-based methods, you first need to extract the DCAA from the aqueous sample into an organic solvent like methyl tert-butyl ether (MTBE) after acidifying the sample to a low pH (~0.5).[16][20] An alternative is in-situ derivatization followed by headspace SPME.[1][19]
Q3: Can I analyze DCAA without derivatization?
A3: Yes, methods such as ion chromatography (IC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) can directly analyze DCAA and other HAAs in aqueous samples without the need for derivatization.[14][16][21][22][23] These methods can be advantageous by reducing sample preparation time and avoiding potential errors associated with the derivatization step.[22]
Q4: What are the optimal conditions for acidic methanol esterification?
A4: While optimization is often necessary for a specific application, a general starting point for acidic methanol (using BF₃ or H₂SO₄) derivatization is heating the sample extract with the reagent at 60-70°C for 5-30 minutes.[5][9]
Q5: How can I confirm that the peak I'm seeing is the DCAA methyl ester?
A5: The most definitive way is to use a gas chromatograph coupled with a mass spectrometer (GC/MS). The mass spectrum of your peak can be compared to a reference spectrum of the DCAA methyl ester for positive identification. If you are using a different detector, you can analyze a certified reference standard of DCAA methyl ester to confirm the retention time.
Experimental Protocols
Protocol 1: Acidic Methanol Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is adapted from methodologies used for the derivatization of carboxylic acids for GC analysis.[8][9][15]
Materials:
-
Sample extract containing DCAA in a suitable solvent (e.g., MTBE)
-
BF₃-Methanol reagent (10-14% w/w)
-
Heptane or Hexane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
GC system with an appropriate detector (ECD or MS recommended)
Procedure:
-
Sample Preparation: To a reaction vial, add up to 1 mL of the sample extract containing the extracted DCAA.
-
Reagent Addition: Add 1-2 mL of BF₃-Methanol reagent to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 10-30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of saturated sodium chloride solution and 1 mL of heptane (or hexane).
-
Separation: Cap the vial and vortex for 1-2 minutes. Allow the layers to separate.
-
Collection: Carefully transfer the upper organic layer (containing the methyl esters) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC.
Protocol 2: Diazomethane Esterification
Warning: Diazomethane is a carcinogen and is potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood and using appropriate safety equipment, including a blast shield.
This protocol is a generalized procedure based on the known reactivity of diazomethane with carboxylic acids.[11][16][17]
Materials:
-
Sample extract containing DCAA in a solvent like diethyl ether or MTBE.
-
Ethereal solution of diazomethane (generated in-situ using a diazomethane generation kit).
-
Reaction vials with PTFE-lined caps.
-
GC system.
Procedure:
-
Sample Preparation: Place the sample extract in a reaction vial.
-
Derivatization: Add the ethereal diazomethane solution dropwise to the sample extract at room temperature until a faint yellow color persists. The persistence of the yellow color indicates that all the acid has reacted and there is a slight excess of diazomethane.
-
Quenching (Optional but Recommended): Add a few drops of a weak acid (e.g., acetic acid) to quench the excess diazomethane. The yellow color will disappear.
-
Evaporation (if necessary): If needed, the sample volume can be reduced under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC analysis.
Quantitative Data Summary
The following table summarizes typical reaction conditions for common DCAA esterification methods. Note that these are starting points and may require optimization for your specific application.
| Parameter | Acidic Methanol (BF₃ or H₂SO₄) | Diazomethane | Dimethyl Sulfate (in-situ SPME) |
| Reagent | 10-14% BF₃ in Methanol or 10% H₂SO₄ in Methanol[4][15] | Ethereal solution of CH₂N₂ | Dimethyl Sulfate (DMS) |
| Temperature | 55-90°C[4] | Room Temperature | 35-65°C[1][2] |
| Time | 10-60 minutes[3][4] | Instantaneous[11] | 30-60 minutes[1][2] |
| Catalyst | BF₃ or H₂SO₄ | Not required | Tetrabutylammonium hydrogen sulfate (ion-pairing agent)[19] |
| Advantages | Relatively safe; good for batch processing.[13] | Fast and quantitative reaction at room temperature.[11][17] | Allows for in-situ derivatization in aqueous samples.[1][19] |
| Disadvantages | Requires heating; sensitive to water.[8][9] | Highly toxic and explosive.[18] | DMS is toxic; requires SPME setup. |
Visualizations
Caption: Workflow for DCAA analysis using esterification and GC.
Caption: Troubleshooting low derivatization yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Experimental design for the study of two derivatization procedures for simultaneous GC analysis of acidic herbicides and water chlorination by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. Interference from haloacetamides during the determination of haloacetic acids using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Haloacetic Acids Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.iarc.who.int [publications.iarc.who.int]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. In situ derivatization/solid-phase microextraction for the determination of haloacetic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Derivatization-free multi-step extraction for trace haloacetic acids analysis with ion chromatography: Performance and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Dichloroacetic Acid vs. Metformin in Targeting Cancer Metabolism
A definitive guide for researchers comparing two leading metabolic cancer drugs, with supporting preclinical data and detailed experimental protocols.
The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis (the Warburg effect), presents a promising therapeutic window. Two drugs at the forefront of exploiting this vulnerability are dichloroacetic acid (DCA) and metformin. While both modulate cellular metabolism, they do so via distinct mechanisms, leading to different downstream effects and potential therapeutic synergies. This guide provides an objective comparison of their performance, supported by experimental data from preclinical studies.
Mechanisms of Action: Two Different Roads to Metabolic Disruption
This compound and metformin exert their anti-cancer effects by targeting separate, yet interconnected, metabolic pathways.
-
This compound (DCA): DCA is a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] In many cancer cells, PDK is upregulated, and it phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex.[5] This inactivation shunts pyruvate away from the mitochondria and towards lactate production, a hallmark of the Warburg effect.[6] By inhibiting PDK, DCA reactivates PDH, promoting the conversion of pyruvate to acetyl-CoA, which then enters the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[2][6] This metabolic switch from glycolysis to glucose oxidation can increase the production of reactive oxygen species (ROS), decrease lactate levels, and reactivate mitochondria-dependent apoptosis.[4][7]
-
Metformin: The widely used anti-diabetic drug metformin primarily targets Complex I of the mitochondrial electron transport chain.[8][9][10][11] This inhibition leads to reduced ATP production and an increase in the cellular AMP:ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][12] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a key signaling node that promotes protein and lipid synthesis, cell growth, and proliferation.[8][10][12] Metformin's action can lead to a cytostatic effect by limiting biosynthesis or, under certain conditions, induce an energy crisis and cell death.[8][11]
Comparative Efficacy: In Vitro and In Vivo Data
Numerous preclinical studies have demonstrated the anti-cancer effects of both DCA and metformin, with a growing body of evidence pointing towards a synergistic relationship when used in combination. The combination often allows for enhanced cytotoxicity, overcoming the individual limitations of each drug, such as DCA-induced protective autophagy or metformin-induced lactate accumulation.[1][13][14][15]
Table 1: In Vitro Effects of DCA and Metformin on Cancer Cell Viability
| Cancer Type | Cell Line(s) | Treatment & Concentration | Effect on Cell Viability | Combination Index (CI) | Source |
| Ovarian Cancer | SKOV3, OVCAR3 | 40 mM DCA + 10 mM Metformin (48h) | ~50% inhibition | Synergistic | [13] |
| Glioblastoma | U-87 | 10 mM DCA + 5 mM Metformin (48h) | ~60% inhibition | 0.95 (Synergy) | [16][17][18] |
| Glioblastoma | U-87 | 20 mM DCA + 10 mM Metformin (48h) | ~85% inhibition | 0.94 (Strong Synergy) | [16][17][18] |
| Liver Cancer | HepG2, PLC/PRF5 | 8 mM DCA + 10 mM Metformin | ~50% inhibition (IC50) | 0.63 (HepG2), 0.58 (PLC/PRF5) (Synergy) | [19] |
| Lewis Lung Carcinoma | LLC/R9 | 30 mM DCA + 2 mM Metformin | 39% decrease in viable cells | Synergistic | [20] |
Table 2: Comparative Metabolic Effects of DCA and Metformin
| Parameter | Cell Line | DCA Effect | Metformin Effect | Combination Effect | Source |
| Lactate Production | Glioblastoma (U-87) | Decreased | Increased | DCA alleviates metformin-induced increase | [16][17][21] |
| Ovarian (SKOV3) | - | Increased | DCA alleviates metformin-induced increase | [13][22] | |
| Breast (MCF7) | Decreased metformin-induced lactate | Significantly Increased | Lower than metformin alone | [23] | |
| Oxygen Consumption Rate (OCR) | Glioblastoma (U-87) | Increased | Decreased | Higher than metformin alone | [16][17][21] |
| Breast (MCF7) | Increased | - | - | [23] | |
| Apoptosis | Ovarian (SKOV3, OVCAR3) | Induces apoptosis | Induces apoptosis | Synergistically enhances apoptosis | [1][13] |
| Glioblastoma (U-87) | Induces apoptosis | Induces apoptosis | Synergistically enhances apoptosis | [16][17][18] | |
| Lewis Lung Carcinoma (LLC/R9) | Induces apoptosis | - | 4-fold increase vs control | [20] |
Experimental Protocols
Reproducibility is paramount in research. The following are detailed protocols for key experiments commonly used to evaluate the metabolic effects of DCA and metformin.
Cell Viability Assay (CCK-8)
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan dye.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂).[16]
-
Drug Treatment: Prepare serial dilutions of DCA and/or metformin in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include control wells with medium only.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1][16][24] Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[1][16][24]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][16][24]
-
Calculation: Calculate cell viability as: (As - Ab) / (Ac - Ab) × 100%, where As is the absorbance of the experimental well, Ac is the absorbance of the control well, and Ab is the absorbance of a blank well (medium and CCK-8 only).[24]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Cell Preparation: Treat and harvest 1-5 x 10⁵ cells. Wash the cells once with cold PBS.
-
Resuspension: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube and mix gently.[3][14]
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Metabolic Analysis (Seahorse XF Analyzer)
The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.[21][25]
-
Cell Seeding: Seed cells on a Seahorse XF cell culture microplate and allow them to reach the desired confluency.
-
Sensor Cartridge Hydration: One day prior to the assay, hydrate a Seahorse XF sensor cartridge by adding 200 µL of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Warm to 37°C and adjust pH to 7.4.[9][25]
-
Cell Preparation: Remove culture medium from cells, wash with pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.[9][25]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with compounds that modulate mitochondrial respiration (typically Oligomycin, FCCP, and a mix of Rotenone/Antimycin A).[9][21]
-
Assay Execution: Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR and the response to the injected compounds.[9]
Lactate Production Assay
This colorimetric assay quantifies the amount of lactate secreted into the cell culture medium.
-
Sample Collection: Collect cell culture medium at desired time points. Centrifuge to pellet any detached cells and collect the supernatant.
-
Standard Curve Preparation: Prepare a series of lactate standards (e.g., 0 to 12 mM) by diluting a stock solution in fresh culture medium.[17]
-
Assay Plate Setup: Add 20-50 µL of standards and samples to a 96-well plate in triplicate.[6]
-
Reaction: Prepare a reaction mixture containing lactate dehydrogenase (LDH) and NAD+. Add the reaction mixture to all wells.[17]
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[6]
-
Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (e.g., 340 nm for NADH production or ~450 nm for colorimetric assays).[6][17]
-
Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in metabolic pathways (e.g., p-PDH, p-AMPK, p-mTOR).
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-AMPK) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
Both this compound and metformin are compelling agents for targeting cancer metabolism. DCA acts by reversing the Warburg effect, forcing cancer cells to rely on mitochondrial respiration. Metformin creates an energy crisis by inhibiting mitochondrial complex I and suppressing anabolic pathways via AMPK activation.
Preclinical data strongly suggest that these distinct mechanisms are not only effective individually but are powerfully synergistic in combination. The combination can overcome the metabolic flexibility of cancer cells, leading to enhanced cell death and tumor growth inhibition.[13][16][19] DCA's ability to alleviate the lactate accumulation caused by metformin is a key aspect of this synergy.[16][17][23]
For researchers and drug developers, the choice between or combination of these agents will depend on the specific metabolic phenotype of the cancer being targeted. Future research should focus on identifying biomarkers that predict sensitivity to each agent and their combination, as well as optimizing dosing and scheduling in clinical settings to maximize therapeutic benefit while minimizing potential toxicities. The continued exploration of these metabolic modulators holds significant promise for developing novel and effective cancer therapies.
References
- 1. bosterbio.com [bosterbio.com]
- 2. scispace.com [scispace.com]
- 3. kumc.edu [kumc.edu]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. content.protocols.io [content.protocols.io]
- 10. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. bosterbio.com [bosterbio.com]
- 15. ptglab.com [ptglab.com]
- 16. Oops, something's wrong! [tipbiosystems.com]
- 17. researchgate.net [researchgate.net]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. agilent.com [agilent.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cpu.edu.cn [cpu.edu.cn]
- 23. benchchem.com [benchchem.com]
- 24. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 25. benchchem.com [benchchem.com]
Dichloroacetic Acid (DCA) in Oncology: An In Vivo Comparative Analysis of Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of dichloroacetic acid (DCA) against other therapeutic alternatives, supported by experimental data. Our analysis focuses on key quantitative outcomes and detailed experimental protocols to inform preclinical and clinical research decisions.
Abstract
This compound, a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant interest for its potential as a metabolic-targeting anti-cancer agent.[1][2][3] By reactivating the pyruvate dehydrogenase (PDH) complex, DCA shifts cancer cell metabolism from glycolysis towards glucose oxidation, thereby promoting apoptosis and inhibiting tumor growth.[1][3][4] This guide synthesizes in vivo evidence from various preclinical models, comparing the efficacy of DCA as a monotherapy and in combination with standard chemotherapeutics and other metabolic modulators.
Mechanism of Action: Reversing the Warburg Effect
Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[3] This metabolic switch is facilitated by the upregulation of PDK, which inactivates the PDH complex, preventing pyruvate from entering the tricarboxylic acid (TCA) cycle in the mitochondria. DCA inhibits PDK, leading to the reactivation of PDH and a subsequent shift from glycolysis to oxidative phosphorylation.[1][3] This metabolic reprogramming increases the production of reactive oxygen species (ROS) and restores apoptotic pathways in cancer cells.[4]
References
Dichloroacetic Acid in Glioblastoma: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial results for dichloroacetic acid (DCA) in the treatment of glioblastoma, juxtaposed with established alternative therapies. The content is structured to offer a clear overview of the current evidence, detailed experimental protocols, and the underlying molecular mechanisms.
Introduction to this compound (DCA)
This compound is a small molecule that has garnered interest in oncology for its potential to modulate cancer cell metabolism. Glioblastoma, a highly aggressive brain tumor, exhibits a distinct metabolic phenotype known as the Warburg effect, characterized by a preference for glycolysis even in the presence of oxygen. DCA is an inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in this metabolic switch. By inhibiting PDK, DCA is hypothesized to reverse the Warburg effect, promoting oxidative phosphorylation and inducing apoptosis in cancer cells.[1][2][3][4] This unique mechanism of action makes it a compelling candidate for glioblastoma therapy.
Comparative Analysis of Clinical Trial Data
The clinical evidence for DCA in glioblastoma is still in its early stages compared to standard-of-care treatments. The following tables summarize the available quantitative data from clinical trials for DCA and its alternatives.
Table 1: this compound (DCA) Clinical Trial Results for Glioblastoma
| Trial Identifier/Study | Phase | Patient Population | N | Key Efficacy Endpoints | Adverse Events |
| Dunbar et al. (NCT01111097) [5][6][7][8] | I | Recurrent Malignant Brain Tumors (including Glioblastoma) | 15 | - Patients remained clinically stable for an average of 75.5 days (range 26-312).[5][6] - No objective responses reported. | - Generally well-tolerated.[5][6] - Reversible peripheral neuropathy was the dose-limiting toxicity.[3][9] |
| Michelakis et al. [9][10] | Case Series | Glioblastoma | 5 | - Tumor regression or growth stabilization in 4 out of 5 patients.[10] | - Dose-dependent, reversible peripheral neuropathy.[9] |
| NCT00540176 [11] | II | Newly diagnosed and recurrent malignant gliomas | - | Results not published. | - |
| NCT05173623 [12] | IIA | Recurrent Glioblastoma | 40 | Ongoing, results not yet available. | - |
Table 2: Alternative Therapies - Clinical Trial Results for Glioblastoma
| Treatment | Trial/Study | Phase | Patient Population | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Temozolomide (Stupp Protocol) [13][14][15][16][17] | Stupp et al. | III | Newly Diagnosed Glioblastoma | 573 | 14.6 months (with RT) vs. 12.1 months (RT alone) | 6.9 months (with RT) vs. 5.0 months (RT alone) | - |
| Bevacizumab [18][19][20] | Friedman et al. | II | Recurrent Glioblastoma | 167 | 9.2 months (monotherapy) | 4.2 months (monotherapy) | 28.2% (monotherapy) |
| Lomustine [21][22][23][24] | Wick et al. (EORTC 26101) | III | Recurrent Glioblastoma | 149 | 8.6 months | 1.5 months | - |
| Bevacizumab + Lomustine [21][23][25] | Wick et al. (EORTC 26101) | III | Recurrent Glioblastoma | 288 | 9.1 months | 4.2 months | - |
Experimental Protocols
This compound (DCA)
-
Dunbar et al. (NCT01111097) - Phase I Trial [5][6][26][27]
-
Patient Population: Adults with recurrent WHO grade III-IV gliomas or metastases from a primary cancer outside the central nervous system.[6] Karnofsky Performance Status (KPS) of ≥ 60.[26]
-
Dosing Regimen: Oral DCA administered twice daily. Dosing was stratified based on the patient's glutathione transferase zeta 1 (GSTZ1) genotype, which affects DCA metabolism.[6] "Fast metabolizers" received initial doses of 8.0 mg/kg/12h, which could be escalated, while "slow metabolizers" received 4.0 mg/kg/12h.[6]
-
Primary Outcome: Dose-limiting toxicity (DLT) at 4 weeks.[6]
-
Evaluation: Safety and tolerability were the primary endpoints. Clinical and radiographic assessments were performed.[26]
-
Temozolomide (Stupp Protocol)
-
Stupp et al. - Phase III Trial [13]
Bevacizumab
-
Friedman et al. - Phase II Trial [18]
Lomustine
Signaling Pathways and Experimental Workflows
This compound (DCA) Signaling Pathway
Caption: DCA inhibits PDK, leading to the activation of PDC and a shift from glycolysis to oxidative phosphorylation, ultimately promoting apoptosis in glioblastoma cells.
Clinical Trial Experimental Workflow
Caption: A generalized workflow for a randomized controlled clinical trial in glioblastoma, from patient screening to the analysis and publication of results.
Conclusion
The available clinical data for this compound in glioblastoma, while preliminary, suggests a favorable safety profile and hints at potential anti-tumor activity. However, the evidence is not yet mature enough for a direct, robust comparison with established therapies like temozolomide, bevacizumab, and lomustine, which are supported by larger, randomized controlled trials. The unique metabolic mechanism of DCA continues to make it an area of active research, and the results of ongoing Phase II trials are eagerly awaited to better define its role in the management of glioblastoma. For now, DCA remains an investigational agent for this indication.
References
- 1. ovid.com [ovid.com]
- 2. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. anticancerfund.org [anticancerfund.org]
- 9. Metabolic modulation of glioblastoma with dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Possibility for Brain Tumour Treatment - Alberta Cancer Foundation [albertacancer.ca]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Facebook [cancer.gov]
- 13. radiopaedia.org [radiopaedia.org]
- 14. youngneurosurg.org [youngneurosurg.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. Bevacizumab alone and in combination with irinotecan in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of bevacizumab in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor treating field therapy in combination with bevacizumab for the treatment of recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. 3363-Glioblastoma recurrent lomustine (110mg/m2) | eviQ [eviq.org.au]
- 23. cancernetwork.com [cancernetwork.com]
- 24. eviq.org.au [eviq.org.au]
- 25. Effectiveness of Lomustine Combined With Bevacizumab in Glioblastoma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
Dichloroacetic Acid (DCA): A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dichloroacetic acid (DCA) across various cancer cell lines, supported by experimental data. DCA, a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant interest for its potential as a targeted anti-cancer agent due to its ability to reprogram cellular metabolism.
Mechanism of Action: Shifting the Metabolic Landscape of Cancer Cells
Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. This compound's primary mechanism of action involves the inhibition of PDK, an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA effectively reactivates PDH, leading to a metabolic shift from glycolysis towards oxidative phosphorylation within the mitochondria.[1][2][3] This forces cancer cells to utilize glucose more efficiently for energy production through the tricarboxylic acid (TCA) cycle and the electron transport chain. The consequences of this metabolic reprogramming include increased production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, which can trigger the intrinsic pathway of apoptosis.[2][4]
Quantitative Efficacy of this compound in Cancer Cell Lines
The cytotoxic and apoptotic effects of DCA vary considerably among different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and observed apoptotic effects of DCA in a range of human cancer cell lines. It is important to note that experimental conditions, such as incubation time and assay type, can influence the observed efficacy.
| Cancer Type | Cell Line | IC50 Value (mM) | Incubation Time | Key Findings |
| Breast Cancer | MCF-7 | 20-30 | 48-72 hours | Increased apoptosis, decreased mitochondrial activity.[1][2] |
| T-47D | 20-30 | 72 hours | Decreased cell viability.[1] | |
| MDA-MB-231 | 20-30 | 72 hours | Increased PDK isoform expression.[1] | |
| BT474 | 20-30 | 72 hours | Increased apoptosis.[1] | |
| SKBR3 | 20-30 | 72 hours | Decreased mitochondrial activity.[1] | |
| 4T1 | Insensitive at 5 mM | 4 days | Showed resistance to DCA treatment.[5] | |
| Lung Cancer | A549 | ~25 | 48 hours | Concentration- and time-dependent reduction in viability.[3] |
| LNM35 | ~25 | 48 hours | Concentration- and time-dependent reduction in viability.[3] | |
| NCI-H1975 | >2 | Not specified | Synergistic effect with EGFR inhibitors.[6] | |
| NCI-H1650 | >2 | Not specified | Synergistic effect with EGFR inhibitors.[6] | |
| Glioblastoma | U-87 | ~10 (in combination) | 48 hours | Synergistic cytotoxic effect with metformin.[7] |
| Endometrial Cancer | Ishikawa | Not specified | 40 hours | Significant increase in early and late apoptosis.[8] |
| RL95-2 | Not specified | 40 hours | Greatest increase in early apoptotic cells.[8] | |
| KLE | Not specified | 40 hours | Significant increase in apoptosis.[8] | |
| AN3CA | Not specified | 40 hours | Significant increase in apoptosis.[8] | |
| SKUT1B | Not specified | 40 hours | Significant increase in apoptosis.[8] | |
| HEC1A | Resistant | 40 hours | Resistant to DCA-induced apoptosis.[8] | |
| HEC1B | Resistant | 40 hours | Resistant to DCA-induced apoptosis.[8] | |
| Melanoma | MeWo | 13.3 | 96 hours | Sensitive to DCA.[9] |
| A375 | 14.9 | 96 hours | Sensitive to DCA.[9] | |
| Neuroblastoma | Neuro-2a | Not specified | Not specified | Increased viability/proliferation in vitro and in vivo.[10] |
| Kelly | No significant effect | Not specified | No significant effect on viability.[10] | |
| SK-N-SH | No significant effect | Not specified | No significant effect on viability.[10] | |
| Colorectal Cancer | HCT116 | Not specified | Not specified | Reduced proliferation without causing apoptosis.[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
DCA Treatment: Treat the cells with various concentrations of DCA (e.g., 0-100 mM) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of DCA that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of DCA for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the total cell population.
Western Blot Analysis
-
Protein Extraction: Lyse the DCA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PDK, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control like β-actin.
Visualizing the Impact of this compound
The following diagrams illustrate the key signaling pathway affected by DCA, a typical experimental workflow for its evaluation, and the logical relationship between its mechanism and cellular effects.
Caption: DCA inhibits PDK, activating PDH and shifting metabolism to oxidative phosphorylation, leading to apoptosis.
Caption: A typical workflow for evaluating the in vitro efficacy of DCA on cancer cell lines.
Caption: The logical cascade from DCA administration to cancer cell death.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (DCA)-Induced Cytotoxicity in Human Breast Cancer Cells Accompanies Changes in Mitochondrial Membrane Permeability and Production of Reactive Oxygen Species [scirp.org]
- 5. dcaguide.org [dcaguide.org]
- 6. dcaguide.org [dcaguide.org]
- 7. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DCA promotes progression of neuroblastoma tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dichloroacetate affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichloroacetic Acid in Combination Therapy: A Comparative Guide to Synergistic Metabolic Inhibition
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a promising therapeutic window. Dichloroacetic acid (DCA), an inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant attention for its ability to shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, thereby inducing apoptosis and inhibiting tumor growth.[1][2][3] However, the therapeutic efficacy of DCA as a monotherapy can be limited.[4] Emerging evidence strongly suggests that the true potential of DCA lies in its synergistic effects when combined with other metabolic inhibitors. This guide provides a comparative analysis of DCA in combination with various metabolic inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating this promising area of cancer therapy.
DCA and Metformin: A Two-Pronged Metabolic Assault
The combination of DCA and the anti-diabetic drug metformin has been extensively studied, demonstrating significant synergistic cytotoxicity in a range of cancers, including glioblastoma, ovarian, and prostate cancer.[5][6][7][8][9] Metformin, primarily known for its activation of AMP-activated protein kinase (AMPK) and inhibition of mitochondrial complex I, complements DCA's mechanism of action.[5][8]
The synergy between DCA and metformin appears to be multifaceted. In glioblastoma cells, metformin enhances DCA-induced superoxide production, leading to increased cytotoxicity.[5] This effect is dependent on metformin's inhibition of mitochondrial complex I, which, in conjunction with DCA's promotion of glucose oxidation, heightens oxidative stress.[5] In ovarian cancer, metformin sensitizes cells to DCA by reducing DCA-induced protective autophagy, while DCA alleviates the metformin-induced accumulation of lactate.[6][7] This reciprocal sensitization leads to enhanced apoptosis and suppression of tumor growth both in vitro and in vivo.[6][7]
Quantitative Data Summary: DCA + Metformin
| Cancer Type | Cell Line | Treatment | Effect | Reference |
| Glioblastoma | VM-M3 | DCA + Metformin | Potentiated superoxide production and enhanced cytotoxicity | [5] |
| Glioblastoma | GL-261 (in vivo) | DCA + Metformin | Reduced tumor burden and prolonged survival (as individual therapies, no in vivo synergy observed in this study) | [5] |
| Glioblastoma | U-87 | 10 mM DCA + 5 mM Metformin | Synergistic inhibition of cell viability by 60% ± 1.5% | [4] |
| Ovarian Cancer | SKOV3, OVCAR3 | 40 mM DCA + 10 mM Metformin | Synergistic inhibition of cell growth and enhanced apoptosis | [7] |
| Prostate Cancer | PC-3 | 30 mM DCA + 2.5 mM Metformin | Markedly enhanced inhibition of cell proliferation and induction of intrinsic apoptosis pathway | [9] |
Experimental Protocols:
Cell Viability Assay (CCK8/WST-1):
-
Seed cancer cells (e.g., SKOV3, OVCAR3, PC-3) in 96-well plates.[7][9]
-
Treat cells with varying concentrations of DCA, metformin, or a combination of both for 24-48 hours.[7][9]
-
Add CCK8 or WST-1 reagent to each well and incubate for a specified time.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with DCA, metformin, or the combination for a specified duration (e.g., 24 hours).[7]
-
Harvest and wash the cells with binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.[4][7]
Signaling Pathway:
DCA and Glycolysis Inhibitors: A Direct Hit on Glucose Metabolism
Combining DCA with inhibitors that directly target glycolysis, such as 2-Deoxy-D-glucose (2-DG) and 3-Bromopyruvate (3-BP), offers another potent strategy to overwhelm cancer cell metabolism.
2-Deoxy-D-glucose (2-DG): 2-DG, a glucose analog, competitively inhibits hexokinase, the first enzyme in the glycolytic pathway. In Lewis lung carcinoma, the combination of DCA and 2-DG resulted in a significant decrease in primary tumor volume and the number of lung metastases.[10][11] This enhanced antitumor activity was associated with reduced lactate content in the tumor tissue and increased production of reactive oxygen species (ROS) in tumor-infiltrating CD14+ cells.[10][11]
3-Bromopyruvate (3-BP): 3-BP is an alkylating agent that inhibits several glycolytic enzymes, most notably hexokinase-2 (HK2).[12][13] The combination of DCA and 3-BP in colorectal cancer cells has been shown to significantly induce apoptosis and necrosis, activate caspase-3, depolarize the mitochondrial membrane potential, and increase ROS production.[12] This combination therapy also led to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[12]
Quantitative Data Summary: DCA + Glycolysis Inhibitors
| Inhibitor | Cancer Type | Cell Line/Model | Treatment | Effect | Reference |
| 2-DG | Lewis Lung Carcinoma | LLC/R9 (in vivo) | DCA + 2-DG | 70% decrease in primary tumor volume; 46% decrease in number of lung metastases | [10][11] |
| 3-BP | Colorectal Cancer | HT-29 | DCA + 3-BP | Significant induction of apoptosis and necrosis; increased caspase-3 activity | [12] |
Experimental Workflow:
Other Promising Combinations
The synergistic potential of DCA extends beyond metformin and direct glycolysis inhibitors. Several other combinations have shown promise in preclinical studies.
-
SIRT2 Inhibitors (Sirtinol and AGK2): In non-small cell lung cancer (NSCLC), combining DCA with the SIRT2 inhibitors Sirtinol and AGK2 resulted in a synergistic therapeutic benefit both in vitro and in vivo.[14] This combination enhanced oxidative phosphorylation, increased ROS generation, and activated an AMPKα-ROS feed-forward loop.[14]
-
EGFR Tyrosine Kinase Inhibitors (Erlotinib and Gefitinib): For NSCLC cells with EGFR mutations, the combination of DCA with erlotinib or gefitinib significantly and synergistically attenuated cell viability by promoting apoptosis.[15] This effect was dependent on the EGFR mutation status of the cancer cells.[15]
-
5-Fluorouracil (5-FU): In colorectal cancer cell lines, the combination of DCA and 5-FU produced synergistic or additive effects in inhibiting cell viability and promoting apoptosis.[16]
-
Glutaminase Inhibitors: While direct studies combining DCA and glutaminase inhibitors are less prevalent in the initial search, the rationale for this combination is strong. Cancer cells often exhibit glutamine addiction, and inhibiting glutaminase, the first enzyme in glutaminolysis, could create a metabolic vulnerability that DCA can exploit.[17] DCA has been shown to inhibit glutamine oxidation by reducing pyruvate availability for transamination, suggesting a potential for synergy.[18]
Conclusion
The strategy of combining DCA with other metabolic inhibitors represents a powerful approach to exploit the metabolic vulnerabilities of cancer cells. The synergistic interactions observed with metformin, glycolysis inhibitors, and other targeted agents highlight the potential to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce individual drug doses, thereby minimizing toxicity. The provided data, protocols, and pathway diagrams serve as a foundational guide for researchers to design and interpret further investigations into these promising combination therapies. Future studies should continue to elucidate the intricate molecular mechanisms underlying these synergies and translate these preclinical findings into clinical applications.
References
- 1. youtube.com [youtube.com]
- 2. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Therapeutic Modulation of Cancer Metabolism with Dichloroacetate and M" by Nathan Patrick Ward [digitalcommons.usf.edu]
- 6. [PDF] Dichloroacetate and metformin synergistically suppress the growth of ovarian cancer cells | Semantic Scholar [semanticscholar.org]
- 7. Dichloroacetate and metformin synergistically suppress the growth of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. gazimedj.com [gazimedj.com]
- 10. 2-Deoxy-D-glucose enhances dichloroacetate antitumor action against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The combined effect of dichloroacetate and 3-bromopyruvate on glucose metabolism in colorectal cancer cell line, HT-29; the mitochondrial pathway apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound (DCA) synergizes with the SIRT2 inhibitor Sirtinol and AGK2 to enhance anti-tumor efficacy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-cancer synergy of dichloroacetate and EGFR tyrosine kinase inhibitors in NSCLC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dcaguide.org [dcaguide.org]
- 17. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dichloroacetate inhibits glutamine oxidation by decreasing pyruvate availability for transamination - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichloroacetic Acid's Impact on the Tumor Microenvironment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of dichloroacetic acid's (DCA) effects on the tumor microenvironment. By inhibiting pyruvate dehydrogenase kinase (PDK), DCA shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, instigating a cascade of changes within the tumor landscape.[1][2] This guide compares the impact of DCA alone and in combination with other therapies on key parameters of the tumor microenvironment, supported by experimental data and detailed protocols.
I. Core Mechanism of Action: Reversing the Warburg Effect
DCA's primary mechanism involves the inhibition of PDK, which leads to the activation of the pyruvate dehydrogenase (PDH) complex.[1][2] This metabolic switch reduces the production of lactate, a key contributor to the acidic and immunosuppressive tumor microenvironment.[2]
References
- 1. Phase II study of dichloroacetate, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dichloroacetic Acid and Salinomycin as Cancer Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two repurposed drugs, dichloroacetic acid (DCA) and salinomycin, which have garnered significant interest in oncology research for their potential as cancer therapeutic agents. Both compounds have demonstrated anti-cancer properties through distinct mechanisms of action, and this guide aims to present the current experimental evidence to aid in their evaluation for further research and development.
Overview and Mechanism of Action
This compound (DCA) is a small molecule that acts as an inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] In cancer cells, which often exhibit the Warburg effect (a reliance on glycolysis even in the presence of oxygen), PDK is frequently upregulated.[2] By inhibiting PDK, DCA promotes the flux of pyruvate into the mitochondria, shifting the cancer cell's metabolism from glycolysis towards glucose oxidation.[1][2] This metabolic switch can lead to an increase in reactive oxygen species (ROS), induction of apoptosis, and a decrease in the production of lactate, which contributes to an acidic tumor microenvironment.[1][4]
Salinomycin , a polyether ionophore antibiotic, has been identified as a potent agent against cancer stem cells (CSCs).[4][5][6] Its primary mechanism of action involves the disruption of ion transport across cellular membranes, particularly potassium ions.[6][7] This activity has been shown to interfere with several key signaling pathways crucial for cancer cell survival and proliferation, most notably the Wnt/β-catenin signaling pathway.[1][5][6] Salinomycin can induce the degradation of the Wnt co-receptor LRP6, leading to the destabilization of β-catenin and subsequent downregulation of Wnt target genes.[1][5] It has also been shown to induce apoptosis, autophagy, and inhibit the Hedgehog signaling pathway.[4]
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic effects of DCA and salinomycin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro.
| Compound | Cancer Cell Line | Assay | IC50 | Incubation Time | Reference |
| This compound | Lewis Lung Carcinoma (LLC/R9) | MTT Assay | 50.8 ± 7.6 mM | 24 hours | [8] |
| Lewis Lung Carcinoma (LLC/R9) | MTT Assay | ~26.7 mM | 48 hours | [8] | |
| Lewis Lung Carcinoma (LLC/R9) | MTT Assay | ~24.2 mM | 72 hours | [8] | |
| Non-Small Cell Lung Cancer (A549) | MTT Assay | ~25 mM | 48 hours | [9] | |
| Non-Small Cell Lung Cancer (LNM35) | MTT Assay | ~25 mM | 48 hours | [9] | |
| Salinomycin | Breast Adenocarcinoma (MCF-7) | Real-time cell analysis | Not specified | 24, 48, 72 hours | [10] |
| Non-Small Cell Lung Cancer (A549) | MTT Assay | 5-10 µM | 24 hours | [11][12] | |
| Non-Small Cell Lung Cancer (A549) | MTT Assay | 1.5-2.5 µM | 48 hours | [11][12] | |
| Non-Small Cell Lung Cancer (LNM35) | MTT Assay | 5-10 µM | 24 hours | [11][12] | |
| Non-Small Cell Lung Cancer (LNM35) | MTT Assay | 1.5-2.5 µM | 48 hours | [11][12] | |
| Glioma (GL261-NS) | Cell Viability Assay | 0.06 µM | Not specified | [13] | |
| Glioma (GL261-AC) | Cell Viability Assay | 0.58 µM | Not specified | [13] | |
| Breast Cancer (MDA-MB-231) | Not specified | 4.9 ± 1.6 µM | Not specified | [14] |
In Vivo Efficacy: Tumor Growth Inhibition
The anti-tumor effects of both agents have been investigated in preclinical xenograft models.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | Rat Mammary Adenocarcinoma (13762 MAT) | Rats | Not specified | 58% reduction in lung metastases | [15][16] |
| Glioblastoma (U87) | Mice | Not specified | Significant tumor growth inhibition | [17] | |
| Non-Small Cell Lung Cancer (LNM35) | Mice | 500 mg/kg, oral, daily | ~75% decrease in tumor volume | [9] | |
| Glioblastoma (GL-261) | C57BL/6 mice | 150 mg/kg/day | Significant inhibition of tumor growth | [18] | |
| Salinomycin | Glioma (U251) | Mice | Not specified | Significant suppression of tumor growth | [19] |
| Patient-Derived Colorectal Cancer | NOD/SCID-IL2RGnull mice | 4 mg/kg, intraperitoneal, daily for 21 days | Significant inhibition of colorectal cancer growth | [20] | |
| Breast Cancer (Patient-Derived Xenograft) | Mice | Not specified | Reduced tumor growth | [21] |
Targeting Cancer Stem Cells
A key distinction between the two compounds lies in their reported effects on cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapy resistance and metastasis.
This compound has been shown to affect the stemness of cancer cells. Studies have indicated that DCA can reduce the expression of CSC markers such as CD44, CD24, and EPCAM in pancreatic cancer cells and can inhibit spheroid formation.[22][23][24][25] One proposed mechanism for this is the induction of ferroptosis, a form of iron-dependent cell death, in colorectal CSCs.[26]
Salinomycin is particularly noted for its ability to selectively target and kill CSCs.[4][5][6] It has been shown to be more effective than conventional chemotherapeutic agents like paclitaxel in eliminating breast CSCs.[27] Salinomycin reduces the proportion of CSCs by inhibiting pathways crucial for their self-renewal and survival, such as the Wnt/β-catenin and Hedgehog signaling pathways.[4][5][28] It also downregulates the expression of stem cell markers like CD44 and BMI-1 and inhibits mammosphere formation.[29][30]
| Compound | Cancer Model | Effect on CSCs | Reference |
| This compound | Pancreatic Cancer | Downregulation of CD24/CD44/EPCAM markers, inhibition of spheroid formation. | [23][24][25] |
| Colorectal Cancer | Reduces cancer cell stemness in a dose-dependent manner, triggers ferroptosis in CSCs. | [26] | |
| Salinomycin | Breast Cancer | Over 100-fold decrease in tumor-seeding ability compared to paclitaxel. | [27] |
| Head and Neck Squamous Cell Carcinoma | Repressed expression of CD44 and BMI-1, inhibited sphere-forming capability. | [29] | |
| Ovarian Cancer | Reduced viability of CD44+CD117+ ovarian cancer stem-like cells. | [31] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of DCA or Salinomycin. Include a vehicle control (e.g., DMSO) and a blank control (media only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Xenograft Tumor Model
This in vivo protocol is used to evaluate the anti-tumor efficacy of therapeutic agents.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of media and Matrigel.
-
Animal Inoculation: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer DCA (e.g., orally via gavage or in drinking water) or Salinomycin (e.g., intraperitoneal injection) according to the predetermined dosage and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflows
This compound (DCA) Signaling Pathway
References
- 1. scispace.com [scispace.com]
- 2. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Salinomycin inhibits Wnt signaling and selectively induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Basis for Inhibition of Stemlike Cancer Cells by Salinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-dependent cytotoxicity of dichloroacetate and metformin against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory Effects of Salinomycin on Cell Survival, Colony Growth, Migration, and Invasion of Human Non-Small Cell Lung Cancer A549 and LNM35: Involvement of NAG-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Effects of Salinomycin on Cell Survival, Colony Growth, Migration, and Invasion of Human Non-Small Cell Lung Cancer A549 and LNM35: Involvement of NAG-1 | PLOS One [journals.plos.org]
- 13. Salinomycin inhibits the tumor growth of glioma stem cells by selectively suppressing glioma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dcaguide.org [dcaguide.org]
- 16. researchgate.net [researchgate.net]
- 17. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 19. Salinomycin exhibits anti-angiogenic activity against human glioma in vitro and in vivo by suppressing the VEGF-VEGFR2-AKT/FAK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Salinomycin kills cancer stem cells by sequestering iron in lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines [ouci.dntb.gov.ua]
- 25. researchgate.net [researchgate.net]
- 26. Dichloroacetate attenuates the stemness of colorectal cancer cells via trigerring ferroptosis through sequestering iron in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Salinomycin induces cell death and differentiation in head and neck squamous cell carcinoma stem cells despite activation of epithelial-mesenchymal transition and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. The effect of salinomycin on ovarian cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Dichloroacetate (DCA) in Metabolic Cancer Therapy: A Comparative Review of Case Reports
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dichloroacetate (DCA)-based metabolic cancer therapy with other emerging metabolic interventions. Drawing upon published case reports, this review summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview of the current landscape.
Dichloroacetate, a small molecule that inhibits pyruvate dehydrogenase kinase (PDK), has garnered significant interest for its potential to reverse the Warburg effect in cancer cells. This metabolic shift, from glycolysis to oxidative phosphorylation, is hypothesized to induce apoptosis and inhibit tumor growth. This guide examines the clinical application of DCA in various cancers through case reports and compares its outcomes and methodologies with other metabolic therapies, including the ketogenic diet, intermittent fasting, and inhibitors of glutamine metabolism.
Comparative Analysis of Metabolic Cancer Therapy Case Reports
The following tables summarize quantitative data from case reports of various metabolic cancer therapies. This allows for a direct comparison of patient characteristics, treatment protocols, and reported outcomes.
Table 1: Dichloroacetate (DCA) Cancer Therapy Case Reports
| Cancer Type | Patient Age/Sex | DCA Dosage & Regimen | Concomitant Therapies | Duration of Treatment | Reported Outcomes | Citation |
| Glioblastoma Multiforme | 58/M | 6.25 mg/kg orally twice daily | Temozolomide, Radiation | 15 months | Clinically stable | [1] |
| Glioblastoma Multiforme | Not Specified | Oral DCA | Not Specified | Up to 15 months | 3 of 5 patients showed tumor regression | [2] |
| Non-Small Cell Lung Cancer | Not Specified | 6.25 mg/kg orally twice daily | Standard Chemotherapy | Not Specified | No significant benefit observed in a phase II study | [3] |
| Metastatic Breast Cancer | Not Specified | 6.25 mg/kg orally twice daily | Standard Chemotherapy | Not Specified | No significant benefit observed in a phase II study | [3] |
| Advanced Endometrial Cancer | 79/F | 250 mg metformin once a day (as a metabolic modulator) | None | 45 months | No signs of tumor progression | [4] |
Table 2: Alternative Metabolic Cancer Therapy Case Reports
| Therapy Type | Cancer Type | Patient Age/Sex | Regimen | Concomitant Therapies | Duration of Treatment | Reported Outcomes | Citation |
| Ketogenic Diet | Glioblastoma Multiforme | 64/F | 7-day fasts, time-restricted ketogenic diet (GKI: 1.65-2.02) | Standard of care | 3 years | Complete clinical improvement, no visible tumor progression at 2 years | [5] |
| Ketogenic Diet | Glioblastoma Multiforme | 65/F | Water-only fasting and restricted 4:1 ketogenic diet (~600 kcal/day) | Standard of care | 2 months | No discernable brain tumor tissue on imaging | [6] |
| Ketogenic Diet & Fasting | Glioblastoma Multiforme | Not Specified | 5-7 day fasting every 1-2 months with modified ketogenic diet (GKI < 6) | Not Specified | Mean of 161 days | Feasible and safe | [7] |
| Intermittent Fasting (Fasting-Mimicking Diet) | Advanced Triple-Negative Breast Cancer | Not Specified | Fasting-mimicking diet with first-line carboplatin-based chemotherapy | Carboplatin-based chemotherapy | Not Specified | Significantly better overall survival compared to chemotherapy alone | [[“]] |
| Glutamine Inhibitor (Telaglenastat) | Advanced Solid Tumors | Not Specified | 800 mg twice daily | Not Specified | Phase 1 Study | Disease control rate of 43% across expansion cohorts | [9] |
| 3-Bromopyruvate | Metastatic Melanoma | 28/M | Intravenous infusions (1-2.2 mg/kg) with oral paracetamol | Paracetamol | Not Specified | Minimal anticancer effect | [10] |
Experimental Protocols
A detailed understanding of the methodologies employed in these case reports is crucial for the critical evaluation and potential replication of the findings.
Dichloroacetate (DCA) Administration Protocol
Based on a clinical trial for glioblastoma, the following oral DCA administration protocol was utilized[1][2]:
-
Dosage: 6.25 mg/kg body weight.
-
Frequency: Twice daily.
-
Administration: The dose was dissolved in water and taken on an empty stomach.
-
Monitoring: Patients were monitored for potential side effects, particularly peripheral neuropathy. Dose adjustments were made as needed to manage toxicity.
Ketogenic Diet and Fasting Protocol for Glioblastoma
A case report detailing the use of a ketogenic metabolic therapy in conjunction with standard treatment for glioblastoma outlined the following protocol[5]:
-
Initial Phase: A series of prolonged, 7-day, fluid-only fasts. The timing of these fasts was coordinated with the standard chemotherapy and radiation schedule to potentially maximize efficacy and tolerability.
-
Maintenance Phase: On non-fasting days, the patient followed a time-restricted ketogenic diet.
-
Monitoring: The patient's blood glucose and ketone levels were regularly monitored to calculate the Glucose Ketone Index (GKI), with a target of maintaining a low GKI (reported as 1.65 and 2.02 during the first two years).
-
Dietary Composition: While specific food items are not detailed, a ketogenic diet typically consists of high fat, adequate protein, and very low carbohydrate intake to induce and maintain a state of ketosis.
Signaling Pathways in Metabolic Cancer Therapy
The therapeutic rationale for metabolic cancer therapies like DCA is rooted in their ability to modulate key signaling pathways that are dysregulated in cancer cells.
The Warburg Effect and DCA's Mechanism of Action
Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic phenotype is characterized by high glucose uptake and lactate production, even in the presence of oxygen. Dichloroacetate targets this by inhibiting pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. This promotes the conversion of pyruvate to acetyl-CoA, shunting glucose metabolism from glycolysis to the more efficient mitochondrial oxidative phosphorylation.
DCA inhibits PDK, promoting glucose oxidation over glycolysis.
Experimental Workflow for a Ketogenic Diet Protocol
The implementation of a ketogenic diet in a clinical setting involves a structured workflow to ensure patient safety and adherence while monitoring metabolic changes.
Workflow for implementing and monitoring a ketogenic diet.
Conclusion
The case reports reviewed in this guide highlight the potential of metabolic therapies, including dichloroacetate, as adjuncts to standard cancer treatments. While DCA shows promise in preclinical studies and some case reports by targeting the Warburg effect, its clinical efficacy remains under investigation, with some studies showing limited benefit. Alternative metabolic strategies such as the ketogenic diet and intermittent fasting have also demonstrated feasibility and potential for positive outcomes in case reports, particularly in glioblastoma.
It is crucial to note that the evidence presented is largely from individual case reports and small studies, which have inherent limitations and do not provide the same level of evidence as large, randomized controlled trials. The significant heterogeneity in cancer types, patient characteristics, and treatment protocols makes direct comparisons challenging.
This guide serves as a resource for researchers and clinicians to understand the current landscape of DCA-based and other metabolic cancer therapies. Further rigorous clinical investigation is necessary to establish the safety, efficacy, and optimal application of these promising therapeutic approaches. The detailed protocols and signaling pathway diagrams provided herein aim to facilitate a deeper understanding and guide future research in this evolving field.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Efficacy of metformin for advanced-stage endometrial cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketogenic metabolic therapy in conjunction with standard treatment for glioblastoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. consensus.app [consensus.app]
- 9. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and outcome of treatment of metastatic melanoma using 3-bromopyruvate: a concise literature review and case study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dichloroacetic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Dichloroacetic acid (DCA) is a corrosive and environmentally hazardous substance that requires meticulous handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, aligning with standard safety protocols and regulatory requirements. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Always consult the Safety Data Sheet (SDS) for the specific formulation in use.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling DCA. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A chemical-resistant apron or lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Spill Management: In the event of a spill, immediately evacuate non-essential personnel from the area. Absorb the spill using an inert material such as vermiculite, dry sand, or earth.[1] Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.[2]
Regulatory Compliance
The disposal of this compound is governed by stringent local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) classifies corrosive wastes, such as DCA, with the hazardous waste code D002. It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. Always consult with your institution's Environmental Health and Safety (EHS) department or your regional EPA office for specific guidance.[1]
Disposal Procedures
There are two primary pathways for the disposal of this compound waste: direct disposal via a licensed waste management contractor and in-lab neutralization prior to disposal.
1. Direct Disposal (Recommended for Uncontaminated DCA):
For pure or minimally contaminated this compound, the most straightforward and safest disposal method is to engage a licensed hazardous waste disposal company.
-
Collection: Collect all DCA waste in its original container or a designated, compatible, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams.[3]
-
Labeling: Ensure the container is labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup by a certified hazardous waste contractor for transportation to an approved treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[2]
2. In-Lab Neutralization (for Dilute Aqueous Solutions):
For dilute aqueous solutions of this compound that are not contaminated with other hazardous materials (e.g., heavy metals, solvents), in-lab neutralization can be a viable option. This procedure must be performed with extreme caution and in strict adherence to safety protocols.
Experimental Protocol: Neutralization of this compound with Sodium Bicarbonate
This protocol outlines the steps for neutralizing a dilute aqueous solution of this compound using a saturated solution of sodium bicarbonate.
Materials:
-
Dilute this compound waste solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Large, chemical-resistant container (e.g., borosilicate glass beaker or a polyethylene container)
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Appropriate PPE (as listed above)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Perform the entire procedure within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Prepare a saturated solution of sodium bicarbonate by adding NaHCO₃ to water until no more dissolves.
-
-
Dilution and Cooling:
-
Place the container with the dilute DCA waste solution in a larger secondary container (e.g., an ice bath) to dissipate any heat generated during neutralization.
-
If the DCA solution is concentrated, slowly add it to a larger volume of cold water to further dilute it before neutralization. Always add acid to water, never the other way around.
-
-
Neutralization:
-
Begin stirring the dilute DCA solution.
-
Slowly and carefully add the saturated sodium bicarbonate solution dropwise to the stirring DCA solution. The reaction will produce carbon dioxide gas, causing effervescence. Add the bicarbonate solution at a rate that does not cause excessive foaming or splashing.
-
The neutralization reaction is: CHCl₂COOH + NaHCO₃ → CHCl₂COONa + H₂O + CO₂
-
-
pH Monitoring:
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Continue adding sodium bicarbonate solution until the pH of the waste solution is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once the pH is confirmed to be in the neutral range and the effervescence has ceased, the neutralized solution may be suitable for drain disposal, depending on local regulations. Always check with your local wastewater authority or EHS department before disposing of any neutralized chemical waste down the drain.
-
If drain disposal is permitted, flush with a large volume of water (at least 20 times the volume of the neutralized solution).
-
If drain disposal is not permitted, collect the neutralized solution in a clearly labeled container for hazardous waste pickup.
-
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Reference/Notes |
| EPA Hazardous Waste Code | D002 (Corrosive Waste) | For wastes with a pH ≤ 2 or ≥ 12.5. |
| UN Number | 1764 | For transport of dangerous goods.[4] |
| Heat of Neutralization | Approx. -12,830 cal/mol (with NaOH) | The reaction is exothermic; expect heat generation.[4] |
| Target pH for Neutralization | 6.0 - 8.0 | Standard range for drain disposal of neutralized acids. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. chemstock.ae [chemstock.ae]
- 2. Comparison of sodium bicarbonate with dichloroacetate treatment of hyperlactatemia and lactic acidosis in the ischemic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The heat of neutralization of: i CHCl2 –COOH by NaOH is 12830 cal; ii HCl by NaOH is 13680 cal iii NH4 OH by HCl is 12270 cal. What is the heat of neutralization of this compound by NH4 OH. Calculate also the heats of ionization of this compound and NH4 OH. [doubtnut.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dichloroacetic Acid
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. Dichloroacetic acid (DCA), a compound of interest in various research applications, requires stringent handling protocols due to its corrosive nature and potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive array of personal protective equipment is not just recommended, it is essential. The following table summarizes the required PPE to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Indirect-vent, impact and splash-resistant goggles are mandatory.[1] |
| Face Shield | A face shield must be worn in conjunction with goggles when handling corrosive or highly irritating substances like DCA.[1] | |
| Hand Protection | Gloves | Acid-resistant gloves are required. Viton or Nitrile are recommended materials for optimal protection.[1] Always check for leaks and impermeability before use.[2] |
| Body Protection | Protective Clothing | Wear acid-resistant clothing.[1] Long-sleeved clothing and a chemical-resistant apron are also advised.[3] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably under a chemical fume hood, to avoid vapor inhalation.[2][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[5] For short-term interventions, a full-face mask with a combined filter for organic and inorganic gases and vapors, acid gases, ammonia, and its derivatives is recommended. For longer durations, a device with assisted ventilation is preferable.[4] |
It is crucial to note that contact lenses should not be worn when working with DCA.[1]
Operational Plan for Handling this compound
A systematic approach to handling DCA is critical for safety. The following step-by-step guide outlines the procedural workflow from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure that an eye wash fountain and emergency shower are readily accessible in the immediate work area.[1]
-
Work should be conducted in a well-ventilated area, with local exhaust ventilation or a chemical fume hood being the preferred engineering controls.[1][4]
-
Store DCA in tightly closed, original containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, strong bases, and reducing agents.[1][6]
2. Handling the Chemical:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid all personal contact, including inhalation of vapors.[7]
-
Do not eat, drink, or smoke in the area where DCA is handled, processed, or stored.[1]
-
Wash hands thoroughly after handling the chemical, even if no direct contact is known to have occurred.[1][2]
3. Disposal of this compound Waste:
-
This compound and its containers must be disposed of as hazardous waste.[1]
-
Do not empty into drains or release into the environment.[2]
-
Use approved and appropriately labeled containers for waste.[2]
-
Contact your institution's environmental health and safety department or a licensed professional waste disposal service for specific disposal regulations and procedures.[1][8]
Emergency Procedures
In the event of an emergency, immediate and correct action is vital.
Spill Response:
-
Evacuate all personnel not wearing appropriate protective equipment from the spill area.[1]
-
Isolate the spill area for at least 50 meters (150 feet) in all directions for liquids.[9]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1]
-
Place the absorbed material into sealed containers for disposal as hazardous waste.[1]
-
Ventilate the area of the spill after cleanup is complete.[1]
First Aid Measures:
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing.[9][10] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][6] Seek immediate medical attention.[3]
Quantitative Data Summary
The following table provides key quantitative safety and physical data for this compound.
| Property | Value |
| ACGIH TLV-TWA | 0.5 ppm[3] |
| Flash Point | > 112 °C / > 233.6 °F[5] |
| Boiling Point | 194 °C / 381.2 °F[5] |
| Vapor Density (Air = 1) | 4.45[4] |
| Water Solubility | Soluble[4] |
Experimental Workflow: this compound Spill Response
The following diagram illustrates the step-by-step workflow for safely managing a this compound spill.
Caption: Workflow for handling a this compound spill.
References
- 1. nj.gov [nj.gov]
- 2. chemos.de [chemos.de]
- 3. columbuschemical.com [columbuschemical.com]
- 4. Respiratory protection equipments C2H2Cl2O2 (DCA - this compound), CAS number 79-43-6 [en.gazfinder.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.ie [fishersci.ie]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
